4-(2,4-difluorophenyl)benzoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-difluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-5-6-11(12(15)7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHGRAZWNAQANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374246 | |
| Record name | 4-(2,4-difluorophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331760-41-9 | |
| Record name | 4-(2,4-difluorophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 331760-41-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(2,4-difluorophenyl)benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-(2,4-difluorophenyl)benzoic acid
Foreword
Prepared for researchers, medicinal chemists, and material scientists, this guide provides a comprehensive technical overview of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This document is structured to deliver not only the fundamental chemical and physical properties of this compound but also to provide insights into the causality behind its behavior, its synthesis, and its practical applications. The protocols and data presented are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and trustworthiness.
Molecular Identity and Structural Elucidation
This compound is a bifluorinated biphenyl carboxylic acid. Its structure is characterized by a benzoic acid core linked at the 4-position to a 2,4-difluorophenyl ring.[1] This unique arrangement of functional groups imparts a distinct set of physicochemical properties that are of significant interest in drug discovery and materials science.[1]
The electron-withdrawing nature of the two fluorine atoms on the phenyl ring, combined with the extended aromatic system of the biphenyl backbone, governs the molecule's electronic properties, stability, and reactivity.[1] The carboxylic acid group provides a site for hydrogen bonding and further chemical modification.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 331760-41-9[1][2] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₁₃H₈F₂O₂[1] |
| Molecular Weight | 234.2 g/mol [1] |
| SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)C(=O)O[1] |
| InChI | InChI=1S/C13H8F2O2/c14-10-5-6-11(12(15)7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)[1] |
| InChI Key | DGHGRAZWNAQANC-UHFFFAOYSA-N[1] |
Physicochemical and Thermal Properties
The physical state of this compound is a white crystalline solid.[1] Its properties are a direct consequence of its molecular structure, balancing the polar carboxylic acid function with a largely nonpolar and lipophilic difluorobiphenyl system.
Table 2: Physicochemical Data
| Property | Value / Description | Rationale & Comparative Insights |
|---|---|---|
| Appearance | White crystalline solid.[1] | Typical for aromatic carboxylic acids of this molecular weight. |
| Melting Point | Data not specified in provided sources. | For comparison, the related 4-(2-Fluorophenyl)benzoic acid melts at 230-232°C[3], and 4-Fluorobenzoic acid melts at 182-184°C. The melting point is influenced by crystal packing and intermolecular hydrogen bonding. |
| Solubility | Significantly reduced aqueous solubility compared to simple benzoic acids due to the large hydrophobic biphenyl system.[1] Soluble in organic solvents like DMSO.[4] | The biphenyl backbone increases lipophilicity. While the carboxylic acid group can engage in hydrogen bonding, the overall molecule is largely nonpolar. Fluorine substitution further increases lipophilicity.[1] |
| Thermal Stability | Enhanced thermal stability compared to simpler fluorobenzoic acids. Decomposition typically begins above 200°C.[1] | The extended conjugation of the biphenyl system and the high strength of the carbon-fluorine bonds contribute to higher decomposition temperatures.[1] Thermal decomposition often proceeds via a decarboxylation mechanism.[1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections describe the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum will show complex signals in the aromatic region (approx. 7.0-8.2 ppm). The protons on the benzoic acid ring will appear as two doublets, while the three protons on the difluorophenyl ring will exhibit more complex splitting patterns due to coupling with each other and with the fluorine atoms. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield shift (typically >10 ppm), which may be exchangeable with D₂O.[5][6]
-
¹³C NMR: The spectrum will display 13 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be found significantly downfield (~165-175 ppm). Carbons directly bonded to fluorine will show large one-bond coupling constants (¹JC-F), and carbons further away will show smaller two- or three-bond couplings, which can be a key diagnostic feature.[5][7]
-
¹⁹F NMR: Two distinct signals are expected for the two chemically non-equivalent fluorine atoms at the 2- and 4-positions of the phenyl ring. These signals will appear as multiplets due to coupling with each other and with nearby protons.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[8][9]
-
C=O Stretch: A strong, sharp absorption band will appear around 1680-1710 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.[8][9]
-
C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds.
-
Aromatic C=C and C-H Stretches: Medium to weak bands will be observed around 1450-1600 cm⁻¹ (C=C ring stretching) and 3000-3100 cm⁻¹ (aromatic C-H stretching).[8]
Mass Spectrometry (MS)
In mass spectrometry, the compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (234.2 g/mol ). Common fragmentation patterns would include the loss of the carboxyl group (-COOH).
Synthesis and Chemical Reactivity
General Synthetic Approach: Suzuki-Miyaura Coupling
A robust and widely applicable method for synthesizing biphenyl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between an aryl boronic acid and an aryl halide.
Protocol: Representative Suzuki-Miyaura Coupling
-
Reactant Preparation: In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine 4-bromobenzoic acid (1.0 eq), (2,4-difluorophenyl)boronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Solvent and Base Addition: Add a suitable solvent mixture, typically toluene and water (e.g., 4:1 v/v), and a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq). The base is crucial for the transmetalation step of the catalytic cycle.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-24 hours.
-
Work-up and Isolation: After cooling to room temperature, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This protonates the carboxylate salt to the desired carboxylic acid, causing it to precipitate.
-
Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Caption: Key reactions of the carboxylic acid group.
Applications in Research and Development
The strategic incorporation of fluorine atoms is a widely used tactic in modern drug discovery to modulate a molecule's pharmacokinetic and pharmacodynamic properties. [1]Fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity.
-
Medicinal Chemistry: this compound serves as a valuable building block for the synthesis of novel therapeutic agents. [1]The difluorophenyl moiety is present in numerous active pharmaceutical ingredients (APIs). Benzoic acid derivatives are foundational in drug discovery, and this compound is a key intermediate for creating complex molecules targeting a range of diseases. [10][11]For example, pyrazole derivatives synthesized from similar benzoic acid precursors have shown potent antibacterial properties. [12]* Material Science: The rigid, aromatic structure and the presence of polar functional groups make this compound a candidate for research into advanced materials, such as liquid crystals or organic electronics, where molecular packing and electronic properties are critical. [1]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The following information is a summary of typical safety data.
Table 3: Hazard and Precautionary Information
| Category | Description |
|---|---|
| GHS Hazard Statements | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [13][14] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. [14]Use in a well-ventilated area or under a chemical fume hood. [15] |
| Handling | Avoid breathing dust. [14]Wash hands thoroughly after handling. Avoid contact with skin and eyes. |
| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. [15]Some suppliers recommend storage at 2-8°C. [13] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [14][15]Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice. [14][15]Inhalation: Remove victim to fresh air and keep at rest in a comfortable position for breathing. [14][15] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [15]|
Conclusion
This compound is a structurally distinct chemical compound whose value lies in the interplay between its biphenyl core, its reactive carboxylic acid handle, and its strategically placed fluorine substituents. Its enhanced thermal stability and unique solubility profile are direct results of this architecture. As a key intermediate, it provides a robust platform for synthetic chemists to build molecular complexity, particularly in the pursuit of novel pharmaceuticals where the difluorophenyl motif is a proven asset for optimizing drug-like properties. This guide has detailed its core chemical properties, providing the foundational knowledge necessary for its effective use in advanced research and development applications.
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- MedChemExpress. 4-(2,4-Difluorophenoxy)benzoic acid.
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- Supporting Information.
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physicochemical properties of 4-(2,4-difluorophenyl)benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,4-difluorophenyl)benzoic acid
Introduction
This compound is a fluorinated aromatic carboxylic acid, a class of compounds attracting significant interest in medicinal chemistry and material science.[1] Its structure, featuring a biphenyl core with two fluorine substituents on one ring and a carboxylic acid group on the other, imparts a unique combination of properties. The presence of fluorine atoms, known for their strong electron-withdrawing effects, significantly influences the molecule's acidity, lipophilicity, and thermal stability.[1] This guide provides a comprehensive overview of the core , details experimental methodologies for their determination, and discusses the implications of these properties for its potential applications.
Chemical Identity and Structure
The fundamental identity of this compound is established by its chemical structure and identifiers.
-
IUPAC Name: this compound[1]
The molecule consists of a benzoic acid moiety linked at the 4-position to a 2,4-difluorophenyl ring. This bifluorinated biphenyl carboxylic acid structure is the primary determinant of its chemical behavior.[1]
Core Physicochemical Properties
The utility of this compound in research and development is directly linked to its distinct physicochemical characteristics. These properties govern its solubility, reactivity, and potential biological interactions.
| Property | Value / Description | Significance |
| Appearance | White crystalline solid.[1] | Indicates purity and solid-state form at ambient conditions. |
| Molecular Weight | 234.2 g/mol .[1][2] | A fundamental property influencing stoichiometry and diffusion. |
| Solubility | Exhibits reduced aqueous solubility due to the large hydrophobic biphenyl system.[1] Soluble in organic solvents like DMSO.[3] | Critical for formulation, reaction conditions, and bioavailability. The hydrophobic biphenyl backbone dominates, limiting water solubility, while the polar carboxyl group allows for solubility in some organic solvents. |
| Acidity (pKa) | Predicted to be in the range of 3.0-3.5.[1] | The two electron-withdrawing fluorine atoms stabilize the carboxylate anion, making it a stronger acid than benzoic acid. This property is crucial for its behavior in physiological environments and for salt formation. |
| Thermal Stability | The biphenyl structure enhances thermal stability, with decomposition typically starting above 200°C.[1] | The extended conjugation and strong carbon-fluorine bonds contribute to higher decomposition temperatures compared to simpler benzoic acids.[1] |
Experimental Determination of Physicochemical Properties
Accurate characterization requires robust experimental protocols. The following sections detail standard methodologies for determining key properties for compounds like this compound.
Protocol 1: Determination of Melting Point by Capillary Method
Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, defined melting range suggests high purity, while a broad, depressed range often indicates the presence of impurities. This protocol employs the widely accepted capillary melting point technique for its simplicity and accuracy.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating Ramp: Begin heating at a rapid rate (e.g., 10-15 °C/min) for an initial approximate determination.
-
Precise Measurement: For an accurate reading, repeat the measurement with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the span between these two temperatures.
Caption: Workflow for Melting Point Determination.
Protocol 2: Determination of Aqueous Solubility by Shake-Flask Method (OECD 105)
Causality: Solubility is a critical parameter for drug development, affecting absorption and formulation. The shake-flask method is the gold standard for determining aqueous solubility, as it allows the system to reach thermodynamic equilibrium between the solid and dissolved states.
Methodology:
-
System Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer system) in a sealed, clean flask.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge or filter the solution (using a filter that does not adsorb the analyte) to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately withdraw an aliquot of the clear, saturated supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units such as mg/L or mol/L.
Caption: Workflow for Aqueous Solubility Determination.
Protocol 3: Determination of pKa by Potentiometric Titration
Causality: The acid dissociation constant (pKa) defines the extent of ionization at a given pH, which is vital for predicting a compound's behavior in biological systems. Potentiometric titration directly measures the change in pH as a function of added titrant, allowing for a precise calculation of the pKa.
Methodology:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, then dilute with purified water.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or by using the first derivative of the curve.
Caption: Workflow for pKa Determination via Titration.
Synthesis and Chemical Reactivity
Synthesis: The construction of the this compound backbone is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[1] This versatile method involves reacting a boronic acid derivative of one ring system with a halide of the other, providing an efficient route to the biphenyl core.
Reactivity:
-
Carboxylic Acid Group: The compound undergoes typical reactions of carboxylic acids, including esterification with alcohols and amidation with amines to form key synthetic intermediates.[1]
-
Aromatic Rings: The electron density of the aromatic rings allows for electrophilic substitution reactions like halogenation and nitration, enabling further functionalization of the molecule.[1]
Applications and Broader Significance
The make it a valuable building block in several advanced fields.
-
Pharmaceuticals: Fluorine substitution is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] This compound serves as a key intermediate for synthesizing more complex active pharmaceutical ingredients (APIs).[1] Its defined acidity and solubility are critical for designing drugs with optimal pharmacokinetic profiles.
-
Material Science: The rigid biphenyl structure and the presence of fluorine atoms make it a candidate for developing advanced polymers and liquid crystals.[1] These features can impart desirable properties such as thermal stability and specific electronic characteristics.[1]
-
Agrochemicals: The biological activity associated with fluorinated aromatic structures suggests potential use in the development of novel pesticides and herbicides.[1]
Conclusion
This compound is a compound whose value is deeply rooted in its distinct physicochemical properties. The interplay between its hydrophobic biphenyl core, its polar carboxylic acid group, and the influential difluoro substituents results in a profile that is highly attractive for medicinal chemistry and material science. A thorough understanding and precise measurement of its properties, using the standardized protocols outlined herein, are essential for unlocking its full potential in scientific research and industrial applications.
References
- US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
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An In-Depth Technical Guide to 4-(2,4-Difluorophenyl)benzoic Acid: Molecular Structure, Properties, and Synthesis
Introduction
4-(2,4-Difluorophenyl)benzoic acid is a fluorinated aromatic carboxylic acid that has garnered significant interest within the scientific community. Structurally, it is a bifluorinated biphenyl carboxylic acid, a class of compounds recognized for their unique physicochemical properties.[1] The presence of two electron-withdrawing fluorine atoms on one of the phenyl rings imparts distinct characteristics that make this molecule a valuable building block in diverse fields, particularly in medicinal chemistry and material science.[1]
This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, a validated synthetic protocol, and its applications. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile chemical intermediate.
Molecular Structure and Physicochemical Properties
The foundation of this compound's utility lies in its distinct molecular architecture. Understanding its structure is key to predicting its reactivity, biological activity, and material properties.
2.1 Chemical Identity
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2',4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid; 4-Carboxy-2',4'-difluorobiphenyl | [2] |
| CAS Number | 331760-41-9 | [1][2] |
| Molecular Formula | C₁₃H₈F₂O₂ | [1][2] |
| Molecular Weight | 234.20 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)C(=O)O | [1] |
| InChI Key | DGHGRAZWNAQANC-UHFFFAOYSA-N | [1] |
2.2 Structural Elucidation
The molecule consists of a benzoic acid core where the phenyl ring is substituted at the 4-position with a 2,4-difluorophenyl group.[1] The electronic landscape of the molecule is significantly influenced by the two fluorine atoms, which are highly electronegative.
-
Electronic Effects : The fluorine atoms exert a strong electron-withdrawing inductive effect, which can influence the acidity of the carboxylic proton and the reactivity of the aromatic rings.
-
Conformational Effects : The fluorine atom at the ortho-position (2'-position) of the biphenyl linkage introduces steric hindrance. This forces a twisted conformation between the two phenyl rings, preventing them from being coplanar. This dihedral angle is a critical determinant of the molecule's three-dimensional shape and its ability to interact with biological targets or pack in a crystal lattice.
-
Intermolecular Interactions : In the solid state, this compound is expected to form hydrogen-bonded dimers between the carboxylic acid groups, a common structural motif for carboxylic acids.[1] The 2,4-difluoro substitution pattern also creates a molecular dipole moment that governs intermolecular interactions and crystal stability.[1]
Caption: 2D structure of this compound.
2.3 Molecular Weight Calculation
The molecular weight is calculated based on the chemical formula C₁₃H₈F₂O₂ and the atomic weights of its constituent elements.
-
Carbon (C): 13 atoms × 12.011 g/mol = 156.143 g/mol
-
Hydrogen (H): 8 atoms × 1.008 g/mol = 8.064 g/mol
-
Fluorine (F): 2 atoms × 18.998 g/mol = 37.996 g/mol
-
Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol
-
Total Molecular Weight: 156.143 + 8.064 + 37.996 + 31.998 = 234.201 g/mol
This calculated value aligns with the commonly cited molecular weight of 234.2 g/mol .[1][2]
2.4 Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White crystalline solid | [1] |
| Storage Temperature | 2-8°C | [2] |
| Thermal Stability | Decomposition typically begins at temperatures exceeding 200°C | [1] |
Synthesis and Reactivity
The construction of the biphenyl scaffold is the critical step in synthesizing this molecule. Modern organic chemistry offers several robust methods for this transformation.
3.1 Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The most versatile and widely employed synthetic pathway for constructing biphenyl derivatives is the palladium-catalyzed cross-coupling reaction.[1] The Suzuki-Miyaura reaction is particularly well-suited for this purpose.
-
Causality of Choice : The Suzuki reaction is chosen for its high functional group tolerance, particularly its compatibility with the carboxylic acid moiety (or a protected form like an ester). It typically proceeds with high yields, uses commercially available and relatively stable boronic acid reagents, and the reaction conditions are well-documented and scalable.
3.2 Experimental Protocol: Suzuki Cross-Coupling
This protocol describes a representative synthesis of this compound from 4-formylphenylboronic acid and 1-bromo-2,4-difluorobenzene, followed by oxidation. Using the aldehyde as a precursor to the carboxylic acid is a common strategy to avoid potential side reactions involving the acidic proton of the benzoic acid under the basic coupling conditions.
Caption: Synthetic workflow for this compound.
Methodology:
-
Reaction Setup (Suzuki Coupling): To a round-bottom flask purged with nitrogen, add 4-formylphenylboronic acid (1.0 eq), 1-bromo-2,4-difluorobenzene (1.05 eq), sodium carbonate (2.5 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically Toluene/Ethanol/Water (e.g., 3:1:1 ratio).
-
Reaction: Heat the mixture under a nitrogen atmosphere with vigorous stirring for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup (Coupling): After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(2,4-difluorophenyl)benzaldehyde.
-
Oxidation: Dissolve the crude aldehyde in a suitable solvent such as acetone. Cool the solution in an ice bath and add an oxidizing agent (e.g., Jones reagent) dropwise.
-
Reaction (Oxidation): Allow the reaction to stir until completion (monitored by TLC). Quench the excess oxidant (e.g., with isopropanol).
-
Final Workup and Purification: Filter the mixture and concentrate the filtrate. Acidify the aqueous residue with HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry. The final product can be further purified by recrystallization from a solvent system like ethanol/water.
-
Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Key Applications and Research Context
The unique properties imparted by the difluorophenyl group make this compound a valuable intermediate.
4.1 Role in Medicinal Chemistry
Fluorine substitution is a cornerstone of modern drug design. The strategic incorporation of fluorine can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein.[1]
-
Metabolic Blocker: Fluorine atoms can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Enhanced Binding: The strong C-F bond can participate in favorable electrostatic interactions within a protein's binding pocket.
-
Building Block: this compound serves as a key starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][3] It is a component of molecules investigated for a range of therapeutic areas, including anti-inflammatory and antibacterial agents.[4][5]
4.2 Applications in Material Science
The rigid, conjugated structure and the presence of polar C-F bonds make this molecule and its derivatives candidates for advanced materials.[1]
-
Liquid Crystals: The rod-like shape of the biphenyl core is a common feature in liquid crystalline materials.
-
Organic Electronics: Fluorinated organic molecules are often explored for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their unique electronic properties and environmental stability.[1]
Conclusion
This compound is more than a simple organic molecule; it is a highly functionalized and strategically designed building block. Its structure, defined by the benzoic acid core and the influential 2,4-difluorophenyl substituent, provides a unique combination of reactivity, electronic properties, and steric features. The robust and scalable synthetic routes, dominated by palladium-catalyzed cross-coupling reactions, make it readily accessible for research and development. For professionals in drug discovery and material science, a thorough understanding of this compound's properties is essential for leveraging its full potential in the creation of next-generation pharmaceuticals and advanced materials.
References
- Patel, H., et al. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega.
- Delia, G., et al. (2013). Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. Journal of Medicinal Chemistry.
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A Comprehensive Technical Guide to the Solubility of 4-(2,4-difluorophenyl)benzoic Acid in Organic Solvents
This in-depth technical guide provides a comprehensive overview of the principles, determination, and prediction of the solubility of 4-(2,4-difluorophenyl)benzoic acid in organic solvents. It is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. This guide emphasizes the causality behind experimental choices and provides a framework for establishing self-validating protocols.
Introduction: The Significance of this compound
This compound is a fluorinated aromatic carboxylic acid. Its structure, featuring a biphenyl backbone with fluorine substituents, imparts unique physicochemical properties that are of interest in medicinal chemistry and materials science.[1] The fluorine atoms significantly influence the molecule's electronics and lipophilicity, which in turn govern its solubility—a critical parameter for drug formulation, synthesis, and purification.[1] Understanding and accurately determining the solubility of this compound in various organic solvents is paramount for its successful application.
The Physicochemical Landscape of this compound
The solubility of a compound is intrinsically linked to its physicochemical properties. For this compound, key parameters include its acidity (pKa) and its lipophilicity (logP).
-
Acidity (pKa): The electron-withdrawing nature of the two fluorine atoms is predicted to increase the acidity of the carboxylic acid group, resulting in a pKa range of 3.0-3.5.[1] This makes it a stronger acid than benzoic acid (pKa ≈ 4.2), which has significant implications for its solubility in protic versus aprotic solvents and in buffered solutions.[1]
-
Molecular Weight: The molecular weight of this compound is 234.2 g/mol .[1]
These properties collectively suggest a complex solubility profile, with the polar carboxylic acid group favoring interactions with polar solvents and the large, hydrophobic biphenyl system favoring non-polar environments.
Theoretical Frameworks for Solubility Prediction
While experimental determination remains the gold standard, theoretical models can provide valuable predictive insights and help in solvent screening.
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The closer the coordinates of a solute and a solvent, the more likely they are to be miscible. This model is particularly useful for identifying suitable solvents or solvent blends for a given solute.
Caption: Conceptual diagram of Hansen Solubility Space.
The Jouyban-Acree Model
For predicting solubility in mixed solvent systems, the Jouyban-Acree model is a widely used and accurate tool.[3][4] It correlates the solubility of a solute in a binary solvent mixture with the solubility in the neat solvents and the composition of the mixture. The general form of the model is:
log xm,T = fc log xc,T + fw log xw,T + fcfw Σ Ai(fc - fw)i / T
where xm,T, xc,T, and xw,T are the mole fraction solubilities of the solute in the mixture, neat cosolvent, and water at temperature T, respectively. fc and fw are the volume or mole fractions of the cosolvent and water, and Ai are the model constants. This model is particularly valuable in formulation development where solvent blends are common.
Experimental Determination of Equilibrium Solubility: A Validated Protocol
The most reliable method for determining the thermodynamic solubility of a compound is the equilibrium shake-flask method.[5] This protocol is designed to be self-validating by ensuring that a true equilibrium between the solid and liquid phases is achieved.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated analytical technique)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to maintain a solid phase throughout the experiment.
-
Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Expert Insight: The time to reach equilibrium can vary. It is crucial to establish this by sampling at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same solubility value.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to sediment.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial.
-
Trustworthiness Check: The filtration step is critical to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
-
Analysis: Prepare serial dilutions of the filtrate with the appropriate solvent. Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or moles/L.
Caption: Workflow for the equilibrium shake-flask method.
Factors Influencing the Solubility of this compound
Several factors can significantly impact the measured solubility of this compound:
-
Solvent Polarity: Given its structure, the compound's solubility is expected to be higher in solvents that can interact with both its polar carboxylic acid group and its non-polar aromatic rings. Solvents like alcohols (e.g., ethanol, methanol), which have both polar and non-polar characteristics, are likely to be good solvents. Aprotic polar solvents such as DMSO and DMF are also expected to be effective due to their ability to solvate the carboxylic acid group.
-
Temperature: The dissolution of a solid is typically an endothermic process, meaning solubility generally increases with temperature. This relationship can be quantified using the van't Hoff equation.
-
pH (in aqueous or mixed aqueous-organic systems): As a carboxylic acid, the ionization state of this compound is pH-dependent. At pH values above its pKa, it will deprotonate to form the more soluble carboxylate salt.
-
Crystalline Form (Polymorphism): The presence of different crystalline forms (polymorphs) can lead to different measured solubilities. The most stable polymorph will have the lowest solubility.
Data Presentation: A Template for Your Findings
While specific experimental data for this compound is not widely published, the following table serves as a template for presenting your experimentally determined or predicted solubility values.
| Organic Solvent | Solvent Type | Predicted/Experimental Solubility (at 25 °C) |
| Methanol | Polar Protic | |
| Ethanol | Polar Protic | |
| Isopropanol | Polar Protic | |
| Acetone | Polar Aprotic | |
| Acetonitrile | Polar Aprotic | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |
| Ethyl Acetate | Moderately Polar | |
| Toluene | Non-polar | |
| Heptane | Non-polar |
Conclusion
The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various scientific and industrial applications. While a comprehensive public database of its solubility in a wide range of solvents is not yet available, this guide provides the theoretical foundation and a robust experimental protocol for its determination. By combining a thorough understanding of the compound's physicochemical properties with validated experimental methods and predictive models, researchers can confidently and accurately characterize the solubility of this compound and make informed decisions in their work.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3059, Diflunisal. Retrieved from [Link].
- Bermejo, M., & Avdeef, A. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
- Jouyban, A. (2008). Review of the Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
-
Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link].
-
MDPI. (2020). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Retrieved from [Link].
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- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
A Technical Guide to the Spectral Analysis of 4-(2,4-difluorophenyl)benzoic acid
This guide provides an in-depth analysis of the spectral data for 4-(2,4-difluorophenyl)benzoic acid, a key intermediate in pharmaceutical and materials science research. The structural elucidation of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior. Herein, we will explore the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectral properties of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a biphenyl core structure with a carboxylic acid moiety and two fluorine substituents on one of the phenyl rings. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. The following sections will detail the expected and observed spectral features.
Diagram of Molecular Structure with Numbering:
Caption: Structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum will show signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| COOH | > 12.0 | singlet (broad) | - |
| H-2', H-6' | 7.9 - 8.1 | doublet | J = 8-9 |
| H-3', H-5' | 7.6 - 7.8 | doublet | J = 8-9 |
| H-3 | 7.2 - 7.4 | multiplet | |
| H-5 | 7.0 - 7.2 | multiplet | |
| H-6 | 7.4 - 7.6 | multiplet |
Interpretation:
-
The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (>12 ppm) due to hydrogen bonding and its acidic nature.
-
The protons on the benzoic acid ring (H-2', H-6' and H-3', H-5' ) will appear as two distinct doublets, characteristic of a para-substituted benzene ring.
-
The protons on the difluorophenyl ring (H-3, H-5, H-6 ) will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of fluorine atoms will cause splitting of the signals for the carbons to which they are attached and often for carbons two or three bonds away.
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| COOH | ~167 | singlet |
| C-4' | ~145 | singlet |
| C-1' | ~130 | singlet |
| C-2', C-6' | ~130 | singlet |
| C-3', C-5' | ~128 | singlet |
| C-2, C-4 | ~160 | doublet |
| C-1 | ~125 | triplet |
| C-6 | ~132 | doublet |
| C-3 | ~112 | doublet |
| C-5 | ~105 | doublet of doublets |
Interpretation:
-
The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift of around 167 ppm.[1][2]
-
The carbons directly bonded to fluorine (C-2 and C-4 ) will show large one-bond carbon-fluorine coupling constants (¹JCF).
-
Other carbons in the difluorophenyl ring will also show smaller two- and three-bond couplings (²JCF and ³JCF).
¹⁹F NMR Spectroscopy
¹⁹F NMR is a sensitive technique for observing fluorine atoms. The chemical shifts and coupling patterns provide valuable structural information.
Table 3: Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |
| F-2 | -110 to -115 | multiplet |
| F-4 | -105 to -110 | multiplet |
Interpretation:
-
The chemical shifts of the fluorine atoms are reported relative to a standard such as CFCl₃.[3][4] Aromatic fluorine atoms typically appear in the range of -100 to -170 ppm.[3]
-
The two fluorine atoms will likely show coupling to each other as well as to the neighboring protons, resulting in complex multiplets.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures data reproducibility and quality.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with sharp singlets for each carbon, unless C-F coupling information is desired.
-
¹⁹F NMR: Acquire the spectrum using a fluorine-observe channel.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard.
Workflow for NMR Analysis:
Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic rings.
Table 4: Characteristic IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C (Aromatic) | 1600 - 1450 | Medium |
| C-F | 1250 - 1000 | Strong |
Interpretation:
-
A very broad absorption band in the region of 3300-2500 cm⁻¹ is the hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[5][6]
-
A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.[7]
-
Absorptions in the 1600-1450 cm⁻¹ region are due to C=C stretching vibrations within the aromatic rings.
-
Strong absorptions in the fingerprint region, typically between 1250 and 1000 cm⁻¹, can be attributed to C-F stretching vibrations.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Spectrum: Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the anvil.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Cleaning: Clean the ATR crystal thoroughly after use.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.
Table 5: Expected Mass Spectrometry Data (ESI-Negative Mode)
| Ion | m/z (calculated) |
| [M-H]⁻ | 249.04 |
| [M-H-CO₂]⁻ | 205.05 |
Interpretation:
-
In negative ion mode, the most prominent peak is expected to be the deprotonated molecule [M-H]⁻ .
-
A common fragmentation pathway for benzoic acids is the loss of carbon dioxide (44 Da), which would result in a fragment ion at m/z corresponding to [M-H-CO₂]⁻ .[8]
Experimental Protocol for MS Data Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Logical Flow of Spectral Data Interpretation:
Caption: The synergistic use of MS, IR, and NMR data for unambiguous structure elucidation.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique piece of the structural puzzle, and together they provide an unambiguous identification of the molecule. The protocols and interpretations provided in this guide serve as a robust framework for researchers working with this and similar compounds.
References
- Vertex AI Search Result 1.
- Vertex AI Search Result 2.
- Vertex AI Search Result 3.
- The Royal Society of Chemistry.
-
ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]
- Google Patents. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)
-
PubChem. 4-(Trifluoromethyl)benzoic acid. [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
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University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
- Unknown Source. 19F NMR Reference Standards.
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NIST WebBook. Benzoic acid, 4-(phenylazo)-. [Link]
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ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
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ResearchGate. Experimental high-resolution solid-state 13 C NMR data for the 1:1... [Link]
- Google Patents. Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
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ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]
- Unknown Source. Fluorine NMR.
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PubChem. 4-Fluorobenzoic Acid. [Link]
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Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
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SpectraBase. 4-Fluorobenzoic Acid - Optional[19F NMR] - Chemical Shifts. [Link]
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MassBank. Benzoic acids and derivatives. [Link]
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NIST WebBook. Benzoic acid. [Link]
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SpectraBase. o-(p-fluorobenzoyl)benzoic acid - Optional[13C NMR] - Spectrum. [Link]
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PubMed. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. [Link]
-
Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]
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NIST WebBook. Benzoic acid, 2,4-dimethyl-. [Link]
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- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to the Synthesis of 4-(2,4-difluorophenyl)benzoic acid
Introduction
4-(2,4-difluorophenyl)benzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its biaryl structure, featuring a fluorinated phenyl ring, imparts unique electronic and conformational properties that are highly sought after in drug discovery and materials science. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, with a focus on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of these reactions, offering insights into experimental choices and providing detailed protocols for researchers, scientists, and drug development professionals.
Strategic Approaches to the Synthesis of this compound
The construction of the biaryl scaffold of this compound is most effectively achieved through carbon-carbon bond-forming reactions. Among the various methods available, two stand out for their reliability, versatility, and scalability: the Suzuki-Miyaura cross-coupling reaction and a Grignard reagent-based approach. This guide will explore both pathways in detail.
Pathway 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex.[1][2][3] This method is particularly well-suited for the synthesis of biaryls due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides.[3][4]
Reaction Scheme
Caption: Suzuki-Miyaura cross-coupling for this compound synthesis.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:[5][6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromobenzoic acid) to form a Pd(II) complex.[6][7][8]
-
Transmetalation: The organoboron species (2,4-difluorophenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.[6][7][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6][7][10]
The choice of palladium catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and purity. Ligand-free Pd/C has been shown to be an effective and recyclable catalyst in some Suzuki couplings.[11]
Detailed Experimental Protocol
Materials:
-
4-bromobenzoic acid
-
2,4-difluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 equiv), 2,4-difluorophenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
To further purify, the crude product can be dissolved in ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the final product with high purity.
Pathway 2: Grignard Reagent-Based Synthesis
The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile.[12] In this pathway, a Grignard reagent is prepared from a suitable aryl halide and then carboxylated using carbon dioxide (dry ice).[13][14]
Reaction Scheme
Caption: Grignard-based synthesis of this compound.
Mechanistic Insights
This synthesis proceeds in two main stages:
-
Formation of the Grignard Reagent: Magnesium metal reacts with an aryl halide (in this case, 4-bromo-2',4'-difluorobiphenyl) in an anhydrous ether solvent to form the corresponding Grignard reagent.[12] This reaction is sensitive to moisture, as the highly basic Grignard reagent will be protonated by water, preventing the desired reaction.[13][14]
-
Carboxylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (dry ice) to form a magnesium carboxylate salt. Subsequent acidification with a strong acid protonates the carboxylate to yield the final carboxylic acid product.[14][15]
A key consideration for this pathway is the synthesis of the starting material, 4-bromo-2',4'-difluorobiphenyl, which can also be prepared via a Suzuki-Miyaura coupling between 1-bromo-4-iodobenzene and 2,4-difluorophenylboronic acid.
Detailed Experimental Protocol
Materials:
-
4-bromo-2',4'-difluorobiphenyl
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (6M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place magnesium turnings (1.5 equiv) in a round-bottom flask equipped with a dropping funnel and a reflux condenser.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 4-bromo-2',4'-difluorobiphenyl (1.0 equiv) in anhydrous diethyl ether.
-
Add a small amount of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation and Workup:
-
Crush a sufficient amount of dry ice and place it in a separate beaker.
-
Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with gentle stirring.
-
Allow the excess dry ice to sublime.
-
Slowly add 6M HCl to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization.
-
Comparative Analysis of Synthesis Pathways
| Feature | Suzuki-Miyaura Coupling | Grignard Reagent-Based Synthesis |
| Starting Materials | Commercially available boronic acids and aryl halides | Requires synthesis of a specific biaryl halide |
| Functional Group Tolerance | High, tolerates a wide range of functional groups | Limited, incompatible with acidic protons (e.g., -OH, -NH, -COOH) |
| Reaction Conditions | Mild, often requires heating | Requires strictly anhydrous conditions |
| Catalyst | Palladium-based, can be expensive | No catalyst required for carboxylation |
| Scalability | Generally scalable, well-established in industrial processes | Scalable, but requires careful control of anhydrous conditions |
| Byproducts | Boron-containing byproducts, generally easy to remove | Magnesium salts, easily removed during aqueous workup |
Conclusion
Both the Suzuki-Miyaura cross-coupling and the Grignard reagent-based synthesis offer viable and effective routes to this compound. The choice of pathway will largely depend on the availability of starting materials, the scale of the synthesis, and the functional groups present in the precursors. For its versatility and high functional group tolerance, the Suzuki-Miyaura coupling is often the preferred method in a research and drug discovery setting. The Grignard approach, while requiring more stringent reaction conditions, can be a cost-effective alternative if the necessary biaryl halide is readily accessible. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chemical intermediate.
References
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Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
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Dick, G. R., & Sanford, M. S. (2012). A simple and efficient route to biaryls via Pd-catalyzed decarboxylative cross-couplings of arene carboxylic acids and aryl iodides. Organic Letters, 14(10), 2575-2577. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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De, S., & Becht, J.-M. (2019). Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. European Journal of Organic Chemistry, 2019(43), 7293-7297. Retrieved from [Link]
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Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 1133-1143. Retrieved from [Link]
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Surry, D. S., & Buchwald, S. L. (2010). Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands. Journal of the American Chemical Society, 132(44), 15650-15652. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
- Minisci, F., & Vismara, E. (1992). U.S. Patent No. 5,142,093. Washington, DC: U.S. Patent and Trademark Office.
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Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 177-193. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]
-
Yang, B.-W., et al. (2015). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry, 80(6), 3247-3255. Retrieved from [Link]
-
University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. Retrieved from [Link]
- Dow AgroSciences LLC. (2000). EP1045823B1 - Process for making certain benzoic acid compounds.
- Anhui Jiurun Pharmaceutical Co Ltd. (2016). CN105967974A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
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University of California, Irvine. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]
-
Liu, C., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(39), 10834-10842. Retrieved from [Link]
-
YouTube. (2022, August 17). A Grignard Reaction. Retrieved from [Link]
-
Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Retrieved from [Link]
-
Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Retrieved from [Link]
-
Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046. Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Retrieved from [Link]
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YouTube. (2022, June 18). Suzuki Coupling Mechanism. Retrieved from [Link]
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Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]
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ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. Retrieved from [Link]
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The Genesis of a Modern Salicylate: An In-depth Technical Guide to the Discovery and Synthesis of Diflunisal and its Core Moiety, 4-(2,4-difluorophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the history and discovery of 4-(2,4-difluorophenyl)benzoic acid, a key structural motif embodied in the non-steroidal anti-inflammatory drug (NSAID), Diflunisal. While not a widely recognized compound in isolation, its synthesis and conceptualization are inextricably linked to the development of Diflunisal. This document will primarily focus on the well-documented history of Diflunisal, providing a comprehensive overview of its discovery by Merck Sharp & Dohme, its pharmacological evolution, and detailed synthetic pathways. Through this lens, we will explore the significance of the this compound core, offering insights for researchers in medicinal chemistry and drug development.
The Quest for a Superior Salicylate: The Discovery of Diflunisal
The story of this compound is fundamentally the story of the search for a better aspirin. In the mid-20th century, salicylates were the cornerstone of anti-inflammatory and analgesic therapy. However, their use was often limited by gastrointestinal side effects. This prompted a concerted effort by pharmaceutical companies to develop new agents with improved efficacy and tolerability.
In 1971, a team of scientists at Merck Sharp & Dohme developed Diflunisal, a salicylic acid derivative with notable analgesic and anti-inflammatory properties.[1] The key innovation in Diflunisal's structure was the introduction of a 2,4-difluorophenyl group at the 5-position of the salicylic acid ring.[2][3] This modification resulted in a compound with a longer half-life and a different mechanism of action compared to aspirin, as it is a reversible inhibitor of cyclooxygenase (COX).[3]
The development of Diflunisal was a landmark in medicinal chemistry, demonstrating that strategic modification of a known pharmacophore could lead to significant therapeutic advantages.[1][3] Initially marketed for the treatment of acute and chronic pain, particularly in arthritis, Diflunisal has since found a new application in the management of hereditary transthyretin amyloidosis.
Synthetic Pathways to the 4-(2,4-Difluorophenyl) Biphenyl Core
The synthesis of Diflunisal, and by extension the this compound moiety, has evolved over the years, with various patented methods aiming for improved yield, purity, and cost-effectiveness. A central challenge in these syntheses is the formation of the biphenyl bond between the 2,4-difluorophenyl and the (salicylic) acid rings.
Early Synthetic Approaches
Early syntheses often involved multi-step processes. One common strategy begins with the diazotization of 2,4-difluoroaniline, followed by a coupling reaction with benzene to form 2,4-difluorobiphenyl. This intermediate is then subjected to Friedel-Crafts acylation and subsequent oxidation to introduce the necessary functional groups on the second phenyl ring, which is then carboxylated to yield Diflunisal.[4][5]
Modern Palladium-Catalyzed Cross-Coupling Reactions
More contemporary and efficient methods for constructing the biphenyl core rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[4][6] In this approach, 2,4-difluorophenylboronic acid is coupled with a halogenated salicylic acid derivative (e.g., 5-bromosalicylic acid) in the presence of a palladium catalyst and a base.[6] This method offers a more direct and higher-yielding route to the desired biphenyl structure.
Below is a generalized workflow for the synthesis of Diflunisal via a Suzuki coupling reaction.
Caption: Generalized Suzuki coupling workflow for the synthesis of Diflunisal.
Synthesis of this compound as a Structural Analog
While not a direct intermediate in the primary synthesis of Diflunisal, the synthesis of this compound can be envisioned through similar cross-coupling strategies. For instance, coupling 2,4-difluorophenylboronic acid with 4-bromobenzoic acid under Suzuki conditions would yield the target compound.
Caption: Proposed synthesis of this compound via Suzuki coupling.
Physicochemical Properties and Spectroscopic Data
The physicochemical properties of Diflunisal are well-characterized. The introduction of the two fluorine atoms in the phenyl ring significantly increases the lipophilicity of the molecule compared to salicylic acid, which contributes to its longer biological half-life.
| Property | Value |
| Chemical Formula | C13H8F2O3 |
| Molar Mass | 250.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 210-213 °C |
| Solubility | Practically insoluble in water, soluble in most organic solvents |
Spectroscopic data, including NMR, IR, and mass spectrometry, are crucial for the characterization of Diflunisal and its analogs. The 1H and 13C NMR spectra would clearly show the signals corresponding to the aromatic protons and carbons of the two phenyl rings, with the characteristic splitting patterns due to fluorine coupling. The IR spectrum would exhibit strong absorption bands for the hydroxyl and carboxylic acid functional groups.
Modern Applications and Future Directions
While Diflunisal remains a clinically useful NSAID, its repositioning for the treatment of transthyretin amyloidosis has opened up new avenues of research. This application highlights the potential for existing drugs to find new therapeutic uses.
The this compound core continues to be a valuable building block in medicinal chemistry. The presence of the difluorophenyl group can enhance metabolic stability and binding affinity to biological targets. Researchers are actively exploring the synthesis of novel compounds incorporating this moiety for a range of therapeutic areas, including oncology and infectious diseases.
Conclusion
The discovery of this compound is intrinsically tied to the development of the groundbreaking NSAID, Diflunisal. The journey from the quest for a safer salicylate to the modern applications of Diflunisal showcases the power of rational drug design. The synthetic strategies developed for the construction of the 4-(2,4-difluorophenyl) biphenyl core, particularly palladium-catalyzed cross-coupling reactions, have become standard tools in medicinal chemistry. As researchers continue to explore the therapeutic potential of fluorinated organic molecules, the this compound moiety is poised to remain a significant scaffold in the design of new and improved pharmaceuticals.
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potential biological activities of 4-(2,4-difluorophenyl)benzoic acid derivatives
An In-Depth Technical Guide to the Biological Activities of 4-(2,4-Difluorophenyl)benzoic Acid Derivatives
Authored by a Senior Application Scientist
Abstract
The this compound scaffold represents a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents across a spectrum of diseases. The strategic incorporation of a difluorinated phenyl ring onto the benzoic acid framework imparts unique physicochemical properties that enhance biological activity, metabolic stability, and target engagement.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities demonstrated by derivatives of this scaffold, including their potent antimicrobial, anti-inflammatory, and anticancer properties. We will dissect the mechanistic underpinnings of their actions, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical class in their therapeutic programs.
The this compound Scaffold: A Chemist's Perspective
The therapeutic promise of this scaffold lies in the synergistic interplay between its two core components: the benzoic acid moiety and the 2,4-difluorophenyl group.
-
Benzoic Acid Moiety: This group serves as a versatile anchor and a key pharmacophoric feature. As a carboxylic acid, it can engage in critical hydrogen bonding, salt bridge formation, and other electrostatic interactions with biological targets. Its pKa is significantly influenced by the attached fluorophenyl ring, enhancing its acidity compared to benzoic acid itself and thereby altering its ionization state at physiological pH.[2] This modulation is crucial for optimizing cell permeability and target binding.
-
2,4-Difluorophenyl Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to fine-tune a molecule's pharmacological profile.[3] The two fluorine atoms on the phenyl ring exert a powerful electron-withdrawing inductive effect, which influences the acidity of the carboxylic group.[2] Furthermore, fluorine substitution can:
-
Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation), fluorine can increase the half-life of a compound.[1]
-
Improve Target Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones and can alter the conformation of the molecule to better fit a binding pocket.[3]
-
Increase Lipophilicity: This enhances the molecule's ability to permeate biological membranes, a critical factor for reaching intracellular targets.[1]
-
These combined features make the this compound core an exceptional starting point for generating libraries of diverse and potent bioactive molecules.
Core Synthetic Strategies
The synthesis of these derivatives typically involves a convergent approach where the core bifunctional scaffold is first assembled, followed by diversification. A common and robust method for creating the central C-C bond is the Suzuki-Miyaura cross-coupling reaction.
Caption: General synthetic workflow for this compound derivatives.
Potent Antimicrobial Activity
A significant body of research has highlighted the potential of this compound derivatives as potent antibacterial agents, particularly against drug-resistant Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[4]
Mechanism of Action: Targeting Fatty Acid Biosynthesis
While multiple mechanisms may be at play, a key pathway inhibited by certain pyrazole-based derivatives is fatty acid biosynthesis (FAB).[5] This pathway is essential for building bacterial cell membranes and is distinct from its mammalian counterpart, making it an attractive target for selective antibacterial therapy. By inhibiting a key enzyme in this process, these compounds disrupt membrane integrity, leading to bacterial cell death.
Caption: Inhibition of the Fatty Acid Biosynthesis (FAB) pathway by derivatives.
Structure-Activity Relationship (SAR) Insights
Extensive research on pyrazole-hydrazone derivatives has yielded critical SAR insights.[4][6] Starting from the core 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid, modifications to the hydrazone moiety have profound effects on antibacterial potency.
-
Electron-Withdrawing Groups: Substitution on the terminal phenyl ring with strong electron-withdrawing groups like nitro (NO₂) or carboxylic acid (COOH) often leads to a complete loss of activity.[6]
-
Halogenation: The addition of halogens, particularly chlorine, can dramatically enhance activity. A bischloro-substituted derivative demonstrated potent activity against three Gram-positive bacteria with a Minimum Inhibitory Concentration (MIC) as low as 0.78 µg/mL.[6]
-
Lipophilicity: In a related series of pyrazole derivatives, increasing the lipophilicity of substituents on an aniline moiety significantly improved antibacterial activity.[5]
Data Summary: In Vitro Antibacterial Activity
The following table summarizes the MIC values for representative hydrazone derivatives against key bacterial strains.
| Compound ID | R-Group (Substitution on Phenylhydrazone) | S. aureus (MIC, µg/mL) | MRSA (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | A. baumannii (MIC, µg/mL) | Reference |
| 5a | H | 25 | 25 | 25 | 25 | [6] |
| 5d | 4-Fluoro | 25 | 25 | 6.25 | 6.25 | [6] |
| 5h | 2,5-Dichloro | 0.78 | 0.78 | 0.78 | 12.5 | [6] |
| 6h | 4-Chloro | 6.25 | 6.25 | 6.25 | 1.56 | [6] |
| 6j | 4-Bromo | 3.125 | 1.56 | 1.56 | 0.78 | [6] |
| 6k | 4-Nitro | >100 | >100 | >100 | >100 | [6] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a self-validating system for determining the minimum inhibitory concentration of a compound against a bacterial strain, based on CLSI guidelines.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.
-
Inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. The causality here is to ensure a standardized bacterial load for reproducible MIC results.
-
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO.
-
Perform serial two-fold dilutions in a 96-well plate using CAMHB to create a concentration gradient (e.g., from 128 µg/mL to 0.25 µg/mL). The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the compound, bringing the final volume to 100 µL. This achieves the target bacterial density of 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria, no compound) and a negative control (broth only, no bacteria).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Self-Validation: The positive control must show clear turbidity, and the negative control must remain clear. If not, the assay is invalid.
-
Anti-inflammatory Potential
Derivatives of benzoic acid are well-established as non-steroidal anti-inflammatory drugs (NSAIDs). The parent drug of this class, Diflunisal (5-(2,4-difluorophenyl)-2-hydroxybenzoic acid), underscores the inherent anti-inflammatory potential of the core scaffold.[7] More recent research has explored novel derivatives as inhibitors of phosphodiesterase-4 (PDE4), a key enzyme in the inflammatory cascade.[8]
Mechanism of Action: PDE4 Inhibition
PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a critical second messenger that suppresses the activity of inflammatory cells. By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory mediators like TNF-α, leukotrienes, and interleukins. This makes PDE4 a prime target for treating inflammatory respiratory diseases like asthma and COPD.[8]
Caption: Mechanism of PDE4 inhibition to reduce inflammation.
Experimental Protocol: In Vitro PDE4 Inhibition Assay
This protocol provides a framework for assessing a compound's ability to inhibit the PDE4 enzyme.
-
Enzyme and Substrate Preparation:
-
Reconstitute recombinant human PDE4B enzyme in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).
-
Prepare a substrate solution of cAMP in the same assay buffer. The causality of using a specific buffer is to maintain optimal enzyme activity and stability.
-
-
Compound Incubation:
-
In a 96-well plate, add 25 µL of serially diluted test compound (in DMSO, then diluted in buffer) to designated wells.
-
Add 25 µL of the PDE4B enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at 30°C for 10 minutes to allow the compound to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 50 µL of the cAMP substrate solution to all wells to initiate the enzymatic reaction.
-
Incubate at 30°C for a defined period (e.g., 30 minutes) during which cAMP is converted to AMP.
-
-
Detection and Analysis:
-
Terminate the reaction by adding a stop reagent.
-
Use a commercially available detection system (e.g., Transcreener® ADP² Assay or a fluorescence polarization-based method) to quantify the amount of AMP produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
-
Self-Validation: A known PDE4 inhibitor (e.g., Roflumilast) should be run as a positive control to validate assay performance.
-
Anticancer Activity
The broader class of benzoic acid derivatives has been investigated for its anticancer properties, with several compounds demonstrating the ability to retard cancer cell growth.[9][10] A promising mechanism of action for this class is the inhibition of histone deacetylases (HDACs).
Mechanism of Action: HDAC Inhibition
HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes. By inhibiting HDACs, compounds can restore the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[11] This epigenetic modulation is a validated strategy in cancer therapy.
Caption: HDAC inhibition by benzoic acid derivatives restores tumor suppressor gene expression.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach. The rationale for this step is to ensure cells are in a logarithmic growth phase before treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the MTT tetrazolium ring, forming purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Self-Validation: The absorbance of the vehicle control should be significantly higher than the background (wells with no cells). Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100%. Plot the results to determine the GI₅₀/IC₅₀ value.
-
Future Perspectives and Conclusion
The this compound scaffold is a remarkably versatile platform for the development of new therapeutics. The derivatives synthesized to date have demonstrated compelling activity against bacterial pathogens, inflammatory disorders, and cancer cell lines. The inherent "drug-like" properties conferred by the difluorophenyl moiety make this a highly attractive starting point for further optimization.
Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing novel derivatives to explore new regions of chemical space and improve potency and selectivity.
-
Mechanism Deconvolution: Employing advanced techniques like chemoproteomics and CRISPRi to precisely identify the molecular targets of the most active compounds.[5]
-
In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Computational Modeling: Using in silico docking and molecular dynamics to rationally design next-generation derivatives with enhanced binding affinity and optimized ADME properties.
References
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- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [URL: https://www.mdpi.com/1422-8599/2022/3/M1382]
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- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [URL: https://www.mdpi.com/1422-8599/2022/3/M1382/pdf]M1382/pdf]
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Methodological & Application
Synthesis of 4-(2,4-Difluorophenyl)benzoic Acid via Suzuki Coupling: An Application Note and Protocol
Introduction: The Significance of Biaryl Scaffolds and the Suzuki Coupling Reaction
Biaryl structures, molecules containing two directly connected aromatic rings, are of paramount importance in medicinal chemistry and materials science.[1] The specific compound, 4-(2,4-difluorophenyl)benzoic acid, serves as a crucial building block in the synthesis of various pharmaceuticals and advanced materials. The incorporation of the 2,4-difluorophenyl group can significantly influence a molecule's biological activity and pharmacokinetic properties.[2]
The Suzuki-Miyaura coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl linkages.[3][4][5] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organohalide offers several advantages, including mild reaction conditions, high functional group tolerance, and the use of environmentally benign boronic acids.[3][6] These features make it an ideal choice for both laboratory-scale synthesis and industrial production.[2]
This application note provides a detailed protocol for the synthesis of this compound using the Suzuki coupling reaction. It is intended for researchers, scientists, and professionals in drug development, offering insights into the experimental setup, reaction optimization, and product purification.
Reaction Principle: The Catalytic Cycle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[7] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzoic acid) to form a Pd(II) complex.[7][8] This is often the rate-determining step in the cycle.[7]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (2,4-difluorophenylboronic acid) is transferred to the palladium(II) complex.[7] The base is crucial for activating the boronic acid.[9][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the biaryl product, this compound, and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][11]
Caption: Figure 1: Catalytic Cycle of the Suzuki Coupling Reaction.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromobenzoic acid | ≥98% | Sigma-Aldrich |
| 2,4-Difluorophenylboronic acid | ≥98% | Sigma-Aldrich |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals |
| o-(Dicyclohexylphosphino)biphenyl | ≥97% | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics |
| Deionized water | ||
| Ethyl acetate | ACS grade | VWR |
| Hexanes | ACS grade | VWR |
| Hydrochloric acid (HCl) | 1 M aqueous solution | |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Step-by-Step Synthesis Procedure
Caption: Figure 2: Workflow for the Synthesis of this compound.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.00 g, 4.97 mmol, 1.0 equiv).
-
Add 2,4-difluorophenylboronic acid (0.94 g, 5.96 mmol, 1.2 equiv).
-
Add potassium carbonate (2.06 g, 14.9 mmol, 3.0 equiv).
-
Add palladium(II) acetate (0.022 g, 0.099 mmol, 0.02 equiv) and o-(dicyclohexylphosphino)biphenyl (0.070 g, 0.199 mmol, 0.04 equiv). Using a phosphine ligand like this can lead to highly active catalysts.[12]
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
-
Reaction Execution:
-
Add anhydrous 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask. The use of water in the solvent system can be beneficial for the Suzuki coupling.[5]
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting 4-bromobenzoic acid is consumed (typically 4-6 hours).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Add 50 mL of deionized water to the flask.
-
Carefully acidify the aqueous mixture to a pH of approximately 2 by the dropwise addition of 1 M HCl. This will precipitate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent, with a small amount of acetic acid to improve the resolution of the carboxylic acid product.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure product.
-
Results and Discussion
Catalyst and Base Selection
The choice of palladium catalyst and base is critical for a successful Suzuki coupling. Palladium acetate in combination with a bulky, electron-rich phosphine ligand like o-(dicyclohexylphosphino)biphenyl often provides high catalytic activity.[12] Other common palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃.[13][14]
A variety of bases can be used, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5][10] Potassium carbonate is a cost-effective and efficient base for this transformation. The base is essential for the transmetalation step of the catalytic cycle.[9][10]
Troubleshooting Purification
A common challenge in the synthesis of biaryl carboxylic acids is the removal of unreacted boronic acid.[15] Since both the product and the starting boronic acid are acidic, a simple acid-base extraction may not be effective.[15] If separation by column chromatography proves difficult, derivatization of the crude product to the methyl ester can facilitate purification. The purified ester can then be hydrolyzed back to the carboxylic acid.[15]
Expected Yield and Characterization
Following this protocol, typical yields for the synthesis of this compound are in the range of 75-90%. The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Result |
| ¹H NMR | Aromatic protons in the expected regions with appropriate coupling constants. |
| ¹⁹F NMR | Two distinct fluorine signals. |
| ¹³C NMR | Carboxylic acid carbonyl carbon signal around 170 ppm, and other aromatic carbon signals. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product. |
| Melting Point | A sharp melting point consistent with a pure compound. |
Conclusion
The Suzuki-Miyaura coupling reaction is a highly effective method for the synthesis of this compound. The protocol detailed in this application note provides a reliable and reproducible procedure for obtaining this valuable biaryl compound in high yield and purity. Careful selection of the catalyst, ligand, and base, along with appropriate purification techniques, are key to a successful synthesis. This methodology is broadly applicable to the synthesis of other biaryl carboxylic acids, making it a valuable tool for researchers in organic synthesis and drug discovery.
References
- The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Journal of Chemical Education.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Merits of the Suzuki Coupling Reaction. BYJU'S.
- Palladium catalyzed couplings. Chemistry LibreTexts.
- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube.
- Application Notes and Protocols for the Synthesis of 4,4'-Bibenzoic Acid via Suzuki-Miyaura Coupling. Benchchem.
- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki reaction. Wikipedia.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters.
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Trouble isolating my Suzuki coupling biaryl acid product. Reddit.
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate.
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- 15. reddit.com [reddit.com]
Application Note: A Robust Protocol for the Synthesis of 4-(2,4-difluorophenyl)benzoic Acid via Suzuki-Miyaura Cross-Coupling
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 4-(2,4-difluorophenyl)benzoic acid, a key biaryl intermediate in pharmaceutical and materials science research. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromobenzoic acid and (2,4-difluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of methodological choices, a detailed step-by-step procedure, safety protocols, and characterization methods to ensure reproducible, high-yield results.
Introduction: The Significance of Fluorinated Biaryl Scaffolds
Biaryl structures are privileged motifs in medicinal chemistry and materials science. The specific compound, this compound, serves as a crucial building block for creating complex molecules.[1] The incorporation of a difluorophenyl group can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability—a common strategy in modern drug discovery.[2]
The Suzuki-Miyaura cross-coupling reaction is the gold standard for constructing such C-C bonds due to its remarkable versatility, functional group tolerance, and generally mild reaction conditions.[3][4] First discovered by Akira Suzuki, who was a co-recipient of the 2010 Nobel Prize in Chemistry for this work, the reaction utilizes a palladium catalyst to couple an organoboron species with an organic halide.[3][4][5] This protocol details a reliable and scalable laboratory procedure for this important transformation.
Reaction Scheme and Mechanism
The overall transformation is as follows:
Scheme 1: Synthesis of this compound

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction. The cycle consists of three primary steps:[4][5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzoic acid, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4]
-
Transmetalation: The organic group from the (2,4-difluorophenyl)boronic acid is transferred to the palladium center. This step is facilitated by a base (e.g., K₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species.[4][6]
-
Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5]
Materials and Safety
Reagent and Solvent Data
Proper preparation requires accurate measurement of high-purity reagents.
| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Bromobenzoic Acid | 586-76-5 | C₇H₅BrO₂ | 201.02 | Electrophile |
| (2,4-Difluorophenyl)boronic Acid | 144025-03-6 | C₆H₅BF₂O₂ | 157.91 | Nucleophile |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | 1155.56 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Base |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Solvent |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | Solvent |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Solvent |
| Hydrochloric Acid (2M) | 7647-01-0 | HCl | 36.46 | Acidification |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Separatory funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
Environmental Health & Safety (EHS)
Adherence to safety protocols is mandatory. This reaction should be performed in a well-ventilated fume hood.
-
4-Bromobenzoic Acid: Harmful if swallowed and causes skin and serious eye irritation.[8][9] Avoid creating dust.[10]
-
(2,4-Difluorophenyl)boronic Acid: Causes skin, eye, and respiratory irritation.[11][12][13] Handle with care to minimize dust generation.
-
Palladium Catalyst: Palladium compounds can be toxic and are expensive. Handle carefully to avoid inhalation and skin contact.
-
Toluene: Flammable liquid and vapor. Toxic if inhaled or absorbed through the skin.
-
Potassium Carbonate: Causes serious eye irritation.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves are required at all times.[9][10][11]
Detailed Experimental Protocol
This protocol is designed for a ~5 mmol scale synthesis.
Reaction Setup and Execution
-
Flask Preparation: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.00 g, 4.97 mmol, 1.0 equiv.).
-
Addition of Reagents: Add (2,4-difluorophenyl)boronic acid (0.94 g, 5.97 mmol, 1.2 equiv.) and potassium carbonate (2.06 g, 14.9 mmol, 3.0 equiv.).
-
Catalyst Addition: In a final step, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.29 g, 0.25 mmol, 0.05 equiv.).
-
Causality Note: The Pd(0) catalyst is sensitive to oxygen. It is added last, just before the inert atmosphere is established, to minimize its exposure to air.
-
-
Solvent Addition: Add a solvent mixture of Toluene (25 mL), Ethanol (8 mL), and Deionized Water (8 mL).
-
Inert Atmosphere: Secure a reflux condenser to the flask. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Causality Note: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. Degassing is critical for high yields.
-
-
Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Allow the reaction to proceed for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid. The disappearance of the 4-bromobenzoic acid spot indicates reaction completion.
Sources
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- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Application of 4-(2,4-Difluorophenyl)benzoic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Emergence of Fluorinated Biaryl Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. Within the medicinal chemist's toolkit, certain structural motifs have emerged as "privileged scaffolds" due to their consistent appearance in a multitude of biologically active compounds. The biaryl benzoic acid framework is one such scaffold, offering a rigid backbone for the precise spatial orientation of pharmacophoric elements. The strategic introduction of fluorine atoms onto this framework has proven to be a transformative approach, and 4-(2,4-difluorophenyl)benzoic acid has materialized as a building block of significant interest.
The 2,4-difluorophenyl group is not merely a placeholder; its electronic properties can profoundly influence a molecule's interaction with its biological target. The strong electron-withdrawing nature of the fluorine atoms can modulate the pKa of the benzoic acid, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with the target protein. This guide provides a comprehensive overview of the utility of this compound in drug discovery, complete with detailed protocols for its synthesis and subsequent elaboration into bioactive amides, with a focus on the rationale behind the experimental choices.
Core Synthesis of this compound via Suzuki-Miyaura Coupling
The most efficient and widely adopted method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.[1]
Rationale for Method Selection:
The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the requisite boronic acids.[2] For the synthesis of our target molecule, we will couple 4-bromobenzoic acid with 2,4-difluorophenylboronic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
4-Bromobenzoic acid
-
2,4-Difluorophenylboronic acid
-
Palladium on carbon (10 wt. % loading)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask.
-
Catalyst Addition: Add palladium on carbon (1-5 mol %) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
| Parameter | Condition | Rationale |
| Catalyst | Pd/C | A heterogeneous catalyst that is easily removed by filtration, simplifying purification.[3] |
| Base | K₂CO₃ | A common and effective base for Suzuki-Miyaura couplings. |
| Solvent | Ethanol/Water | A greener solvent system that is effective for this transformation.[3] |
| Temperature | Room Temp to 100°C | The reaction can often proceed at room temperature, but heating may be required for optimal yield and reaction time. |
Application in Drug Discovery: Amide Coupling to Synthesize Bioactive Molecules
This compound is a versatile building block for the synthesis of a wide array of bioactive molecules, particularly through the formation of amide bonds. Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry.
Rationale for Amide Coupling:
The amide bond is a stable and planar functional group that can participate in hydrogen bonding, a key interaction in molecular recognition at biological targets. By coupling this compound with various amines, a diverse library of compounds can be generated for screening against different therapeutic targets.
Experimental Workflow: Amide Bond Formation
Caption: General workflow for amide bond formation.
Detailed Protocol: Synthesis of a Representative Bioactive Amide
This protocol describes the coupling of this compound with a hypothetical, yet representative, bioactive amine, such as a substituted aniline, which is a common core in many kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-amino-3-methylphenol)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the substituted aniline (1.05 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
| Coupling Reagent | Advantages | Disadvantages |
| HATU | High reactivity, low rate of racemization.[4] | Higher cost, can be sensitive to moisture. |
| EDCI/HOBt | Cost-effective, commonly used. | Can lead to side products, potential for racemization. |
| T3P® (Propylphosphonic Anhydride) | High yielding, clean reactions, easy work-up. | Can be viscous and difficult to handle. |
The Role of the 2,4-Difluorophenyl Moiety in Structure-Activity Relationships (SAR)
The incorporation of the 2,4-difluorophenyl group is a strategic decision in drug design, often leading to significant improvements in a compound's biological profile.
-
Enhanced Binding Affinity: The fluorine atoms can participate in favorable orthogonal multipolar interactions with the protein backbone or specific amino acid residues in the binding pocket. These interactions can significantly contribute to the overall binding affinity of the inhibitor.
-
Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and oral bioavailability. However, over-fluorination can have the opposite effect, so a balance is crucial.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. Introducing fluorine at positions susceptible to metabolic oxidation can block these pathways, thereby increasing the half-life of the drug.
-
Conformational Control: The presence of the ortho-fluorine atom can restrict the rotation around the biaryl bond, locking the molecule into a specific, biologically active conformation.
Case Study: this compound Derivatives as Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The this compound scaffold has been successfully employed in the development of potent kinase inhibitors. For instance, derivatives of this building block have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a key target in pain and cancer. The 2,4-difluorophenyl moiety often occupies the solvent-exposed region of the ATP-binding pocket, where the fluorine atoms can form crucial interactions with the protein.
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its synthesis via the robust Suzuki-Miyaura coupling and its subsequent derivatization, primarily through amide bond formation, provides access to a rich chemical space of potential therapeutic agents. The strategic incorporation of the 2,4-difluorophenyl moiety offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of lead compounds, ultimately contributing to the development of safer and more effective medicines. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery endeavors.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(29), 6722-6737.
- Littke, A. F., & Fu, G. C. Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.
- Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009, 38(2), 606-631.
- Han, C., et al. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 2024, 3, 1-12.
- Zhang, X. Q., & Wang, Z. X. The cross-coupling reaction of aryltrimethylammonium iodides with aryl- or heteroarylzinc chlorides is catalyzed by low loadings of amido pincer nickel complexes and displays broad substrate scope. The Journal of Organic Chemistry, 2012, 77(8), 3658-3663.
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 2025, 10(28), 28698-28707.
- Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009, 38(2), 606-631.
- Al-Zoubi, R. M., et al. Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Bulletin of the Korean Chemical Society, 2010, 31(11), 3383-3388.
-
Coupling Reagents in Amide Synthesis - Organic-Reaction.com. (n.d.). Retrieved January 21, 2026, from [Link]
- Hornillos, V., et al. A palladium-catalyzed direct cross-coupling of aryl chlorides with a wide range of (hetero)aryl lithium compounds in the presence of Pd-PEPPSI-IPent or Pd2(dba)3/XPhos as the catalyst enables the preparation of biaryl and heterobiaryl compounds in high yields under mild conditions with short reaction times. Organic Letters, 2013, 15(20), 5114-5117.
- Chen, J. Y., et al. 8-Hydroxyquinoline promotes a transition-metal-free direct C-H arylation of unactivated arenes with aryl bromides to provide biaryl compounds with structural diversity in good yields. Synthesis, 2018, 50(09), 1721-1727.
- Malineni, J., et al. A universal, bench-stable and easily prepared NiIICl(1-naphthyl)(PCy3)2/PCy3 σ-complex enables efficient and quantitative cross-coupling of aryl chlorides, bromides, iodides, mesylates, and fluorides with aryl neopentylglycolboronates. Synthesis, 2016, 48(17), 2795-2807.
- Yadav, M. R., et al. In a synthesis of biaryls via the Suzuki-Miyaura coupling of nitroarenes as electrophilic coupling partners, the catalytic cycle is initiated by the cleavage of the aryl-nitro bond by palladium, which represents an unprecedented elemental reaction. Organic Letters, 2011, 13(16), 4388-4391.
- Lu, G., & Cai, C. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 2006, 71(21), 8173-8176.
- El-Faham, A., & Albericio, F. Peptide coupling reagents, more than a letter soup. Chemical Reviews, 2011, 111(11), 6557-6602.
- Miyaura, N., & Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
- Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid. (2025). BenchChem.
- Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction.
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 2020, 6(8), 2057-2071.
- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Angewandte Chemie International Edition, 2023, 62(41), e202309839.
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
- Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 2020, 5(25), 15436-15445.
- Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction.
Sources
Application Notes: Comprehensive Characterization of 4-(2,4-difluorophenyl)benzoic acid
**Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of 4-(2,4-difluorophenyl)benzoic acid. As a key intermediate in pharmaceutical and materials science research, rigorous confirmation of its identity, purity, and structure is paramount. This guide outlines orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure robust and reliable results.
Introduction
This compound is a bifluorinated biphenyl carboxylic acid of significant interest in medicinal chemistry and material science.[1] Fluorine substitution is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. The unique electronic properties imparted by the difluorophenyl moiety make this compound a valuable building block for novel therapeutics and advanced organic materials.[1]
Given its potential applications, a definitive analytical characterization is critical to establish its chemical identity, quantify its purity, and elucidate its structure. This application note presents a multi-faceted approach, employing a suite of complementary analytical techniques to provide a complete characterization profile. The protocols herein are grounded in established principles and are designed to be self-validating through the use of orthogonal methods.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for analytical method development.
| Property | Value | Source |
| Chemical Formula | C₁₃H₈F₂O₂ | [1] |
| Molecular Weight | 234.2 g/mol | [1] |
| CAS Number | 331760-41-9 | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | Not explicitly found; related fluorinated benzoic acids have melting points >180°C. Thermal decomposition begins >200°C.[1][2] | N/A |
| Solubility | Low aqueous solubility; soluble in organic solvents like methanol, acetonitrile, and DMSO. | Inferred from structure and data on similar compounds.[3] |
Overall Analytical Workflow
The comprehensive characterization of this compound relies on the integration of chromatographic and spectroscopic techniques. Each method provides unique and complementary information regarding the compound's identity, purity, and molecular structure.
Sources
Application Notes and Protocols for the Purification of 4-(2,4-Difluorophenyl)benzoic Acid
Introduction
4-(2,4-Difluorophenyl)benzoic acid is a fluorinated biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. The presence of the difluorophenyl moiety can enhance metabolic stability, binding affinity, and other pharmacokinetic properties in drug candidates, making it a valuable building block in pharmaceutical research.[1] Achieving high purity of this compound is paramount, as even trace amounts of structural isomers, unreacted starting materials, or synthetic by-products can confound experimental results and compromise the quality of downstream products.
This comprehensive guide provides detailed methodologies for the purification of this compound. It is designed for researchers, medicinal chemists, and process development scientists. The protocols herein are grounded in fundamental chemical principles and offer robust, validated systems for achieving high levels of purity. We will explore three primary purification techniques: Recrystallization, Acid-Base Extraction, and Silica Gel Chromatography, along with analytical methods for purity verification.
Physicochemical Properties and Impurity Profile
A thorough understanding of the molecule's properties is the foundation of an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₃H₈F₂O₂ | - |
| Molecular Weight | 234.2 g/mol | Essential for calculating molar quantities.[1] |
| Appearance | White crystalline solid | Visual indicator of purity; colored impurities may be present.[1] |
| pKa (Predicted) | 3.0 - 3.5 | More acidic than benzoic acid (pKa 4.2), indicating it can be effectively deprotonated by weak bases like sodium bicarbonate for acid-base extraction.[1] |
| Solubility | Low in water; soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate). | The hydrophobic biphenyl structure reduces aqueous solubility.[1] This property is critical for selecting solvents for recrystallization and extraction. |
| Melting Point | Not widely reported. | Determination of the melting point and its sharpness is a critical measure of purity. Pure compounds exhibit a sharp melting range. |
Common Impurity Profile: Impurities in this compound typically arise from the synthetic route used. For instance, in a Suzuki-Miyaura cross-coupling, common impurities may include:
-
Unreacted Starting Materials: e.g., (4-carboxyphenyl)boronic acid or 1-bromo-2,4-difluorobenzene.
-
Homocoupling Products: e.g., 4,4'-biphenyldicarboxylic acid or 2,2',4,4'-tetrafluorobiphenyl.
-
Positional Isomers: If the difluorobenzene starting material contains isomeric impurities (e.g., 1,3-difluorobenzene), this can lead to the formation of isomeric products.
-
Catalyst Residues: Trace amounts of palladium or other transition metals.
Strategic Approach to Purification
The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Caption: Purification decision workflow.
Method 1: Purification by Recrystallization
Principle: This technique leverages the difference in solubility of the compound in a hot versus a cold solvent.[2] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities that are highly soluble will remain in the cold solvent (mother liquor), while insoluble impurities can be removed by hot filtration. For biphenyl carboxylic acids, which have significant nonpolar character, mixed solvent systems are often effective.[3]
Protocol 1.1: Solvent Screening
-
Place approximately 20-30 mg of the crude acid into several test tubes.
-
To each tube, add a different solvent (0.5 mL) from the candidate list in Table 2.
-
Observe solubility at room temperature. A suitable solvent should not dissolve the compound well at this stage.
-
Heat the tubes that show poor room-temperature solubility in a water bath to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A successful solvent will yield a large crop of well-defined crystals.
Table 2: Candidate Solvents for Recrystallization
| Solvent / System | Class | Rationale |
| Ethanol / Water | Polar Protic (Mixed) | The compound is dissolved in minimal hot ethanol, and hot water is added as an anti-solvent until turbidity appears.[3] |
| Toluene | Aromatic | Good for dissolving aromatic compounds at high temperatures. |
| Ethyl Acetate | Polar Aprotic | A versatile solvent for moderately polar compounds. |
| Acetonitrile | Polar Aprotic | Can be effective for polar molecules. |
| Heptane / Ethyl Acetate | Nonpolar / Polar (Mixed) | The compound is dissolved in hot ethyl acetate, and heptane is added as the anti-solvent. |
Protocol 1.2: Bulk Recrystallization
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.
-
Add the chosen solvent (or "good" solvent of a mixed pair) in small portions while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid.
-
(Optional) If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for 5-10 minutes.[4]
-
Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
Method 2: Purification by Acid-Base Extraction
Principle: This is a powerful liquid-liquid extraction technique for separating acidic compounds from neutral or basic impurities.[1] Due to its low pKa, this compound is readily deprotonated by a mild aqueous base like sodium bicarbonate (NaHCO₃) to form its corresponding sodium carboxylate salt. This salt is highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase. The layers are then separated, and the pure carboxylic acid is regenerated by acidifying the aqueous layer.[6][7]
Caption: Workflow for acid-base extraction.
Protocol 2.1: Extractive Purification
-
Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate or diethyl ether) in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 50 mL).
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically inverting the funnel and venting to release the pressure from the evolved CO₂ gas.
-
Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with another 50 mL portion of saturated NaHCO₃ solution. Combine the aqueous extracts.
-
The organic layer, containing neutral impurities, can be discarded or processed to recover other components.
-
Regeneration: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH ~2, check with pH paper). A white precipitate of the purified carboxylic acid will form.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the purified product under vacuum to a constant weight.
Method 3: High-Purity Purification by Column Chromatography
Principle: For removing impurities with similar polarities (e.g., structural isomers) or for achieving the highest possible purity, silica gel column chromatography is the method of choice.[8] This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while being moved by a liquid mobile phase (eluent). More polar compounds interact more strongly with the polar silica gel and thus elute more slowly.
Protocol 3.1: Silica Gel Column Chromatography
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good system will provide a retention factor (R_f) for the desired compound of approximately 0.25-0.35. A common starting point is a mixture of heptane and ethyl acetate (e.g., starting with 4:1 and adjusting as needed).
-
Column Packing: Prepare a slurry of silica gel in the initial eluent. Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed to protect it.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the column.
-
Elution: Add the eluent to the column and apply gentle positive pressure. Begin collecting fractions. The elution can be performed isocratically (constant eluent composition) or with a gradient (gradually increasing the polarity, e.g., by increasing the percentage of ethyl acetate).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.
Purity Assessment
Verifying the purity of the final product is a critical final step. A combination of methods should be used.
Table 3: Analytical Methods for Purity Assessment
| Method | Purpose | Typical Protocol / Observation |
| Melting Point | Assess Purity | A pure compound will have a sharp, defined melting range. Impurities typically broaden and depress the melting point. Compare the melting range before and after purification. |
| TLC | Monitor Purification | Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: e.g., 7:3 Heptane:Ethyl Acetate + 1% Acetic Acid. Visualization: UV light (254 nm). A pure compound should appear as a single spot. |
| HPLC | Quantify Purity | Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).[9] Detection: UV at 230 or 254 nm. Purity is reported as area percent. |
| NMR | Confirm Structure & Purity | ¹H NMR: Look for sharp, well-resolved peaks in the aromatic region (7-8.5 ppm) and the absence of impurity signals. The carboxylic acid proton will be a broad singlet >10 ppm. ¹⁹F NMR: Expect two distinct signals for the two non-equivalent fluorine atoms. ¹³C NMR: Confirms the number of unique carbon environments.[7][10] |
Protocol 4.1: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 70% A / 30% B, ramp to 10% A / 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[9]
-
Injection Volume: 10 µL.
-
-
Analysis: Integrate the peak corresponding to the product and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Summary of Purification Methods
Table 4: Comparison of Purification Techniques
| Feature | Recrystallization | Acid-Base Extraction | Column Chromatography |
| Primary Use | Removal of bulk impurities with different solubilities. | Selective removal of neutral and basic impurities. | High-resolution separation of closely related compounds (e.g., isomers). |
| Scale | Excellent for large scale (grams to kilograms). | Excellent for large scale. | Best for small to medium scale (milligrams to grams). |
| Purity Achieved | Good to Excellent (>99%). | Good to Excellent (>99%) for specific impurity types. | Excellent to High (>99.5%). |
| Time / Effort | Moderate. | Low to Moderate. | High. |
| Solvent Usage | Moderate. | Moderate. | High. |
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Sonogashira coupling of arylhydrazines and terminal alkynes. [Link]
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Florida A&M University. (2016). Lab Report Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
-
Chemsrc. (2025). 4-Fluorobenzoic acid | CAS#:456-22-4. [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]
-
Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. [Link]
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
Academia.edu. (n.d.). CHEM 2423 Recrystallization of Benzoic Acid EXPERIMENT 4 -Purification. [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp. [Link]
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Application Note: Large-Scale Synthesis of 4-(2,4-Difluorophenyl)benzoic Acid via Suzuki-Miyaura Cross-Coupling
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4-(2,4-difluorophenyl)benzoic acid, a key intermediate in the pharmaceutical and materials science industries. The described methodology is centered around the robust and scalable Suzuki-Miyaura cross-coupling reaction. This guide details the strategic selection of starting materials and reagents, a step-by-step kilogram-scale production protocol, critical process safety considerations, and a validated purification procedure. The information is intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors.
Introduction and Strategic Rationale
This compound is a pivotal biaryl carboxylic acid, a structural motif present in numerous active pharmaceutical ingredients (APIs) and advanced organic materials.[1] Its synthesis is a critical step in the manufacturing pipeline for these high-value products. For industrial-scale production, a synthetic route must be efficient, cost-effective, reproducible, and safe.
The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation.[1][2][3] It offers several distinct advantages for large-scale applications:
-
Mild Reaction Conditions: Typically conducted at moderate temperatures, reducing energy costs and minimizing side reactions.
-
High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, including the carboxylic acid moiety, eliminating the need for extensive protecting group strategies.[4]
-
Commercial Availability of Reagents: The starting materials, an aryl halide and an organoboron compound, are widely available and economically viable.[4]
-
Favorable Safety and Environmental Profile: The organoboron reagents are generally more stable and less toxic than other organometallics, and the reaction can often be performed in greener solvent systems.[4][5]
This protocol employs the coupling of 4-bromobenzoic acid with 2,4-difluorophenylboronic acid, catalyzed by a palladium complex in an aqueous-ethanolic solvent system.
The Suzuki-Miyaura Catalytic Cycle: Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][6] Understanding this mechanism is crucial for process optimization and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzoic acid, forming a Pd(II) intermediate.[2][6]
-
Transmetalation: The boronic acid is activated by a base (e.g., potassium carbonate) to form a more nucleophilic boronate species. This species then transfers the 2,4-difluorophenyl group to the palladium center, displacing the bromide.[2][5]
-
Reductive Elimination: The two aryl groups on the palladium intermediate couple and are eliminated, forming the C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Large-Scale Process Safety Considerations
Transitioning from laboratory to kilogram-scale production requires a rigorous safety assessment. Palladium-catalyzed cross-coupling reactions are known to be exothermic, and without proper control, this can pose significant risks.[7]
-
Exotherm Control: The reaction exotherm must be managed with an appropriately sized reactor equipped with an efficient cooling system. The rate of addition of reagents or the control of the reaction temperature are key parameters to prevent a runaway reaction.[7]
-
Catalyst Handling: While many modern palladium catalysts are air-stable, heterogeneous catalysts like Palladium on Carbon (Pd/C) can be pyrophoric, especially after the reaction when dry and in the presence of hydrogen (if used in other steps) or flammable solvents.[8] The catalyst should be handled wet and filtered carefully.
-
Inert Atmosphere: An inert nitrogen or argon atmosphere is crucial. Oxygen can deactivate the palladium catalyst, leading to incomplete conversion and the formation of impurities.
-
Solvent Choice: The use of a higher flash point, less toxic solvent system like Ethanol/Water is preferred over solvents like dioxane or toluene for improved safety and environmental performance on a large scale.[9]
-
Pressure Management: The reaction should be conducted in a reactor rated for potential pressure buildup, although significant pressure is not expected under the recommended conditions. A pressure relief system is a standard safety feature.
Detailed Kilogram-Scale Synthesis Protocol
This protocol is designed for a target scale of ~1.5 kg of the final product. All operations should be conducted in a well-ventilated area or a walk-in fume hood, with appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 1.35 | 6.72 | 1.0 |
| 2,4-Difluorophenylboronic acid | C₆H₅BF₂O₂ | 157.91 | 1.16 | 7.35 | 1.09 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.78 | 20.1 | 3.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.0075 (7.5 g) | 0.033 | 0.005 |
| SPhos Ligand | C₂₇H₃₃O₂P | 410.52 | 0.028 (28 g) | 0.068 | 0.01 |
| Ethanol (200 Proof) | C₂H₆O | 46.07 | 10.7 L | - | - |
| Deionized Water | H₂O | 18.02 | 10.7 L | - | - |
| Hydrochloric Acid (37%) | HCl | 36.46 | As needed | - | - |
Equipment
-
50 L glass-lined reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Heating/cooling mantle or fluid circulation system.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Drying oven (vacuum-capable).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the large-scale synthesis of the target compound.
Step-by-Step Procedure
-
Reactor Charging: Charge the 50 L reactor with Ethanol (10.7 L) and Deionized Water (10.7 L). Begin stirring and add potassium carbonate (2.78 kg), 4-bromobenzoic acid (1.35 kg), and 2,4-difluorophenylboronic acid (1.16 kg).
-
Inerting: Seal the reactor and purge the headspace with nitrogen for 10 minutes. Repeat this cycle three times to ensure an inert atmosphere.
-
Degassing: While stirring, sparge the reaction mixture with a subsurface stream of nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive nitrogen pressure, add the SPhos ligand (28 g) followed by the Palladium(II) acetate (7.5 g).
-
Reaction: Heat the mixture to a gentle reflux (approximately 75-80°C). Monitor the reaction progress by HPLC every hour until the consumption of 4-bromobenzoic acid is >99% (typically 4-6 hours).
-
Cooling and Filtration: Once complete, cool the reaction mixture to room temperature (20-25°C). Filter the mixture through a pad of Celite® to remove any palladium black. Rinse the reactor and filter cake with a small amount of 1:1 ethanol/water.
-
Phase Separation: Transfer the filtrate to a suitable vessel and allow the layers to separate. Remove and discard the organic (ethanol-rich) layer.
-
Precipitation: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add 37% hydrochloric acid to adjust the pH to approximately 2. A thick white precipitate will form.
-
Isolation: Continue stirring the cold slurry for 1 hour to ensure complete precipitation. Collect the solid product by filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the filtrate is at a neutral pH. This removes inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight. Expected crude yield: 1.45 - 1.55 kg (87-93%).
Purification Protocol: Recrystallization
To achieve pharmaceutical-grade purity (>99.5%), the crude product should be recrystallized.
-
Dissolution: In a suitable reactor, add the crude this compound and ethanol (approx. 4 L per kg of crude material). Heat the mixture to 70-75°C with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If any insoluble particulate matter is visible, perform a hot filtration through a pre-heated filter.
-
Crystallization: To the hot, clear solution, slowly add deionized water (approx. 2 L per kg of crude material) while maintaining the temperature above 65°C, until a faint cloudiness persists. Add a small amount of hot ethanol to redissolve the cloudiness, resulting in a saturated solution.
-
Cooling: Turn off the heat and allow the solution to cool slowly to room temperature with gentle stirring. Then, cool the mixture further in an ice bath to 0-5°C for at least 2 hours to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of a cold 2:1 ethanol/water mixture, and dry under vacuum at 60-70°C to a constant weight.
Data Summary and Characterization
| Parameter | Specification | Analytical Method |
| Reaction Time | 4 - 6 hours | HPLC |
| Crude Yield | 87 - 93% | Gravimetric |
| Crude Purity | >98.0% | HPLC |
| Final Yield (Post-Recrystallization) | 80 - 88% (overall) | Gravimetric |
| Final Purity | >99.5% | HPLC |
| Melting Point | 204-206°C | Capillary Melting Point |
| Appearance | White to off-white crystalline solid | Visual |
| Identity Confirmation | Consistent with reference standard | ¹H NMR, ¹³C NMR, MS |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly effective and scalable method for the industrial synthesis of this compound. By employing a robust palladium/SPhos catalytic system in an environmentally conscious ethanol/water solvent, this protocol achieves high yields and purity. Rigorous adherence to process safety controls, particularly concerning exotherm management and catalyst handling, is paramount for a safe and successful scale-up. The detailed procedures herein serve as a validated starting point for manufacturing this critical chemical intermediate.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Doubleday, W. W., et al. (2025, August 7). The synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. Organic Process Research & Development.
- Yang, Q. (2022, May 10). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University.
- Vaddepally, K., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- MDPI. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Konda, V., et al. (2020). Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. Organic Process Research & Development.
- Gallou, F., et al. (2018). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development.
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Yang, Q. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University P2SAC Conference. Retrieved from [Link]
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Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]
- Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Liu, C., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem.
- Knowledge, M. D. P. I. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- Molecules. (2017). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
- Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry.
- Zhang, W., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
- Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry.
- BenchChem. (2025). The Ascent of Biaryl Carboxylic Acids: A Journey of Discovery and Synthesis.
- Cerdá-Vicenta, F., et al. (2017).
- Faiz, M., et al. (2024).
- Rammiger, D., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
- Shinde, S. S., et al. (2013). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH Public Access.
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Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 4-(2,4-Difluorophenyl)benzoic Acid
Introduction: Strategic Modification of a Privileged Scaffold
4-(2,4-Difluorophenyl)benzoic acid is a key building block in the fields of medicinal chemistry and materials science. The presence of the difluorophenyl moiety can enhance metabolic stability, binding affinity, and bioavailability of molecules due to the unique electronic properties of fluorine.[1] The carboxylic acid group serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives. This guide provides detailed protocols for the derivatization of this carboxylic acid group through common and effective strategies: esterification, amidation, and acyl chloride formation. Understanding the nuances of these transformations is critical for researchers aiming to explore the structure-activity relationships (SAR) of novel compounds or develop new materials with tailored properties.
Core Derivatization Strategies: A Mechanistic Overview
The primary site for derivatization on this compound is the carboxylic acid functional group. The three main strategies detailed in this guide are:
-
Esterification: The conversion of the carboxylic acid to an ester, which can modulate the compound's polarity, solubility, and cell permeability.[1]
-
Amidation: The formation of an amide bond, a cornerstone of peptide and medicinal chemistry, to introduce a vast array of substituents.
-
Acyl Chloride Formation: The conversion of the carboxylic acid to a highly reactive acyl chloride, which serves as a key intermediate for the synthesis of esters, amides, and other derivatives under mild conditions.[2]
The choice of derivatization strategy depends on the desired final compound and the compatibility of other functional groups on the reaction partners.
Section 1: Esterification of this compound
Esterification is a fundamental transformation that replaces the acidic proton of the carboxylic acid with an alkyl or aryl group. This modification can significantly impact the physicochemical properties of the parent molecule.
Method 1: Fischer-Speier Esterification
This classical method involves the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[3][4]
Causality Behind Experimental Choices:
-
Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent drives the equilibrium towards the product side (Le Châtelier's principle).[4]
-
Acid Catalyst (e.g., H₂SO₄): The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]
-
Reflux: Heating the reaction mixture increases the reaction rate.
Experimental Protocol 1: Fischer-Speier Esterification
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of the desired anhydrous alcohol (e.g., 20 mL per gram of carboxylic acid).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Fischer-Speier Esterification Parameters
| Parameter | Condition | Rationale |
| Temperature | Reflux | To increase reaction rate |
| Time | 2-6 hours | To allow the reaction to reach equilibrium |
| Catalyst | H₂SO₄ (catalytic) | To activate the carboxylic acid |
| Workup | NaHCO₃ wash | To neutralize the acid catalyst and unreacted carboxylic acid |
Visualization: Fischer-Speier Esterification Workflow
Sources
Application Notes & Protocols: Strategic Use of 4-(2,4-difluorophenyl)benzoic Acid in the Synthesis of Novel Heterocycles for Drug Discovery
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] The 4-(2,4-difluorophenyl)benzoic acid motif, in particular, serves as a privileged starting material, combining the bio-isosteric advantages of a difluorinated phenyl ring with the versatile reactivity of a carboxylic acid. This guide provides an in-depth exploration of the synthetic pathways leveraging this key intermediate for the construction of novel, high-value heterocyclic compounds. We will detail field-proven protocols for the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, explaining the causality behind experimental choices and providing self-validating methodologies. These heterocyclic cores are prevalent in a wide array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[3][4][5]
The Significance of the 2,4-Difluorophenyl Moiety in Medicinal Chemistry
The introduction of fluorine can dramatically alter the physicochemical properties of a drug candidate.[2] The 2,4-difluorophenyl group is particularly advantageous for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.
-
Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing ionization state and membrane permeability.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors, thereby increasing binding affinity and potency.[2]
-
Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.
The benzoic acid functional group on the other side of the scaffold provides a versatile chemical handle for a multitude of synthetic transformations, making this compound a powerful building block for combinatorial library synthesis.[6]
Core Synthetic Workflow: From Benzoic Acid to Key Heterocycles
The primary synthetic strategy involves the conversion of the carboxylic acid into a highly reactive intermediate, most commonly the corresponding benzohydrazide. This intermediate is the central hub from which various five-membered heterocycles can be efficiently synthesized.
Figure 1: Central synthetic workflow from the starting benzoic acid to key heterocyclic cores.
Synthesis of 4-(2,4-difluorophenyl)benzohydrazide: The Gateway Intermediate
The conversion of the carboxylic acid to its hydrazide derivative is the foundational step for accessing a wide range of heterocycles.[7][8] The most reliable method proceeds through an acid chloride intermediate to ensure high reactivity and yield.
Protocol 3.1: Two-Step Synthesis of 4-(2,4-difluorophenyl)benzohydrazide
Step A: Synthesis of 4-(2,4-difluorophenyl)benzoyl chloride
-
System Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10.0 g, 40.0 mmol).
-
Reagent Addition: Suspend the acid in thionyl chloride (SOCl₂, 20 mL, 274 mmol). Causality: Thionyl chloride is used in excess to serve as both the reagent and the solvent. It readily converts the carboxylic acid to the highly reactive acid chloride.
-
Reaction: Add two drops of N,N-dimethylformamide (DMF) as a catalyst. Causality: DMF catalyzes the reaction by forming a Vilsmeier reagent in situ, which accelerates the formation of the acid chloride.[9]
-
Heating: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-(2,4-difluorophenyl)benzoyl chloride, a pale yellow solid, is typically used in the next step without further purification.
Step B: Synthesis of 4-(2,4-difluorophenyl)benzohydrazide
-
System Setup: In a separate 500 mL flask, prepare a solution of hydrazine hydrate (8 mL, ~160 mmol) in dichloromethane (DCM, 100 mL) and cool it to 0 °C in an ice bath.
-
Reagent Addition: Dissolve the crude acid chloride from Step A in 50 mL of dry DCM. Add this solution dropwise to the cold hydrazine solution over 30 minutes with vigorous stirring. Causality: Dropwise addition at 0 °C is critical to control the exothermicity of the acylation reaction and prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Work-up: A white precipitate will form. Filter the solid, wash thoroughly with cold water to remove excess hydrazine and hydrazine hydrochloride, and then with a small amount of cold DCM.
-
Purification: Dry the solid under vacuum to yield 4-(2,4-difluorophenyl)benzohydrazide as a white crystalline solid. The product is typically >95% pure and can be used directly for subsequent cyclization reactions.
| Parameter | Value |
| Typical Overall Yield | 85-95% |
| Appearance | White crystalline solid |
| ¹H NMR (DMSO-d₆) | δ 9.95 (s, 1H, -NH), 8.0-7.4 (m, 7H, Ar-H), 4.55 (s, 2H, -NH₂) |
| Melting Point | ~190-195 °C (Varies with purity) |
| Table 1: Expected Data for 4-(2,4-difluorophenyl)benzohydrazide. |
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of heterocycles known for a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[5][10][11] The most common synthetic route is the cyclodehydration of an N-acylhydrazide, which can be formed in situ by reacting the benzohydrazide with another carboxylic acid.
Figure 2: Generalized mechanism for 1,3,4-oxadiazole synthesis via cyclodehydration.
Protocol 4.1: Synthesis of 2-(4-(2,4-difluorophenyl)phenyl)-5-aryl-1,3,4-oxadiazoles
-
System Setup: In a 100 mL round-bottom flask, combine 4-(2,4-difluorophenyl)benzohydrazide (1.0 g, 4.0 mmol), a substituted aromatic carboxylic acid (e.g., 4-chlorobenzoic acid, 4.4 mmol, 1.1 eq), and phosphorus oxychloride (POCl₃, 10 mL).
-
Reaction: Heat the mixture under reflux (approx. 110 °C) for 5-7 hours. The reaction should be conducted in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture. Causality: POCl₃ acts as both the solvent and a powerful dehydrating agent, facilitating the cyclization of the in-situ-formed diacylhydrazine intermediate.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice with stirring. Causality: This step quenches the excess POCl₃ and precipitates the crude product.
-
Neutralization: The acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Isolation & Purification: The precipitated solid is collected by vacuum filtration, washed extensively with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.
Synthesis of 1,2,4-Triazole Derivatives
Triazole-containing compounds form the basis of many antifungal medications and also exhibit a wide range of other biological activities.[12][13][14] A common synthetic pathway involves the reaction of a benzohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, followed by base-catalyzed cyclization.[15]
Protocol 5.1: Synthesis of 4-Aryl-5-(4-(2,4-difluorophenyl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones
-
System Setup: Dissolve 4-(2,4-difluorophenyl)benzohydrazide (1.0 g, 4.0 mmol) in absolute ethanol (25 mL) in a 100 mL round-bottom flask.
-
Thiosemicarbazide Formation: Add an aryl isothiocyanate (e.g., phenyl isothiocyanate, 4.2 mmol, 1.05 eq) to the solution. Heat the mixture to reflux for 4 hours. A precipitate of the thiosemicarbazide intermediate should form.
-
Cyclization: After cooling slightly, add a solution of sodium hydroxide (0.32 g, 8.0 mmol, 2 eq) in water (5 mL). Causality: The strong base facilitates the intramolecular cyclization via nucleophilic attack of a nitrogen atom on the thiocarbonyl carbon, followed by dehydration to form the triazole ring.
-
Heating: Heat the now-basic mixture to reflux for an additional 6-8 hours until the evolution of H₂S gas (if any) ceases.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Isolation & Purification: Acidify the solution to pH ~5-6 with dilute hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol typically yields the pure triazole-thione product.
| Heterocycle Class | Key Reagents | General Conditions | Biological Relevance |
| 1,3,4-Oxadiazoles | R'COOH, POCl₃ | Reflux, 5-7 h | Anticancer, Antimicrobial[10] |
| 1,2,4-Triazoles | R'NCS, NaOH | Reflux, 8-12 h | Antifungal, Antimicrobial[13][15] |
| 1,3,4-Thiadiazoles | CS₂, KOH | Reflux, 10-14 h | Anticancer, Anti-inflammatory[10] |
| Table 2: Summary of Synthetic Conditions and Relevance for Target Heterocycles. |
Advanced Applications: Palladium-Catalyzed Cross-Coupling
While the focus of this guide is on building heterocycles from the benzoic acid moiety, the core bi-aryl structure of this compound can also be synthesized or modified using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[16][17] This allows for the late-stage introduction of the difluorophenyl group or modification of the benzoic acid-bearing ring.
Protocol 6.1: Suzuki-Miyaura Coupling for Scaffold Synthesis
This protocol describes the synthesis of the parent scaffold from two simpler building blocks.
-
System Setup: To a flame-dried Schlenk flask, add 4-bromobenzoic acid (1.0 mmol), 2,4-difluorophenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 mmol, 2 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%). Causality: The Pd(0) catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination to form the C-C bond.[18]
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/H₂O (4:1, 10 mL).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate. Acidify the aqueous layer with 1M HCl to protonate the benzoic acid, then extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound.
Conclusion
This compound is a supremely valuable and versatile starting material for the synthesis of medicinally relevant heterocycles. The protocols detailed herein provide robust and reproducible methods for accessing 1,3,4-oxadiazoles and 1,2,4-triazoles through a common benzohydrazide intermediate. By understanding the causality behind each experimental step, researchers can confidently adapt these methodologies to generate diverse libraries of novel compounds for drug discovery programs, leveraging the unique benefits conferred by the difluorophenyl motif.
References
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Publishing.
- Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase | ACS Omega - ACS Publications.
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Application Notes and Protocols for the Esterification of 4-(2,4-Difluorophenyl)benzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 4-(2,4-Difluorophenyl)benzoic Acid Esters
This compound is a key structural motif in medicinal chemistry, serving as a precursor to a wide array of bioactive molecules. Its esters, in particular, are of significant interest in drug development due to their favorable pharmacokinetic properties, including enhanced cell permeability and metabolic stability. The strategic introduction of an ester functionality can modulate the parent molecule's solubility, lipophilicity, and ultimately, its therapeutic efficacy. This document provides a comprehensive guide to the chemical principles and practical laboratory protocols for the efficient esterification of this compound.
Underlying Chemical Principles of Esterification
Esterification is a fundamental organic transformation that involves the condensation of a carboxylic acid and an alcohol to form an ester and water.[1] The reaction is typically reversible and often requires a catalyst to proceed at a practical rate.[2] For a substrate like this compound, the electron-withdrawing nature of the difluorophenyl group increases the acidity of the carboxylic acid, which can influence the choice of esterification method.[3] Three common and effective methods for this transformation are the Fischer-Speier esterification, Steglich esterification, and the Mitsunobu reaction.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
This is one of the most established and cost-effective methods for esterification, especially on a larger scale.[4] The reaction involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4][5] The mechanism proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6][7][8] To drive the equilibrium towards the product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus.[5][9]
Steglich Esterification: A Mild, Carbodiimide-Mediated Method
For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative.[10][11] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[12][13] The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11][14][15] The alcohol then attacks this intermediate to form the ester, while the carbodiimide is converted to a urea byproduct.[12] The addition of DMAP is crucial as it acts as an acyl transfer catalyst, accelerating the reaction and suppressing side reactions.[11]
Mitsunobu Reaction: Inversion of Stereochemistry and Phenolic Esters
The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols, notably proceeding with a clean inversion of stereochemistry.[16] It employs a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16] The reaction is particularly effective for the esterification of benzoic acids with phenols, often providing excellent yields where other methods may be less efficient.[17] The mechanism involves the formation of a phosphonium intermediate which activates the alcohol for nucleophilic attack by the carboxylate.[16]
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound with Methanol
This protocol is suitable for the synthesis of simple alkyl esters, such as the methyl ester, where the alcohol can be used in large excess as the solvent.
Materials and Equipment:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 50 mL of anhydrous methanol.[18]
-
Catalyst Addition: While stirring, slowly add 1 mL of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[19]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.[18]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude methyl 4-(2,4-difluorophenyl)benzoate.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Protocol 2: Steglich Esterification of this compound with a Primary Alcohol
This protocol is ideal for more sensitive or sterically hindered alcohols and avoids harsh acidic conditions.
Materials and Equipment:
-
This compound
-
Primary alcohol (e.g., benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the primary alcohol (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add DMAP (0.1 eq).
-
Reagent Addition: Slowly add a solution of DCC (1.1 eq) or DIC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.
-
Filtration: If DCC was used, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude ester can be purified by column chromatography on silica gel.
Mechanism of Esterification
A deeper understanding of the reaction mechanism allows for better control and optimization of the esterification process.
Mechanism: Acid-Catalyzed (Fischer) Esterification
Caption: Mechanism of Fischer-Speier Esterification.
Quantitative Data Summary
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst | Strong acid (e.g., H₂SO₄, TsOH) | DCC/DIC and DMAP |
| Stoichiometry | Excess alcohol often used as solvent | Near-equimolar amounts of acid and alcohol |
| Temperature | Reflux (60-110 °C)[5] | 0 °C to Room Temperature[12] |
| Reaction Time | 1-10 hours[5] | 12-24 hours |
| Typical Yield | Good to excellent | Good to excellent |
| Substrate Scope | Good for primary and secondary alcohols[5] | Broad, good for acid-sensitive substrates[10] |
Conclusion and Field-Proven Insights
The choice of esterification protocol for this compound is contingent upon the specific alcohol being used and the overall sensitivity of the molecule to the reaction conditions. For simple, unhindered alcohols, the Fischer-Speier method is robust and economical. However, for more complex or acid-labile alcohols, the Steglich esterification provides a mild and highly effective alternative. It is imperative to use anhydrous conditions, particularly for the Steglich protocol, to prevent the hydrolysis of the carbodiimide and the activated intermediate. Monitoring the reaction by TLC is crucial for determining the optimal reaction time and preventing the formation of byproducts. The protocols provided herein are self-validating systems that, when executed with precision, will consistently yield the desired ester products in high purity.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]
-
JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Esterification: Why DIC is the Go-To Reagent for High-Yield Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Esterification. Retrieved from [Link]
-
Clark, J. (n.d.). Mechanism for the esterification reaction. Chemguide. Retrieved from [Link]
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Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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ResearchGate. (2007). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Carbodiimide-mediated esterifications and condensations of phosphoric acids dissolved in various alcohols. Retrieved from [Link]
-
Pearson. (n.d.). Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
ResearchGate. (2023, June). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ACS Publications. (1989). A mechanistic study of the Mitsunobu esterification reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
ACS Publications. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. Journal of Organic Chemistry. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
-
RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Selective mono‐ and difluorination of benzoic acid derivatives.... Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
- Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing benzoic acid esters.
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
ResearchGate. (n.d.). Esterification at different benzoic acid (BA) concentrations using.... Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-nonylbenzoic acid. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,4-difluorophenyl)benzoic acid
Introduction
Welcome to the technical support guide for the synthesis of 4-(2,4-difluorophenyl)benzoic acid. This biaryl compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and advanced materials. Its synthesis, most commonly achieved via the Suzuki-Miyaura cross-coupling reaction, is a robust and versatile method for forming the central carbon-carbon bond.[1][2][3]
However, like any chemical transformation, the Suzuki-Miyaura coupling is susceptible to side reactions that can generate a range of process-related impurities.[4] The presence of these impurities, even at trace levels, can impact the efficacy, safety, and quality of the final drug product.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and mitigating common impurities encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via Suzuki coupling?
The most frequently observed impurities can be categorized into three main groups: starting material-related, process-related (byproducts), and catalyst/reagent-related.[6][7]
-
Starting Material-Related Impurities:
-
Unreacted 4-halobenzoic acid (e.g., 4-bromobenzoic acid).
-
Unreacted (2,4-difluorophenyl)boronic acid.
-
Positional isomers originating from impure starting materials (e.g., 3-(2,4-difluorophenyl)benzoic acid).
-
-
Process-Related Byproducts:
-
Homocoupled Products: These are dimeric species formed from the coupling of two identical molecules. The primary examples are 4,4'-dicarboxybiphenyl (from the benzoic acid derivative) and 2,2',4,4'-tetrafluorobiphenyl (from the boronic acid).[8][9]
-
Protodeboronation Product: This occurs when the boronic acid group of (2,4-difluorophenyl)boronic acid is replaced by a hydrogen atom, yielding 1,3-difluorobenzene.[10]
-
Dehalogenation Product: This involves the replacement of the halogen on the 4-halobenzoic acid with a hydrogen atom, resulting in benzoic acid.[11]
-
-
Catalyst and Reagent-Related Impurities:
-
Residual Palladium: Trace amounts of the palladium catalyst may remain in the final product.
-
Ligand-Related Impurities: Oxidized or degraded phosphine ligands (e.g., triphenylphosphine oxide) if used.
-
Inorganic Salts: Formed from the base used in the reaction (e.g., potassium bromide from K₃PO₄ and 4-bromobenzoic acid).[7]
-
| Impurity Class | Specific Example | Source |
| Homocoupling | 4,4'-dicarboxybiphenyl | Dimerization of 4-halobenzoic acid starting material. |
| 2,2',4,4'-tetrafluorobiphenyl | Dimerization of (2,4-difluorophenyl)boronic acid. | |
| Protodeboronation | 1,3-difluorobenzene | Loss of the boronic acid moiety from the starting material.[10] |
| Dehalogenation | Benzoic Acid | Loss of the halogen from the starting material.[11] |
| Catalyst-Related | Residual Palladium | Incomplete removal of the palladium catalyst. |
| Starting Materials | Unreacted reagents | Incomplete reaction conversion. |
Table 1: Summary of common impurities and their origins in the Suzuki-Miyaura synthesis of this compound.
Q2: What causes the formation of homocoupling byproducts, and how can they be minimized?
Homocoupling is a persistent side reaction in Suzuki couplings.[12] It is primarily caused by two mechanisms:
-
Oxygen-Mediated Coupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[8][13]
-
Pd(II)-Mediated Coupling: If a Pd(II) precatalyst (like Pd(OAc)₂) is used, it can directly react with the boronic acid before being fully reduced to the active Pd(0) state, leading to homocoupling.[14]
Causality and Mitigation Strategies:
-
Cause: Inadequate degassing of the reaction mixture allows oxygen to interfere with the catalytic cycle.
-
Cause: The Pd(II) precatalyst is not efficiently reduced to Pd(0) in situ.
-
Solution: The addition of a mild reducing agent, such as potassium formate, can help ensure the Pd(II) is converted to the active Pd(0) state before it can mediate homocoupling.[15] Alternatively, using a Pd(0) source like Pd₂(dba)₃ can circumvent this issue.
-
-
Cause: High concentration of boronic acid relative to the aryl halide can favor homocoupling.
-
Solution: Employing a slow addition of the boronic acid solution to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the dimerization reaction.[15]
-
Q3: How can I prevent the protodeboronation of (2,4-difluorophenyl)boronic acid?
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[10] This side reaction consumes the boronic acid, reduces yield, and introduces an impurity (1,3-difluorobenzene). The rate of protodeboronation is highly dependent on reaction conditions, particularly the base, solvent, and temperature.[16]
Causality and Prevention Strategies:
-
Cause: The reaction pH and the nature of the base can significantly influence the rate of protodeboronation. Strongly basic, aqueous conditions can accelerate the process.[17][18]
-
Solution: Careful selection of the base is crucial. While a base is necessary to activate the boronic acid for transmetalation, excessively harsh conditions should be avoided. Screening bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ may be necessary to find the optimal balance for your specific system.[13]
-
-
Cause: Elevated temperatures and prolonged reaction times increase the likelihood of protodeboronation.
-
Solution: Optimize the reaction temperature and time. Use a highly efficient catalyst system that allows for rapid catalytic turnover, enabling the desired cross-coupling to occur much faster than the undesired protodeboronation.[10] Modern, bulky phosphine ligands can significantly accelerate the reaction.[19]
-
-
Cause: The inherent instability of the boronic acid functional group.
-
Solution: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester or an organotrifluoroborate salt.[10] These derivatives often exhibit enhanced stability and participate in a "slow release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[10]
-
Visualizing the Suzuki-Miyaura Cycle and Side Reactions
The following diagram illustrates the main catalytic cycle for the Suzuki-Miyaura coupling and indicates the points where key side reactions can occur, leading to impurity formation.
Caption: Suzuki-Miyaura cycle with points of impurity formation.
Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Actions & Solutions |
| High levels of 4,4'-dicarboxybiphenyl or 2,2',4,4'-tetrafluorobiphenyl detected by HPLC/LC-MS. | Homocoupling Side Reaction: 1. Presence of dissolved oxygen in the reaction mixture. 2. Inefficient reduction of a Pd(II) precatalyst. | 1. Improve Degassing: Sparge the solvent and reaction mixture with an inert gas (N₂ or Ar) for an extended period (e.g., 60 minutes) before adding the catalyst.[9] 2. Use a Pd(0) Source: Switch from a Pd(II) precatalyst like Pd(OAc)₂ to a Pd(0) source like Pd₂(dba)₃. 3. Add a Reducing Agent: Introduce a mild reducing agent like potassium formate to ensure rapid conversion of Pd(II) to Pd(0).[15] |
| Significant peak corresponding to Benzoic Acid or 1,3-difluorobenzene. | Dehalogenation or Protodeboronation: 1. Protodeboronation of the boronic acid due to harsh basic conditions or high temperature.[10] 2. Dehalogenation of the aryl halide, potentially from hydride impurities or specific solvent/base combinations. | 1. Optimize Base and Temperature: Screen milder bases (e.g., K₂CO₃) and lower the reaction temperature. 2. Use a Boronic Ester: Protect the boronic acid as a more stable pinacol ester to reduce protodeboronation. 3. Use Anhydrous Aprotic Solvents: Avoid protic solvents like alcohols which can facilitate these side reactions. Use solvents like dioxane or THF.[11] |
| Final product is dark, and elemental analysis shows high Palladium content. | Catalyst Degradation and/or Inefficient Removal: 1. Formation of palladium black (inactive, precipitated Pd) due to catalyst instability. 2. Inadequate purification to remove residual palladium. | 1. Use Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that stabilize the palladium catalyst in solution and prevent precipitation.[19] 2. Implement Palladium Scavenging: After the reaction, treat the solution with a palladium scavenger (e.g., silica-bound thiol) before final workup and isolation. 3. Improve Purification: Ensure the purification protocol (e.g., recrystallization, chromatography) is effective at removing metal residues. |
| Reaction fails to reach completion; significant starting materials remain. | Catalyst Inactivation or Low Reactivity: 1. The chosen ligand is not suitable for the sterically demanding substrates. 2. The base is not strong enough or has poor solubility. 3. Catalyst deactivation by impurities in starting materials or solvents. | 1. Select a More Active Catalyst System: Use a catalyst/ligand combination known for high activity, such as those based on dialkylbiaryl phosphine ligands.[19] 2. Optimize the Base: Switch to a stronger or more soluble base, such as K₃PO₄ or Cs₂CO₃. 3. Use High-Purity Reagents: Ensure starting materials and solvents are of high purity and free from catalyst poisons. |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This High-Performance Liquid Chromatography (HPLC) method provides a baseline for separating the main product from its common impurities.[20] Method optimization will be required based on the specific impurity profile and available equipment.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve ~1 mg of crude product in 10 mL of 50:50 Acetonitrile/Water.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Table 2: Example HPLC gradient for impurity analysis.
Protocol 2: Purification by Acid-Base Extraction and Recrystallization
This protocol leverages the acidic nature of the carboxylic acid product to separate it from neutral impurities like homocoupled byproducts.[21]
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate.
-
Basic Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) (3 x volumes). The desired product, this compound, will deprotonate and move into the aqueous layer, while neutral impurities (e.g., 2,2',4,4'-tetrafluorobiphenyl) will remain in the organic layer.
-
Phase Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 3 M hydrochloric acid (HCl) with stirring until the pH is ~2. The purified product will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
-
Recrystallization: For further purification, recrystallize the solid product from a suitable solvent system, such as an ethanol/water or acetone/hexane mixture, to remove any remaining impurities.[22][23] Dry the final product under vacuum.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 21. rsc.org [rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling for 4-(2,4-Difluorophenyl)benzoic Acid
Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling reaction to synthesize 4-(2,4-difluorophenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific transformation. Here, you will find field-proven insights and troubleshooting strategies to optimize your experimental outcomes.
Introduction to the Challenge
The Suzuki-Miyaura coupling is a powerful and versatile tool for forming carbon-carbon bonds.[1][2] However, the synthesis of this compound by coupling 4-carboxyphenylboronic acid and a 2,4-difluorophenyl halide presents a unique set of challenges. The electron-withdrawing nature of the fluorine atoms on the aryl halide can influence the reaction, and the presence of a carboxylic acid group on the boronic acid requires careful consideration of the reaction conditions to avoid undesirable side reactions and catalyst deactivation.[3][4][5]
This guide provides a structured approach to troubleshooting common issues encountered in this specific Suzuki coupling reaction, ensuring a higher probability of success in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of this compound via Suzuki coupling:
Q1: What are the most common side reactions I should be aware of?
A1: The primary side reactions of concern are:
-
Homocoupling: The formation of symmetrical biphenyls from the boronic acid starting material (biphenyl-4,4'-dicarboxylic acid) or the aryl halide.[1][6] This is often exacerbated by the presence of oxygen.[1][7]
-
Protodeboronation: The loss of the boronic acid group from 4-carboxyphenylboronic acid, replacing it with a hydrogen atom. This is more likely to occur with electron-deficient boronic acids and under harsh basic conditions.[8]
-
Dehalogenation: The removal of the halogen from the 2,4-difluorophenyl halide, resulting in 1,3-difluorobenzene.[1]
Q2: Which palladium catalyst and ligand combination is best for this reaction?
A2: While there is no single "best" combination for all scenarios, a good starting point for coupling an electron-deficient aryl halide like 1-bromo-2,4-difluorobenzene is a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed catalyst like Pd(dppf)Cl₂. These are often paired with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, which can promote the challenging oxidative addition and reductive elimination steps.[9][10] For particularly difficult couplings, modern precatalysts like the Buchwald G3 or G4 palladacycles can be highly effective.[10]
Q3: How does the carboxylic acid functional group affect the reaction?
A3: The carboxylic acid can be deprotonated by the base, forming a carboxylate. This can potentially coordinate to the palladium center and inhibit catalysis.[5] It is crucial to use a sufficient excess of base to neutralize the carboxylic acid and still have enough to facilitate the catalytic cycle. The choice of base is also critical; inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over hydroxides, which can be too harsh.[11]
Q4: What is the ideal solvent system for this reaction?
A4: A mixture of an organic solvent and water is typically used.[1] Common organic solvents include dioxane, THF, and toluene.[1][12] The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[9] For substrates with poor solubility, solvents like DMF or DMSO can be considered, but be mindful of potential side reactions at higher temperatures.[12][13][14]
Detailed Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
A low or nonexistent yield is the most common issue. The following flowchart outlines a logical progression for troubleshooting.
Caption: Troubleshooting workflow for excessive homocoupling.
Detailed Steps for Mitigating Homocoupling:
-
Improve Degassing and Inert Atmosphere: This is the most critical factor. Any residual oxygen can promote the homocoupling of the boronic acid. [1][7]2. Review Palladium Source and Loading:
-
Using a Pd(II) precatalyst that is slow to reduce to the active Pd(0) can sometimes lead to side reactions. A direct Pd(0) source or a rapidly activating precatalyst can be beneficial.
-
High catalyst loadings can sometimes favor side reactions. Try reducing the catalyst loading to 1-2 mol%.
-
-
Optimize Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. If the desired coupling is proceeding, albeit with significant homocoupling, try lowering the temperature.
Problem 3: Protodeboronation of 4-Carboxyphenylboronic Acid
The formation of benzoic acid as a byproduct indicates that protodeboronation is occurring.
Strategies to Minimize Protodeboronation:
-
Choice of Base: Use a milder base if possible. While strong bases are often necessary, excessively harsh conditions (e.g., high concentrations of hydroxides) can promote protodeboronation. K₃PO₄ is often a good compromise. [11]* Anhydrous Conditions: While some water is usually necessary, excessive amounts can contribute to protodeboronation. Using anhydrous solvents and a carefully controlled amount of water can be beneficial. Some modern protocols even utilize completely anhydrous conditions with specific bases. [1]* Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can protect it from protodeboronation. [8][15]The ester can then be used in the coupling reaction.
Experimental Protocols
General Protocol for the Suzuki Coupling of 4-Carboxyphenylboronic Acid and 1-Bromo-2,4-difluorobenzene
This protocol serves as a robust starting point and can be optimized based on the troubleshooting guides above.
Materials:
-
4-Carboxyphenylboronic acid (1.2 mmol)
-
1-Bromo-2,4-difluorobenzene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
1,4-Dioxane (degassed, 10 mL)
-
Water (degassed, 2 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-carboxyphenylboronic acid, 1-bromo-2,4-difluorobenzene, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under a positive flow of inert gas, add Pd(OAc)₂ and XPhos.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary Table for Condition Screening
The following table provides a template for systematically screening reaction conditions and recording the outcomes.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | |
| 2 | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 100 | 12 | |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 100 | 12 | |
| 4 | Pd₂(dba)₃ (1) | SPhos (4) | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 12 |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angew. Chem. Int. Ed.2004 , 43, 1871-1876. [Link]
-
Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Organotrifluoroborates: Another Branch of the Suzuki-Miyaura Cross-Coupling Reaction. Chem. Rev.2010 , 110, 876-924. [Link]
-
Carrow, B. P.; Hartwig, J. F. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. J. Am. Chem. Soc.2011 , 133, 2116-2119. [Link]
-
Thomas, A. A.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2018 , 140, 4789-4803. [Link]
-
Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)₂ Protodeboronation: Substrate Scope and Mechanism. J. Am. Chem. Soc.2016 , 138, 9145-9157. [Link]
-
Denmark, S. E.; Thomas, A. A. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2018 , 140, 4789-4803. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc.2007 , 129, 3358-3366. [Link]
-
Miller, J. A. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Org. Process Res. Dev.2007 , 11, 359-365. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
National Institutes of Health. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
ResearchGate. Screening of different bases for Suzuki coupling a. [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
-
Reddit. Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
ResearchGate. (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]
-
ACS Omega. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]
-
ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. [Link]
-
Reddit. Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
ResearchGate. Reaction of 1-bromo-4-fluorobenzene with (a) phenylboronic acid; (b)... [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for the synthesis of 4-(2,4-difluorophenyl)benzoic acid
Welcome to the technical support guide for the synthesis of 4-(2,4-difluorophenyl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your synthetic route and overcome common challenges.
The Suzuki-Miyaura cross-coupling reaction is the premier method for constructing the C-C bond in biaryl compounds like this compound due to its functional group tolerance and mild conditions.[1][2] However, the reaction is complex, involving numerous variables that can significantly impact yield and purity.[3][4] This guide focuses primarily on troubleshooting and optimizing this critical reaction.
Section 1: Core Synthesis Protocol via Suzuki-Miyaura Coupling
This section provides a robust, general procedure for the synthesis. It serves as a validated starting point for your experiments. The reaction couples a boronic acid/ester with an aryl halide. For this target molecule, two primary combinations of starting materials are feasible:
-
Route A: 4-Bromo- or 4-iodobenzoic acid derivative + (2,4-difluorophenyl)boronic acid
-
Route B: 2,4-difluorobromo- or 2,4-difluoroiodobenzene + 4-carboxyphenylboronic acid
The following protocol details Route A, using a methyl ester to protect the carboxylic acid, which is a common strategy to improve solubility and prevent potential side reactions involving the acidic proton.
Experimental Protocol: Synthesis of Methyl 4-(2,4-difluorophenyl)benzoate
-
Reagent Preparation:
-
To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add methyl 4-bromobenzoate (1.0 eq), (2,4-difluorophenyl)boronic acid (1.1 - 1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Note: The base should be finely powdered and dry to ensure reproducibility.[5]
-
-
Solvent Addition and Degassing:
-
Add a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the limiting reagent.
-
Purge the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen. An inert atmosphere is critical as the active Pd(0) catalyst is oxygen-sensitive.[5]
-
-
Catalyst Addition:
-
Under a positive pressure of nitrogen, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.01 - 0.03 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude methyl ester can be purified by column chromatography on silica gel or by recrystallization.
-
-
Hydrolysis to the Final Product:
-
Dissolve the purified methyl ester in a mixture of THF/methanol and add an aqueous solution of sodium hydroxide (NaOH, 2-4 eq).
-
Stir the mixture at room temperature or gentle heat (40-50 °C) until the hydrolysis is complete (monitored by TLC).[6]
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with 1M HCl until the pH is ~2-3 to precipitate the carboxylic acid product.[7]
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield this compound.[8]
-
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the Suzuki coupling reaction in a direct question-and-answer format.
Problem Area 1: Low or No Product Yield
Q: My reaction shows low to no conversion of starting materials. What are the primary factors to investigate?
A: This is the most common issue and requires a systematic check of your reaction components and conditions.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its Pd(0) active form is sensitive to oxygen.[5]
-
Troubleshooting: Ensure your solvents were rigorously degassed and that the reaction was maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.[5] If using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ to Pd(0); this process can be inefficient and consume your reagents.[9] Consider using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a robust precatalyst that readily forms the active species (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts).[9][10]
-
-
Base Insufficiency: The base is not just a pH modifier; it is essential for activating the boronic acid to form a more nucleophilic boronate complex, which is necessary for the transmetalation step.[1][11]
-
Troubleshooting: The base (e.g., K₂CO₃, Cs₂CO₃) must be of good quality, dry, and finely powdered for sufficient reactivity. Clumped base can lead to poor results.[5] If you suspect your base is weak or wet, try using a fresh bottle or a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[12]
-
-
Reagent Quality: Boronic acids can degrade over time, especially when exposed to air and moisture, through a process called protodeboronation.[5]
-
Sub-optimal Temperature: While many Suzuki couplings work at elevated temperatures (80-120 °C), some systems are temperature-sensitive.
Problem Area 2: Significant Byproduct Formation
Q: I'm observing a significant amount of homocoupled byproduct (a biphenyl from two boronic acid molecules). How can I suppress this?
A: Homocoupling is a classic side reaction in Suzuki couplings. It occurs when two molecules of the organoboron reagent couple with each other.[3]
-
Cause: This is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II) species that facilitate the homocoupling pathway.[3] Using a Pd(II) precatalyst can also lead to initial homocoupling as the catalyst is reduced to the active Pd(0) state.[9]
-
Solution:
-
Improve Degassing: This is the most critical step. Ensure your solvent and water are thoroughly degassed before adding the catalyst. Maintain a strict inert atmosphere.[15]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ with an appropriate ligand to bypass the initial reduction step that can cause homocoupling.[9]
-
Control Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.05 equivalents) relative to the boronic acid can sometimes favor the desired cross-coupling pathway.[10]
-
Q: Dehalogenation of my aryl halide starting material is a major issue. What causes this and how can it be minimized?
A: Dehalogenation is the reduction of the aryl halide (Ar-X) to the corresponding arene (Ar-H).
-
Cause: This side reaction occurs when the palladium-aryl intermediate (Ar-Pd-X) reacts with a hydride source in the mixture instead of the boronic acid.[3][5] Potential hydride sources include certain solvents (like alcohols, if used as the primary solvent at high temperatures) or impurities in the reagents or base.[3]
-
Solution:
-
Solvent Choice: Ensure you are using high-purity, anhydrous solvents where appropriate. If using an alcohol-containing solvent system, consider switching to an aprotic solvent like dioxane, THF, or toluene.[12]
-
Base Selection: Some bases are more prone to facilitating dehalogenation. If this is a persistent problem, screen different bases.
-
Optimize Ligand: The choice of phosphine ligand can influence the relative rates of the desired transmetalation versus undesired side reactions. Screening different ligands may be necessary.
-
Q: My boronic acid is decomposing (protodeboronation). How do I prevent this?
A: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.
-
Cause: This is essentially the hydrolysis of the boronic acid and is often accelerated by high temperatures, prolonged reaction times, and the presence of water with certain bases.[5][10]
-
Solution:
-
Use a Boronic Ester: Pinacol esters of boronic acids are significantly more stable towards hydrolysis than the free acids.[5][13] This is often the most effective solution.
-
Use Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be highly effective.[15]
-
Milder Base: A very strong base can sometimes promote decomposition. Consider a milder base like sodium bicarbonate (NaHCO₃) if your substrate is compatible.[15]
-
Lower Temperature: Reduce the reaction temperature as much as possible while still achieving a reasonable reaction rate.
-
Section 3: Frequently Asked Questions (FAQs)
Q: Which coupling partners should I choose: a 4-halobenzoic acid derivative or a 2,4-difluorohalobenzene?
A: The choice depends on the availability and stability of the respective boronic acids. (2,4-difluorophenyl)boronic acid is commercially available and generally stable. 4-Carboxyphenylboronic acid is also available but can sometimes be more prone to decomposition. A key consideration is the reactivity of the halide. Aryl iodides are more reactive than bromides, which are more reactive than chlorides.[15] For a robust reaction, coupling (2,4-difluorophenyl)boronic acid with methyl 4-bromobenzoate or methyl 4-iodobenzoate is an excellent starting point. Using an aryl chloride is possible but typically requires more specialized, electron-rich, and bulky phosphine ligands (like SPhos or XPhos) and potentially higher temperatures to facilitate the difficult oxidative addition step.[14][16]
Q: What is the role of the base in the Suzuki coupling, and how do I select the right one?
A: The base plays a crucial role in the catalytic cycle. Its primary function is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[1] This "activated" boronate has enhanced reactivity, allowing it to transfer its organic group to the palladium center during the transmetalation step.[11]
-
Selection Guide:
-
K₂CO₃: A great first choice. It is inexpensive and effective for a wide range of substrates, typically used with an aqueous co-solvent.[15]
-
K₃PO₄: A stronger, non-aqueous base. It is particularly useful when protodeboronation is a problem or when using anhydrous solvents.[15]
-
Cs₂CO₃ / CsF: Often give excellent results, especially for difficult couplings, but are more expensive.[12][17]
-
Organic Bases (e.g., Et₃N): Generally less effective for this type of Suzuki coupling compared to inorganic bases.
-
Q: Can this reaction be performed under aqueous or "green" conditions?
A: Yes, the Suzuki coupling is known for its compatibility with water.[2] In fact, the presence of water is often beneficial, as seen in the common dioxane/water solvent system. Fully aqueous Suzuki couplings are possible by using water-soluble ligands and palladium salts, which can simplify workup and improve the environmental profile of the synthesis.[18] Using ethanol/water as a solvent with a recyclable catalyst like Pd/C has also been reported, offering a greener alternative.[19]
Section 4: Data & Visualization
Table 1: Parameter Optimization for Suzuki-Miyaura Coupling
| Parameter | Standard Condition | Alternative/Optimized Condition | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ (0.05 eq) | XPhos Pd G3 (0.01 eq) | Buchwald precatalysts are more active, allowing lower catalyst loading and better efficiency, especially for challenging substrates.[9] |
| Ligand | PPh₃ | SPhos, XPhos, P(tBu)₃ | Bulky, electron-rich ligands accelerate oxidative addition (especially for chlorides) and reductive elimination.[9][14] |
| Base | K₂CO₃ (3 eq) | K₃PO₄ (3 eq, anhydrous) | K₃PO₄ is a stronger base and is used in anhydrous conditions to prevent protodeboronation of sensitive boronic acids.[15] |
| Solvent | 1,4-Dioxane / H₂O | 2-MeTHF / H₂O or Toluene | 2-MeTHF is a greener solvent alternative to dioxane; toluene allows for higher reaction temperatures if needed.[15] |
| Boron Source | Boronic Acid | Pinacol Boronic Ester (Bpin) | Bpin esters are more stable to storage and less prone to protodeboronation during the reaction.[5][13] |
Diagrams
Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle.
Caption: Fig 2. Troubleshooting workflow for Suzuki coupling.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from [Link]
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of the American Chemical Society, 125(37), 11362–11373.
-
Wang, L., et al. (2018). Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 8(1), 35. Retrieved from [Link]
-
Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9722–9731. Retrieved from [Link]
-
Chemistry Channel. (2024). Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440.
-
Schneider, E., & DeVasher, R. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
- Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
Thompson, A. D., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. The Journal of Organic Chemistry, 88(10), 6567–6573. Retrieved from [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
- Google Patents. (n.d.). Purification of benzoic acid. US3235588A.
- Zhang, Y., et al. (2021). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction.
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
Technical Support Center: Synthesis of 4-(2,4-difluorophenyl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(2,4-difluorophenyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important biaryl compound. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, FAQs, and optimized protocols to enhance the yield, purity, and reproducibility of your experiments.
Troubleshooting Guide: Side Reactions & Impurities
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prevalent method for synthesizing this compound. It involves the coupling of 4-halobenzoic acid (typically 4-bromobenzoic acid) with 2,4-difluorophenylboronic acid. While robust, this reaction is susceptible to several competing side reactions that can diminish yield and complicate purification.
Core Reaction Pathway
The desired transformation follows a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: The Suzuki-Miyaura catalytic cycle for biaryl synthesis.
Issue 1: Presence of 1,3-Difluorobenzene Impurity
Q: My crude product analysis (GC-MS or ¹H NMR) shows a significant peak corresponding to 1,3-difluorobenzene. What is the cause and how can I prevent it?
A: The presence of 1,3-difluorobenzene is a definitive sign of protodeboronation . This is a common side reaction where the carbon-boron bond of the 2,4-difluorophenylboronic acid is cleaved and replaced by a carbon-hydrogen bond from a proton source (like water or alcohol solvents).[1]
Causality & Mechanism: Protodeboronation is highly dependent on the reaction conditions, particularly pH.[1] The reaction is often accelerated under basic conditions, which are required to activate the boronic acid for the transmetalation step in the Suzuki coupling.[2][3] The base converts the boronic acid to a more nucleophilic boronate species (Ar-B(OH)₃⁻), which is essential for transmetalation but is also susceptible to protonolysis, especially at elevated temperatures or with prolonged reaction times.[4][5] For electron-deficient arylboronic acids, such as those with fluorine substituents, this side reaction can be particularly problematic.[2]
Troubleshooting & Prevention:
-
Choice of Base: Strong bases can accelerate protodeboronation. Consider using a milder base. While strong bases like NaOH or KOH are effective for coupling, they can promote this side reaction. Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) often provide a better balance.[6]
-
Anhydrous Conditions: Minimize water in the reaction. Although many Suzuki protocols use aqueous mixtures, minimizing the amount of water can suppress protodeboronation.[7] Use dry solvents and ensure reagents, especially the boronic acid and base, are anhydrous.
-
Reaction Time and Temperature: Do not extend the reaction time unnecessarily. Monitor the reaction by TLC or LC-MS and stop it once the starting aryl halide is consumed. Higher temperatures can also increase the rate of protodeboronation.
-
Use of Boronic Esters: Protecting the boronic acid as an ester (e.g., a pinacol ester) can increase its stability and reduce the rate of protodeboronation.[1][4] The boronic acid can be slowly released under the reaction conditions, keeping its ambient concentration low and minimizing the side reaction.[1]
Issue 2: Presence of 2,2',4,4'-Tetrafluorobiphenyl Impurity
Q: My LC-MS analysis shows a mass peak that corresponds to a dimer of my boronic acid starting material. What is this byproduct?
A: You are observing the product of boronic acid homocoupling , which in this case is 2,2',4,4'-tetrafluorobiphenyl. This side reaction involves the coupling of two molecules of 2,4-difluorophenylboronic acid to form a symmetrical biaryl.
Causality & Mechanism: Homocoupling can occur through several pathways. A common mechanism involves the presence of oxygen, which can promote the palladium-catalyzed dimerization of the boronic acid. However, it can also occur under anaerobic conditions, potentially through a mechanism involving a second transmetalation event after an initial protonolysis step, especially with electron-deficient boronic acids.[8]
Troubleshooting & Prevention:
-
Deoxygenation: Ensure the reaction mixture is thoroughly deoxygenated before adding the palladium catalyst. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes. Maintaining an inert atmosphere throughout the reaction is critical.
-
Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common to drive the reaction to completion, but a large excess can increase the likelihood of homocoupling.
-
Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain its low concentration, favoring the desired cross-coupling over homocoupling.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling versus homocoupling. For challenging couplings, using specialized ligands like SPhos may improve selectivity.[8]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(2,4-difluorophenyl)benzoic acid
Introduction
Welcome to the technical support guide for the synthesis of 4-(2,4-difluorophenyl)benzoic acid. This biaryl carboxylic acid is a crucial building block in medicinal chemistry and materials science, notable for its role in the development of advanced pharmaceutical agents. However, its synthesis, while conceptually straightforward, can present significant challenges in achieving high yields and purity.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, field-tested insights into the underlying chemical principles governing the reaction. We will explore the most common synthetic route, the Suzuki-Miyaura cross-coupling, and provide a structured approach to troubleshooting common issues, ensuring you can confidently optimize your experimental outcomes.
Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
The most prevalent and versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron species. For this specific target molecule, the reaction involves coupling 1-bromo-2,4-difluorobenzene with 4-carboxyphenylboronic acid .
The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, making it ideal for complex molecule synthesis.[1]
The Catalytic Cycle
Understanding the mechanism is fundamental to effective troubleshooting. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.[2][3]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes?
Answer: This is the most common issue and typically points to a problem with one of three areas: reagent quality, catalyst activity, or reaction atmosphere.
-
Reagent Integrity:
-
Boronic Acid Quality: 4-Carboxyphenylboronic acid is susceptible to protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond, rendering it inactive.[4][5] This can be exacerbated by moisture and acidic conditions.
-
Aryl Bromide Purity: Ensure the 1-bromo-2,4-difluorobenzene is pure and free from inhibitors.
-
-
Catalyst Deactivation:
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive Pd(II) species or decompose into palladium black.[5]
-
Peroxides in Solvents: Ethereal solvents like dioxane or THF can form peroxides upon storage, which will poison the palladium catalyst.[5]
-
Solution: Use freshly distilled or inhibitor-free, anhydrous solvents. Test for peroxides before use.
-
-
-
Insufficient Thermal Energy:
Question 2: I'm seeing significant side products, primarily benzene carboxylic acid and 1,3-difluorobenzene. What is happening?
Answer: The formation of these specific side products points directly to protodeboronation of your 4-carboxyphenylboronic acid and hydrodehalogenation of your aryl bromide. Another common side product is the homocoupling of the boronic acid.
Caption: Desired reaction pathway versus common side reactions.
Causes and Solutions:
-
Protodeboronation: This occurs when a proton source (often water in the solvent or base) cleaves the boronic acid.
-
Solution 1: Minimize Water: While some water is often necessary for Suzuki couplings, especially with inorganic bases, excessive amounts can promote this side reaction.[4] If using a mixed solvent system like dioxane/water, try reducing the proportion of water.
-
Solution 2: Base Selection: Switch to a non-aqueous base system. Anhydrous bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can be effective.[4][9]
-
-
Homocoupling: The boronic acid can couple with itself to form 4,4'-biphenyldicarboxylic acid. This is often promoted by the presence of oxygen.
-
Solution: As with general catalyst deactivation, ensure the reaction is thoroughly deoxygenated.[7]
-
Question 3: The reaction is sluggish and stalls, even with degassing and fresh reagents. How can I accelerate it?
Answer: If the fundamentals are correct, the issue likely lies with the specific combination of catalyst, ligand, base, and solvent. A systematic optimization is required.
-
Strengthen the Base: The base's role is to form the more nucleophilic boronate species [Ar-B(OH)₃]⁻, which facilitates transmetalation.[2] If a mild base like Na₂CO₃ is proving ineffective, switching to a stronger base can significantly increase the reaction rate.
-
Optimize the Catalyst/Ligand System: While simple Pd(PPh₃)₄ can work, it is often not the most efficient catalyst. The electronic properties of the aryl bromide demand a more active system.
-
Rationale: The fluorine atoms on 1-bromo-2,4-difluorobenzene are electron-withdrawing, which generally makes the oxidative addition step easier. However, sterics and the specific electronics of the system can still benefit from specialized ligands.
-
Recommended Ligands: Bulky, electron-rich phosphine ligands accelerate both the oxidative addition and reductive elimination steps. Consider screening catalysts like Pd(dppf)Cl₂ or using a combination of a palladium source (like Pd₂(dba)₃) with a ligand such as SPhos, XPhos, or tri-tert-butylphosphine.[1][8]
-
-
Solvent Choice: The solvent must fully dissolve the reactants, particularly the boronic acid and the base-activated boronate intermediate. Poor solubility can lead to a stalled reaction.[9]
Parameter Optimization Summary
| Parameter | Standard Condition | Optimization Strategy 1 | Optimization Strategy 2 | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ + SPhos | Increase catalyst activity and stability.[1][8] |
| Base | Na₂CO₃ (aq.) | K₃PO₄ (aq.) | Cs₂CO₃ (anhydrous) | Increase boronate formation and reaction rate.[1][9] |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF | Improve solubility of reagents and intermediates.[4][9] |
| Temperature | 80 °C | 100 °C | Room Temp (with active catalyst) | Overcome activation energy barrier. |
Frequently Asked Questions (FAQs)
Q: Can I use 1-chloro-2,4-difluorobenzene instead of the bromo derivative to lower costs? A: Yes, but it is significantly more challenging. The C-Cl bond is much stronger than the C-Br bond, making the initial oxidative addition step far more difficult.[5] Standard catalysts like Pd(PPh₃)₄ are generally ineffective. To achieve this coupling, you will need to use highly active, specialized catalyst systems, typically involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and often require higher temperatures.[1]
Q: My final product is contaminated with palladium. How can I effectively remove it? A: Palladium removal is a common challenge in cross-coupling chemistry.
-
Filtration: Pass the crude product solution through a plug of Celite® or silica gel.
-
Aqueous Wash: An aqueous wash with a solution of sodium thiosulfate or ammonium hydroxide can sometimes help sequester palladium salts.
-
Specialized Scavengers: For very low levels, commercially available palladium scavengers (resins or silicas functionalized with thiols) are highly effective.
Q: Are there any viable alternative synthetic routes if the Suzuki coupling consistently fails? A: Yes, a few classical methods can be considered, though they often involve harsher conditions.
-
Grignard/Organolithium Carboxylation: This involves forming a Grignard or organolithium reagent from 1-bromo-2,4-difluorobenzene at low temperatures (-78 °C) and then quenching it with solid carbon dioxide (dry ice). This route is effective but requires strictly anhydrous conditions and is sensitive to the acidic proton on the benzoic acid if you were to attempt the coupling in the other direction.[10]
-
Nitrile Hydrolysis: One could theoretically synthesize 4-(2,4-difluorophenyl)benzonitrile via a Suzuki coupling (using 4-cyanophenylboronic acid) or other coupling methods, followed by hydrolysis of the nitrile group to a carboxylic acid using strong acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O) under reflux.[11][12][13]
Detailed Experimental Protocol: Optimized Suzuki-Miyaura Synthesis
This protocol incorporates best practices for achieving a high yield of this compound.
Materials & Reagents:
-
1-bromo-2,4-difluorobenzene (1.0 eq)
-
4-carboxyphenylboronic acid (1.2 eq)[6]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)
-
1,4-Dioxane, anhydrous (sufficient to make a 0.2 M solution)
-
Deionized Water (25% of the volume of dioxane)
-
Argon or Nitrogen gas supply
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2,4-difluorobenzene (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and finely ground K₂CO₃ (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe, followed by deionized water (which should be previously degassed by sparging with inert gas for 20 minutes).
-
Degassing: Sparge the resulting slurry with inert gas for an additional 15 minutes while stirring.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (0.02 eq).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the base and palladium residues.
-
Transfer the filtrate to a separatory funnel and wash with 1 M HCl to remove any remaining base. This will also protonate the product, making it soluble in the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Troubleshooting Workflow Diagram
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
References
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
- Camps, P., et al. (1992). Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate. U.S.
- Devos, A., et al. (2005). Process for making certain benzoic acid compounds.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
- CNIPA. (2016). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?[Link]
-
ResearchGate. (2022). Reaction of 1-bromo-4-fluorobenzene with (a) phenylboronic acid; (b) 4-vinylphenylboronic acid; (c) 4-carboxyphenylboronic acid; and (d) 4-fluorophenylboronic acid catalyzed by G-COOH-Pd-10. [Link]
-
Quick Company. (2023). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
- CNIPA. (2014). Preparation method of p-carboxyphenylboronic acid.
-
PrepChem. (2023). Synthesis of 3-(2,4-difluorophenoxy)-4-(methanesulfonamido)benzoic acid. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]
-
University of Chemistry and Technology, Prague. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. [Link]
-
Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
ResearchGate. (2025). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]
- Starks, C. (1970). Hydrolysis of nitriles to carboxylic acids. U.S.
-
Espacenet. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]
-
Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Carboxyphenylboronic acid | 14047-29-1 [chemicalbook.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]
- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 4-(2,4-difluorophenyl)benzoic acid
Welcome to the technical support center for 4-(2,4-difluorophenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
I. Troubleshooting Guide: Conquering Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound, providing step-by-step protocols and the scientific rationale behind them.
Issue 1: My final product is an off-white or yellowish solid, not the expected white crystalline powder.
Plausible Cause: This discoloration often indicates the presence of residual catalysts (e.g., palladium from a Suzuki coupling reaction), colored organic byproducts, or degradation products.[1] Homocoupling of the boronic acid starting material can also lead to colored impurities.[1][2]
Troubleshooting Protocol: Decolorization and Recrystallization
-
Charcoal Treatment:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture of ethanol and water). A good starting point is to use just enough solvent to fully dissolve the compound at the solvent's boiling point.
-
Add a small amount of activated charcoal (approximately 1-2% w/w of your compound).
-
Heat the mixture at reflux for 15-30 minutes. The charcoal will adsorb colored impurities.
-
Crucial Step: Perform a hot filtration using fluted filter paper to remove the charcoal. This must be done quickly to prevent premature crystallization of the product in the funnel. Pre-heating the funnel and receiving flask is highly recommended.
-
-
Recrystallization:
-
Allow the hot, colorless filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified crystals.
-
Collect the white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum.
-
Causality Explained: Activated charcoal has a high surface area and can adsorb large, colored organic molecules and trace metals. Recrystallization is a powerful purification technique for solids based on differences in solubility.[3][4] As the solution cools, the solubility of this compound decreases, causing it to crystallize out, while impurities remain in the mother liquor.
Issue 2: The melting point of my purified product is broad and lower than the literature value.
Plausible Cause: A broad and depressed melting point is a classic indicator of impurities. For this compound, common impurities include unreacted starting materials (e.g., 4-bromobenzoic acid or 2,4-difluorophenylboronic acid in a Suzuki coupling synthesis), and side-products like biphenyl or other homocoupling products.[1][2]
Troubleshooting Protocol: Multi-Step Purification Workflow
If a single recrystallization is insufficient, a more rigorous purification strategy is required.
Step 1: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group.
-
Dissolve the impure solid in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The this compound will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separate the aqueous layer and wash it once more with fresh organic solvent to remove any trapped neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with a strong acid, such as 2M hydrochloric acid (HCl), until the pH is around 2-3.[5] The pure this compound will precipitate out as a white solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Step 2: Recrystallization (as described in Issue 1)
Perform a final recrystallization from a suitable solvent system to remove any remaining minor impurities.
Step 3: Purity Assessment
Analyze the final product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the removal of impurities.[6][7][8]
Workflow Diagram: Multi-Step Purification
Caption: A logical workflow for the multi-step purification of this compound.
Issue 3: My NMR spectrum shows signals that I cannot attribute to the product.
Plausible Cause: Unidentified signals in the NMR spectrum point to specific impurities that survived initial purification attempts. Depending on the synthetic route, these could be structurally related byproducts. For instance, in a synthesis involving the hydrolysis of a nitrile precursor, the corresponding amide could be a persistent impurity.[9][10][11][12]
Troubleshooting Protocol: Column Chromatography
For challenging separations of structurally similar compounds, column chromatography is the method of choice.
Protocol:
-
Adsorbent Selection: Silica gel is the standard choice for separating moderately polar compounds like benzoic acid derivatives.
-
Solvent System (Eluent) Selection: The key is to find a solvent system that provides good separation between your product and the impurities on a TLC plate first. A common mobile phase for such compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). A small amount of acetic acid or formic acid is often added to the eluent to keep the carboxylic acid protonated and prevent streaking on the silica gel.
-
Column Packing: Properly pack a glass column with a slurry of silica gel in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Run the solvent system through the column, collecting fractions. The separation occurs as the components of the mixture travel down the column at different rates based on their affinity for the silica gel and solubility in the eluent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Causality Explained: Column chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (the eluent).[13] Less polar compounds will travel down the column faster, while more polar compounds will be retained longer by the polar silica gel.
II. Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect when synthesizing this compound via a Suzuki coupling reaction?
A1: The Suzuki coupling is a powerful method for forming the biaryl bond in this molecule. However, several side reactions can lead to impurities.[14] You should be aware of the following potential byproducts:[1][2]
-
Homocoupling Products: Reaction of two molecules of the boronic acid or two molecules of the aryl halide can lead to the formation of symmetrical biaryls.
-
Protodeboronation: The boronic acid can react with trace amounts of water or protons in the reaction mixture, leading to the formation of 1,3-difluorobenzene.
-
Dehalogenation: The aryl halide can be reduced, resulting in benzoic acid.
-
Residual Palladium Catalyst: The palladium catalyst used in the reaction can sometimes be difficult to remove completely.
Diagram: Common Suzuki Coupling Byproducts
Caption: Potential products and byproducts from a Suzuki coupling synthesis.
Q2: What is the solubility profile of this compound in common laboratory solvents?
A2: Understanding the solubility is critical for choosing an appropriate recrystallization or chromatography solvent. The presence of the biphenyl system makes the molecule quite hydrophobic, while the carboxylic acid group provides some polarity and hydrogen bonding capability.[15]
| Solvent Category | Examples | Solubility Behavior |
| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble in cold water, but solubility increases significantly in hot water.[3][4][16] More soluble in alcohols. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Generally good solubility.[16] |
| Non-Polar | Hexane, Toluene | Poor solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate solubility. |
This table provides general guidance. Empirical testing is always recommended to find the optimal solvent or solvent mixture for your specific purification needs.
Q3: Can I use an alternative to recrystallization for purification?
A3: Yes, besides recrystallization and column chromatography, other techniques can be employed depending on the nature of the impurities and the scale of your experiment.
-
Sublimation: For small quantities of material, sublimation can be a very effective purification method for solids that have a sufficiently high vapor pressure before their melting point. It is particularly good at removing non-volatile impurities.
-
Preparative HPLC: For very high purity requirements, such as for analytical standards or final drug substances, preparative high-performance liquid chromatography (prep-HPLC) can be used to separate the target compound from even very closely related impurities.[8]
Q4: How should I store purified this compound?
A4: this compound is a stable crystalline solid. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, protected from light. Storing it under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially for high-purity analytical reference standards, to prevent any potential long-term oxidative degradation.
III. References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Request PDF. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki biaryl coupling reaction a, The general catalytic coupling.... Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Google Patents. (n.d.). US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate. Retrieved from
-
Google Patents. (n.d.). EP1045823B1 - Process for making certain benzoic acid compounds. Retrieved from
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - EP1853548 B. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method. Retrieved from
-
Google Patents. (n.d.). Purification of benzoic acid - US3235588A. Retrieved from
-
Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Illinois State Water Survey. (n.d.). Chromatographic separation and identification of organic acids. Retrieved from [Link]
-
YouTube. (2015, February 2). Purification of Benzoic Acid by Crystallization. MeitY OLabs. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-(4-Fluorophenoxy)benzoic acid - PMC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-hexyl-, 4-cyanophenyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Google Patents. (n.d.). US6174459B1 - Difluorophenyl derivative compound, liquid crystal composition and liquid crystal display device. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
European Patent Office. (n.d.). 4-Fluorophenylbenzoates and liquid crystal compositions containing them - EP 0580122 B1. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Separation of Benzoic acid, 4-hexyl-, 4-cyanophenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. US6174459B1 - Difluorophenyl derivative compound, liquid crystal composition and liquid crystal display device - Google Patents [patents.google.com]
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- 16. Page loading... [guidechem.com]
stability issues of 4-(2,4-difluorophenyl)benzoic acid under reaction conditions
Technical Support Center: 4-(2,4-difluorophenyl)benzoic acid
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process scientists to navigate the complexities of using this versatile but sensitive building block. Here, we address common stability issues encountered during synthetic transformations, offering explanations grounded in mechanistic principles and providing validated protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A: The primary stability concerns stem from two key structural features:
-
The Carboxylic Acid Group: This group is susceptible to decarboxylation under harsh thermal conditions or specific catalytic cycles, especially in the presence of certain metals and bases.[1][2]
-
The Activated 2,4-Difluorophenyl Ring: The two fluorine atoms are strong electron-withdrawing groups, which activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).[3][4][5] The fluorine atom at the 2-position (ortho to the benzoic acid) is particularly susceptible to displacement by strong nucleophiles.
Q2: How should I properly store this compound to ensure its long-term stability?
A: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7] Keep it away from strong oxidizing agents and strong bases, as these are known incompatibilities.[6] For long-term storage, refrigeration is recommended. Always bring the container to room temperature before opening to prevent moisture condensation.
Q3: What are the known chemical incompatibilities for this reagent?
A: Avoid the following:
-
Strong Bases: Strong bases (e.g., alkoxides, organolithiums) can deprotonate the carboxylic acid, but under forcing conditions, they can also act as nucleophiles, leading to SNAr.[6]
-
Strong Oxidizing Agents: Can lead to degradation of the aromatic system.
-
High Temperatures: Can promote thermal decarboxylation, leading to the formation of 2,4-difluorobiphenyl as a byproduct. While the biphenyl structure enhances overall thermal stability compared to simpler fluorobenzoic acids, decarboxylation remains a risk at elevated temperatures.[8]
Troubleshooting Guide: Reaction-Specific Issues
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low yield and formation of a major byproduct in a Suzuki-Miyaura cross-coupling reaction.
-
Question: I'm performing a Suzuki coupling with this compound and an arylboronic acid using Pd(PPh₃)₄ and Na₂CO₃, but I'm getting low yields of my desired product and seeing a significant amount of what appears to be 2,4-difluorobiphenyl. What's happening?
-
Expert Analysis & Solution: The observation of 2,4-difluorobiphenyl strongly suggests that a competing decarboxylation reaction is occurring. The carboxylic acid group is being lost, and the resulting aryl species is then participating in the coupling reaction. This is a known side reaction for aryl carboxylic acids under certain cross-coupling conditions.[1][9][10]
Causality: While sodium carbonate is generally a mild base suitable for Suzuki reactions, the combination of temperature, catalyst loading, and reaction time can be sufficient to induce decarboxylation.[8] The palladium catalyst itself can facilitate this process.
Recommended Actions:
-
Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. Esters are significantly more stable to decarboxylation under these conditions. The ester can be hydrolyzed back to the carboxylic acid post-coupling.
-
Optimize Reaction Conditions: If protection is not feasible, a careful optimization of reaction conditions is necessary.
-
| Parameter | Standard Condition (Problematic) | Optimized Condition (Recommended) | Rationale |
| Temperature | > 100 °C | 80-90 °C | Lower temperatures significantly reduce the rate of thermal decarboxylation. |
| Base | Na₂CO₃ or Cs₂CO₃ | K₃PO₄ or K₂CO₃ | Potassium phosphate is often milder and can be effective at lower temperatures. |
| Catalyst Loading | > 2 mol% | 1-1.5 mol% | Use the lowest effective catalyst loading to minimize catalyst-driven side reactions.[8] |
| Reaction Time | > 12 hours | Monitor closely by TLC/LC-MS and stop as soon as SM is consumed | Prolonged heating increases the likelihood of byproduct formation. |
Issue 2: My reaction mixture turns dark, and I isolate multiple unidentified polar byproducts when using a strong amine nucleophile.
-
Question: I'm attempting to perform a Buchwald-Hartwig amination directly on the 2-position of the difluorophenyl ring using a primary amine and a strong base like NaOtBu. The reaction is messy, and I'm not getting my desired product. Why is this failing?
-
Expert Analysis & Solution: This is a classic case of competing Nucleophilic Aromatic Substitution (SNAr). The 2,4-difluorophenyl ring is electron-deficient and highly activated towards attack by nucleophiles.[3][11] Your amine is acting as a nucleophile and displacing one or both of the fluorine atoms. The carboxylic acid group further complicates the reaction by reacting with the strong base.
Causality: The fluorine at the 2-position is activated by the electron-withdrawing carboxylic acid group (in its carboxylate form) and the other fluorine atom. Strong nucleophiles, like amines under basic conditions, will readily attack this position.[4] The dark coloration suggests polymerization or complex degradation pathways.
Potential Degradation Pathway: Nucleophilic Aromatic Substitution (SNAr)
Caption: SNAr pathway competing with the intended reaction.
Recommended Actions:
-
Change Your Synthetic Strategy: Direct functionalization at the C-H bond adjacent to the fluorine is extremely challenging under these conditions. A more viable strategy is to start with a different building block that already has the desired functionality or a handle for it (e.g., a nitro or bromo group) that can be converted to the amine.
-
Use a Weaker Base and Lower Temperature: If you must attempt a direct substitution, use a much weaker base (e.g., DIPEA) and the lowest possible temperature. However, success is unlikely. The fundamental reactivity of the substrate is working against this transformation.
-
Validated Experimental Protocol
Protocol: Suzuki Coupling via Methyl Ester Protection
This two-step protocol minimizes stability issues by protecting the carboxylic acid, ensuring a clean cross-coupling reaction.
Step 1: Methyl Esterification (Fischer Esterification)
-
Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent: Add methanol (MeOH) in sufficient quantity to dissolve the starting material (approx. 0.1 M concentration).
-
Catalyst: Add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Slowly add the mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting methyl 4-(2,4-difluorophenyl)benzoate is often pure enough for the next step, or can be purified by column chromatography if needed.
Step 2: Suzuki-Miyaura Cross-Coupling of the Methyl Ester
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine methyl 4-(2,4-difluorophenyl)benzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (2 mol%).
-
Solvent & Base: Add a degassed solvent mixture (e.g., Toluene/EtOH/H₂O) and sodium carbonate (Na₂CO₃) (2.0 eq).
-
Reaction: Heat the mixture to 85-90 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature and dilute with water and ethyl acetate.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the coupled ester.
-
Hydrolysis (if needed): The final ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common issues.
References
-
Dalton, J. et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3487. Available from: [Link]
-
Royal Society of Chemistry. (2018). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science. Available from: [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
-
ResearchGate. (2025, August 6). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Available from: [Link]
-
Eawag. (n.d.). 3-Fluorobenzoate Degradation Pathway. Eawag-BBD. Available from: [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. Available from: [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Available from: [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]
-
PubMed. (n.d.). Degradation of benzoic acid and its derivatives in subcritical water. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Available from: [Link]
-
ASM Journals. (n.d.). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Available from: [Link]
-
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
-
MDPI. (n.d.). Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. Available from: [Link]
-
ResearchGate. (n.d.). Biodegradation of 3-fluorobenzoic acid by Sphingomonas sp. HB-1. Available from: [Link]
-
Chemistry LibreTexts. (2025, February 2). Nucleophilic Aromatic Substitution. Available from: [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Available from: [Link]
-
RSC Publishing. (n.d.). Understanding the roles of stabilizers and reductants in soluble Pt nanoparticle catalysts for highly efficient hydrogenation of benzoic acid under mild conditions. Available from: [Link]
-
ACS Publications. (2025, September 10). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Available from: [Link]
-
UAB Department of Environmental Health and Safety. (2019, May 30). Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. Available from: [Link]
-
The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available from: [Link]
-
PubMed. (n.d.). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Available from: [Link]
-
ResearchGate. (n.d.). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid. Available from: [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]
Sources
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- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. fishersci.com [fishersci.com]
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- 8. Buy this compound | 331760-41-9 [smolecule.com]
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Technical Support Center: Palladium Catalyst Removal from 4-(2,4-difluorophenyl)benzoic acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing residual palladium catalysts from the synthesis of 4-(2,4-difluorophenyl)benzoic acid, a crucial intermediate in many pharmaceutical syntheses. Our focus is on providing not just protocols, but the scientific rationale behind them, ensuring robust and reproducible results in your laboratory.
Introduction: The Challenge of Palladium Contamination
This compound is commonly synthesized via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While these reactions are highly efficient for forming the C-C bond between the two aromatic rings, the final product is often contaminated with residual palladium.[1][2] This is a critical issue in pharmaceutical development, as regulatory bodies strictly limit the presence of elemental impurities in active pharmaceutical ingredients (APIs).[3]
The International Council for Harmonisation (ICH) Q3D guideline on elemental impurities classifies palladium as a Class 2B element, indicating its potential toxicity. The guideline establishes a Permitted Daily Exposure (PDE) for palladium, which translates to specific concentration limits in the final drug product, often in the low parts-per-million (ppm) range. For oral medications, the PDE for palladium is 100 µ g/day , which for a daily dose of 10 grams or less, corresponds to a limit of 10 ppm.[4][5] Achieving such low levels necessitates a dedicated and optimized purification strategy.
This guide will walk you through the troubleshooting process, from understanding the nature of the palladium species in your reaction mixture to selecting and implementing the most effective removal strategy.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove all the palladium from my reaction?
After a Suzuki coupling, palladium can exist in various forms: as soluble Pd(0) or Pd(II) complexes, or as insoluble palladium black.[6] The solubility and reactivity of these species can vary greatly depending on the ligands, solvents, and other components in your reaction mixture. A successful removal strategy must be effective against all forms of residual palladium.
Q2: My initial workup (extraction, crystallization) isn't removing enough palladium. What's my next step?
While standard purification techniques can reduce bulk palladium, they are often insufficient to reach the low ppm levels required for APIs. This is where specialized palladium scavengers come into play. These materials are designed to selectively bind to and remove palladium from your product stream. The most common and effective scavengers fall into two main categories: activated carbon and functionalized silica.
Q3: How do I choose between activated carbon and a functionalized silica scavenger?
The choice depends on several factors, including the specific nature of your product, the solvent system, and the cost-effectiveness of the process.
-
Activated Carbon: This is a cost-effective option that works by adsorbing palladium species onto its porous surface.[7][8] However, it can sometimes be non-selective and may also adsorb your final product, leading to yield loss.[9]
-
Functionalized Silica: These are silica gels that have been chemically modified with functional groups that have a high affinity for palladium, most commonly thiol (sulfur-containing) groups.[1][10][11] They are generally more selective than activated carbon, leading to lower product loss, but can be more expensive.
The decision-making process can be visualized as follows:
Caption: Decision workflow for selecting a palladium scavenger.
Troubleshooting and Experimental Guides
Understanding Your Starting Material: this compound
-
Structure: C₁₃H₈F₂O₂
-
Properties: A white crystalline solid. As a derivative of benzoic acid, it is an acidic compound. The two fluorine atoms are electron-withdrawing, which increases the acidity of the carboxylic acid group compared to benzoic acid.[12]
-
Solubility: Generally, benzoic acid and its derivatives have low solubility in water but are soluble in many organic solvents like ethanol, acetone, and THF.[13][14] The biphenyl structure of this compound further reduces its aqueous solubility.[12] This is an important consideration when choosing a solvent for the scavenging process. The solvent must fully dissolve your product to ensure the scavenger has access to the dissolved palladium species.
Method 1: Palladium Removal with Activated Carbon
Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent. The mechanism of palladium removal can involve both physisorption and chemisorption, where palladium complexes are adsorbed onto the carbon surface.[6] In some cases, Pd(II) can be reduced to Pd(0) on the carbon surface.
Experimental Protocol (Batch Mode):
-
Dissolution: After your initial workup, dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate) to a concentration of approximately 50-100 mg/mL. Ensure the product is fully dissolved.
-
Addition of Activated Carbon: Add 5-10 wt% of activated carbon relative to the mass of your crude product. For example, for 10 grams of product, add 0.5 to 1.0 grams of activated carbon.
-
Stirring: Stir the slurry at room temperature for 2-4 hours. In some cases, gentle heating to 40-50°C can improve efficiency, but this should be tested to avoid product degradation.[9]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Analysis: Combine the filtrate and washes, remove the solvent under reduced pressure, and analyze the resulting solid for palladium content using ICP-MS.
Troubleshooting:
-
Low Efficiency: If palladium levels are still high, increase the amount of activated carbon, the stirring time, or the temperature.
-
Product Loss: If you experience significant product loss, reduce the amount of activated carbon or the treatment time. Ensure you are thoroughly washing the filter cake.
Method 2: Palladium Removal with Thiol-Functionalized Silica Gel (Si-Thiol)
Thiol-functionalized silica scavengers work through chemisorption. The soft sulfur atom of the thiol group has a strong affinity for the soft metal palladium, forming a stable covalent bond and effectively trapping the metal on the solid support.[15]
Experimental Protocol (Bulk Scavenging):
-
Dissolution: Dissolve the crude this compound in a suitable solvent as described in the activated carbon protocol.
-
Scavenger Addition: Add the Si-Thiol scavenger. A good starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in your reaction.[16]
-
Stirring: Stir the mixture at room temperature. A typical starting point is 1-2 hours.[16]
-
Filtration: Filter off the silica scavenger. Wash the silica with fresh solvent.
-
Analysis: Process the filtrate as described previously and analyze for palladium content.
Caption: General experimental workflow for palladium scavenging.
Troubleshooting:
-
Incomplete Removal: If scavenging is incomplete, consider increasing the equivalents of the scavenger, the reaction time, or the temperature. The choice of solvent can also play a role; ensure your product and the palladium species are fully solubilized.
-
Slow Filtration: Fine particles can clog the filter. Using a pad of Celite® can aid in filtration.
Comparison of Scavenging Methods
| Feature | Activated Carbon | Thiol-Functionalized Silica (Si-Thiol) |
| Mechanism | Physisorption/Chemisorption | Chemisorption (Covalent Bonding) |
| Selectivity | Lower (can adsorb product)[9] | Higher (more specific to palladium) |
| Efficiency | Good, but may require optimization | Generally very high[11][17] |
| Cost | Lower | Higher |
| Typical Loading | 5-10 wt% of crude product | 4-8 molar equivalents to Pd |
| Best For | Cost-sensitive processes, early-stage purification | Late-stage purification of high-value APIs, when high selectivity is crucial |
Final Analysis and Quality Control
Regardless of the method chosen, the final step is always to quantify the residual palladium in your purified this compound. The industry-standard method for this is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) , which offers the high sensitivity required to detect palladium at the low ppm levels mandated by regulatory agencies.
References
-
Palladium(II) Chloride Complex Ion Recovery from Aqueous Solutions Using Adsorption on Activated Carbon. Journal of Chemical & Engineering Data.[Link]
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ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma.[Link]
-
Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
-
Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. PubMed.[Link]
-
Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
-
Equilibrium and Kinetics of Palladium Adsorption on Activated Carbon. University of South Africa.[Link]
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Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! ECA Academy.[Link]
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Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.[Link]
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Elemental impurities per USP and ICH q3d guidelines. Labcorp.[Link]
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Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube.[Link]
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How to Remove Palladium in three easy steps. Biotage.[Link]
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Application of Thiol-Modified Dual-Pore Silica Beads as Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reaction. ResearchGate.[Link]
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Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate.[Link]
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Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI.[Link]
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Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem.[Link]
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ISOLUTE® Si-Thiol - Metal Scavenger. Biotage.[Link]
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Preparing 5% Palladium on Carbon Catalyst. YouTube.[Link]
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Palladium Catalysts On Activated Carbon Supports I. Scribd.[Link]
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Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[Link]
-
Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate.[Link]
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Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.[Link]
-
Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. ResearchGate.[Link]
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Palladium nanoparticles confined in thiol-functionalized ordered mesoporous silica for more stable Heck and Suzuki catalysts. ResearchGate.[Link]
-
On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. ResearchGate.[Link]
-
Solubility of Benzoic Acid in Organic Solvents. Scribd.[Link]
-
Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters.[Link]
-
Solubility of Benzoic Acid in Mixed Solvents. ResearchGate.[Link]
-
Benzoic acid. Wikipedia.[Link]
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Technical Support Center: Overcoming Solubility Challenges with 4-(2,4-difluorophenyl)benzoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-(2,4-difluorophenyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility issues during its use in chemical reactions. We provide in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you achieve homogeneous reaction conditions and improve your synthetic outcomes.
Understanding the Core Challenge: The Physicochemical Nature of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its molecular structure presents a classic solubility dilemma. The molecule combines a polar, hydrophilic carboxylic acid group (-COOH) with a large, nonpolar, and hydrophobic difluorobiphenyl backbone.[1] This dual nature is the primary reason for its limited solubility in many common solvents.
-
The hydrophilic -COOH group can form hydrogen bonds, favoring solubility in polar, protic solvents.
-
The hydrophobic biphenyl system dominates, significantly reducing aqueous solubility and favoring solubility in nonpolar organic solvents.[1]
The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid group, giving it a predicted pKa in the range of 3.0-3.5, which is more acidic than benzoic acid.[1] This enhanced acidity is a key factor that can be exploited to improve solubility through pH modification.
Solubility Profile at a Glance
The following table summarizes the expected solubility of this compound in common laboratory solvents. This data is compiled from the general principles of "like dissolves like" and information on similar aromatic carboxylic acids.[2][3][4]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Very Low to Low | The large hydrophobic backbone significantly limits solubility despite the potential for hydrogen bonding with the carboxylic acid group.[1][5] |
| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | Moderate to High | These solvents can solvate both the polar head and the nonpolar tail of the molecule effectively, making them excellent first choices for reactions. |
| Nonpolar | Toluene, Hexanes, Dichloromethane (DCM) | Low to Moderate | While favored by the hydrophobic backbone, these solvents do not effectively solvate the polar carboxylic acid group, often leading to poor solubility. |
| Aqueous Base | Dilute NaOH, K₂CO₃ | High | Deprotonation of the acidic proton forms the highly polar and water-soluble carboxylate salt (sodium or potassium 4-(2,4-difluorophenyl)benzoate).[3][6] |
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered by researchers.
Q1: My this compound isn't dissolving in my chosen reaction solvent. What's the first thing I should do?
A: The first step is to reconsider your solvent choice based on the "like dissolves like" principle.[2] Given the compound's large nonpolar structure, polar aprotic solvents like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , Tetrahydrofuran (THF) , or Acetonitrile (ACN) are the best starting points. If you are using a less polar solvent like Dichloromethane (DCM) or Toluene, poor solubility is expected.
Q2: I'm running an amide coupling reaction. Why is the reaction sluggish and heterogeneous?
A: This is a classic sign of poor solubility limiting the reaction rate.[2] Even if the material appears to dissolve slightly, the concentration in solution may be too low for an efficient reaction. You need to achieve a homogeneous solution. The best approach for amide coupling is to use a polar aprotic solvent (like DMF) and consider the strategies in the troubleshooting guides below, such as in situ salt formation.
Q3: Can I just heat the mixture to force it into solution?
A: Heating will increase the solubility of most compounds, including this one. However, this approach has risks. Elevated temperatures can lead to unwanted side reactions, degradation of sensitive starting materials or reagents (especially coupling reagents), and may not be compatible with the desired reaction conditions. While gentle warming can be attempted, it is often better to solve the root solubility issue through solvent choice or pH modification.
Q4: How does adjusting the pH improve solubility so dramatically?
A: The carboxylic acid group is acidic. By adding a base (increasing the pH), you deprotonate the carboxylic acid (R-COOH) to form its conjugate base, the carboxylate salt (R-COO⁻ M⁺).[7][8] This salt is ionic and significantly more polar than the neutral acid, making it much more soluble in polar solvents, including water.[6][7][9] This is often the most effective strategy for achieving high concentrations in solution.
Q5: What is a co-solvent, and how does it work?
A: A co-solvent is a water-miscible organic solvent that is added to a primary solvent system to enhance the solubility of a compound.[10][11][12] It works by altering the overall polarity of the solvent mixture, making it more favorable for the solute to dissolve.[2][13] For example, if your primary solvent is slightly too polar, adding a less polar co-solvent can improve solubility. Conversely, for a non-polar solvent, adding a more polar co-solvent like THF can help.
Q6: When should I consider using a phase-transfer catalyst (PTC)?
A: A phase-transfer catalyst is ideal for heterogeneous reactions where you have two immiscible phases, such as an aqueous phase and an organic phase.[11][14] If you deprotonate the this compound with an aqueous base (like NaOH), the resulting carboxylate salt will be in the aqueous phase. A PTC, typically a quaternary ammonium salt, can then transport this anion into the organic phase to react with your other starting material.[14][15] This is very useful for reactions like esterification with an alkyl halide.[16]
In-Depth Troubleshooting Guides & Protocols
Guide 1: Systematic Solvent & Co-Solvent Selection
When a reaction fails due to insolubility, a systematic approach to finding the right solvent system is critical.
Protocol: Co-Solvent Screening
-
Initial Dissolution Attempt: In a small vial, attempt to dissolve a known quantity of the this compound in your primary reaction solvent at the desired reaction concentration.
-
Co-solvent Addition: If the solid does not dissolve, begin adding a miscible co-solvent dropwise while stirring vigorously.[11] Good co-solvents to try are THF, ACN, or DMF.
-
Monitor for Dissolution: Observe the mixture for clarity. Continue adding the co-solvent until the solid is fully dissolved.
-
Record the Ratio: Carefully note the final volume ratio of the primary solvent to the co-solvent required for dissolution.[11]
-
Reaction Setup: Perform the reaction using the pre-determined solvent/co-solvent ratio. Ensure your other reagents are also soluble in this new system.
Troubleshooting Workflow for Solubility
This decision tree guides you through the process of addressing solubility issues, from initial observation to selecting an appropriate strategy.
Caption: Decision tree for troubleshooting solubility.
Guide 2: Homogeneous Reactions via In Situ Salt Formation
This is a powerful technique for reactions that are compatible with a basic additive, such as amide couplings or certain cross-coupling reactions. By pre-forming the highly soluble carboxylate salt in situ, you ensure the acid is fully available for the reaction.
Protocol: In Situ Salt Formation for Amide Coupling
-
Vessel Preparation: To a clean, dry reaction vessel, add this compound (1.0 eq.).
-
Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF or THF) to achieve the desired final reaction concentration.
-
Base Addition: Add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (1.1 to 2.0 eq.) or Triethylamine (TEA). Stir the mixture. The solid should dissolve completely as the soluble ammonium carboxylate salt is formed.
-
Reagent Addition: Once the solution is homogeneous, add your amine (1.0-1.2 eq.) and the amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt).[17][18]
-
Reaction Monitoring: Allow the reaction to proceed at the appropriate temperature, monitoring for completion by HPLC or LC-MS.
Workflow for In Situ Salt Formation
This diagram illustrates the step-by-step process for ensuring your starting material is fully dissolved before initiating the coupling reaction.
Caption: Workflow for in situ salt formation protocol.
Guide 3: Using Phase-Transfer Catalysis for Esterification
This method is highly effective for reacting the carboxylate salt with an electrophile (like an alkyl halide) that is soluble in a nonpolar organic solvent.
Protocol: PTC-Mediated Esterification
-
Aqueous Phase Prep: In a reaction vessel, dissolve this compound (1.0 eq.) in an aqueous solution of a base like 1M potassium carbonate (K₂CO₃).
-
Organic Phase Prep: Add your organic solvent (e.g., Toluene) containing the alkyl halide (e.g., benzyl bromide, 1.1 eq.). You will now have two immiscible layers.
-
Catalyst Addition: Add the phase-transfer catalyst, such as Tetrabutylammonium bromide (TBAB) (0.05-0.10 eq.).
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating. The PTC will transport the carboxylate from the aqueous phase to the organic phase where it reacts with the alkyl halide.
-
Monitoring & Workup: Monitor the reaction by TLC or HPLC by sampling the organic layer. Upon completion, separate the layers, wash the organic phase, dry, and concentrate to isolate the ester product.
Guide 4: Monitoring Heterogeneous Reactions
If you must proceed with a heterogeneous reaction, accurate monitoring is key to understanding its progress. Standard visual inspection is unreliable.
-
Consistent Sampling: Ensure the reaction mixture is vigorously stirred to maintain a uniform suspension. Withdraw aliquots from the same point in the vessel each time.
-
Quenching: Immediately quench the aliquot in a suitable solvent (that dissolves everything) to stop the reaction. This might involve adding a small amount of acid or base.
-
Analysis: Filter the quenched sample to remove any remaining solid starting material. Analyze the filtrate by a quantitative method like HPLC/UPLC with a standard curve or ¹H NMR with an internal standard.[19]
-
Advanced Methods: For detailed mechanistic studies, techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) can monitor species directly from the reaction mixture without extensive workup.[20]
By implementing these targeted strategies, you can effectively overcome the solubility challenges posed by this compound, leading to more efficient, reproducible, and successful reactions.
References
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Cosolvent – Knowledge and References . Taylor & Francis. [Link]
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Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids . SFERA - University of Ferrara. [Link]
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Effect of pH and temperature on the solubility of a surface active carboxylic acid . PubMed. [Link]
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Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines . PubMed. [Link]
-
Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry . National Institutes of Health (NIH). [Link]
-
Phase-Transfer Catalysis in Organic Syntheses . CRDEEP Journals. [Link]
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How does pH affect water solubility of organic acids (or acids in general)? . Reddit. [Link]
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Cosolvent - The 'Medicinal Magician' in The Laboratory . Shandong IRO Chelating Chemical Co., Ltd. [Link]
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery . [Link]
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Co-solvency and anti-solvent method for the solubility enhancement . [Link]
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How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? . ResearchGate. [Link]
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Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids . YouTube. [Link]
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Top) Examples of analytical methods for real‐time monitoring of... . ResearchGate. [Link]
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esterification - alcohols and carboxylic acids . Chemguide. [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . Master Organic Chemistry. [Link]
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Phase Transfer Catalysis . ACS GCI Pharmaceutical Roundtable. [Link]
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esterification - alcohols and carboxylic acids . Chemguide. [Link]
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Phase transfer catalysis . Slideshare. [Link]
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Surface science . Wikipedia. [Link]
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A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . Green Chemistry (RSC Publishing). [Link]
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Solid analysis techniques . [Link]
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Phase-transfer catalyst . Wikipedia. [Link]
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2.4: The Effect of pH . Chemistry LibreTexts. [Link]
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pH and Solubility . Fiveable. [Link]
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Reactions of Carboxylic Acids and Derivatives . Solubility of Things. [Link]
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Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes . OSTI.GOV. [Link]
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Coupling Reagents in Amide Synthesis . Scribd. [Link]
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Strategies for improving hydrophobic drugs solubility and bioavailability . Int J Pharm Chem Anal. [Link]
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CHAPTER 2: Tactics to Improve Solubility Available . Books - The Royal Society of Chemistry. [Link]
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Amide bond formation: beyond the myth of coupling reagents . Luxembourg Bio Technologies. [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green . National Institutes of Health (NIH). [Link]
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Amide Bond Formation and Peptide Coupling . ResearchGate. [Link]
-
Solubility of Benzoic Acid in Organic Solvents . Scribd. [Link]
-
Amide Synthesis . Fisher Scientific. [Link]
-
The solubility of benzoic acid in seven solvents . ResearchGate. [Link]
-
Benzoic acid . Wikipedia. [Link]
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Technical Support Center: Characterization and Mitigation of Unexpected Byproducts in the Synthesis of 4-(2,4-Difluorophenyl)benzoic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(2,4-difluorophenyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. The synthesis of biaryl compounds like this compound, most commonly achieved via the Suzuki-Miyaura cross-coupling reaction, is a cornerstone of modern pharmaceutical synthesis.[1][2] However, the reaction's complexity can lead to the formation of unexpected and often difficult-to-characterize byproducts.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, understand, and mitigate the formation of these impurities, ensuring the robustness and efficiency of your synthetic route.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My reaction yield is low, and I've isolated a significant amount of 1,3-difluorobenzene. What happened and how can I prevent it?
Answer:
The presence of 1,3-difluorobenzene points directly to a common side reaction known as protodeboronation (or deboronation). In this process, the C-B bond of your 2,4-difluorophenylboronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophilic coupling partner.[3]
Causality and Mechanism: Protodeboronation is a hydrolytic process that can be catalyzed by the base used in the reaction or even by the palladium catalyst itself.[3][4] The reaction is highly dependent on factors like pH, temperature, and water concentration. Electron-deficient arylboronic acids, such as 2,4-difluorophenylboronic acid, are particularly susceptible to this side reaction.[5] The mechanism can proceed through several pathways, but a common one involves the protonolysis of the boronic acid, especially under aqueous basic conditions.[3]
Mitigation Strategies:
-
Use a Milder Base: Strong bases like NaOH can accelerate protodeboronation. Consider switching to a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Control Water Content: While water is often necessary for the Suzuki coupling, excess water can promote protodeboronation. Use a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) with a carefully controlled amount of water.[6]
-
Protect the Boronic Acid: Utilize boronic acid derivatives designed for slow release, such as MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates.[3][7] These reagents are more stable under reaction conditions and release the active boronic acid slowly, keeping its concentration low and minimizing the opportunity for side reactions.[3]
-
Optimize Reaction Time and Temperature: Prolonged reaction times or excessive heat can increase the extent of protodeboronation. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
Question 2: My crude NMR shows signals for a symmetric biphenyl compound, 2,2',4,4'-tetrafluorobiphenyl, in addition to my product. What is this byproduct and why did it form?
Answer:
The detection of 2,2',4,4'-tetrafluorobiphenyl indicates that a homocoupling side reaction of your 2,4-difluorophenylboronic acid has occurred.[8] This is a frequent byproduct in Suzuki-Miyaura reactions.
Causality and Mechanism: Homocoupling is the dimerization of two identical coupling partners. In this case, two molecules of 2,4-difluorophenylboronic acid have coupled together. This side reaction is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[9] If the Pd(0) active catalyst is oxidized to Pd(II) (for example, by incomplete degassing), the Pd(II) can mediate the homocoupling of the boronic acid.[9][10]
Mitigation Strategies:
-
Thorough Degassing: The most critical step to prevent homocoupling is to rigorously degas your reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) throughout the experiment. This minimizes the presence of oxygen, which can lead to the oxidative processes that drive homocoupling.[11]
-
Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source like Pd(OAc)₂, ensure your conditions efficiently reduce it to the active Pd(0) state in the presence of a phosphine ligand before it can participate in homocoupling.
-
Control Stoichiometry: Using a slight excess of the boronic acid can sometimes be beneficial for driving the desired cross-coupling to completion, but a large excess can increase the probability of homocoupling. A 1.1 to 1.3 molar equivalent of the boronic acid is a typical starting point.
Question 3: I've detected benzoic acid in my final product. Where did this come from?
Answer:
The presence of benzoic acid (or its corresponding ester if you are using an esterified starting material) is likely due to the dehalogenation of your aryl halide starting material (e.g., 4-bromobenzoic acid).[8]
Causality and Mechanism: Dehalogenation involves the replacement of the halogen atom (Br, I, Cl) with a hydrogen atom. This reductive process can be facilitated by the palladium catalyst in the presence of a hydrogen source. The hydrogen source can be trace water, the solvent (like ethanol), or even additives in the reaction. Highly reactive organoboron compounds or strong reducing agents can also promote this side reaction.[8]
Mitigation Strategies:
-
Choice of Solvent: Avoid using solvents that can act as hydride donors, such as isopropanol, if dehalogenation is a significant issue. Toluene, dioxane, or THF are generally safer choices.
-
Ligand Selection: The choice of phosphine ligand can influence the rate of reductive side reactions. Experiment with different ligands to find one that favors the desired cross-coupling pathway over dehalogenation.
-
Base Purity: Ensure the base used is free from impurities that could act as reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Suzuki-Miyaura synthesis of this compound?
The reaction proceeds via a catalytic cycle involving a palladium catalyst.[1] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halobenzoic acid derivative, forming a Pd(II) complex.
-
Transmetalation: The organic group (2,4-difluorophenyl) is transferred from the activated boronic acid (boronate anion) to the Pd(II) complex. The base is crucial for activating the boronic acid to facilitate this step.[12]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product, this compound, and regenerating the active Pd(0) catalyst.
Figure 1: Suzuki-Miyaura Catalytic Cycle
Q2: What analytical techniques are best for identifying these byproducts?
A combination of techniques is ideal for unambiguous identification:
-
Thin-Layer Chromatography (TLC): Useful for initial reaction monitoring and qualitative assessment of product purity.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the main product and detecting byproducts. Coupling with a UV detector allows for quantification, and a mass spectrometer (LC-MS) provides molecular weight information crucial for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are powerful for structural elucidation of the fluorinated product and byproducts. For example, the symmetric nature of the homocoupled byproduct (2,2',4,4'-tetrafluorobiphenyl) results in a simpler NMR spectrum than the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile byproducts like 1,3-difluorobenzene (from protodeboronation).
Figure 2: Competing Side Reaction Pathways
Q3: How can I effectively purify my target compound away from these byproducts?
Purification strategies must be tailored to the specific byproducts present.
-
Acid-Base Extraction: Since the target compound is a carboxylic acid, it can be separated from neutral byproducts (like the homocoupled product or 1,3-difluorobenzene) by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and extracting with an aqueous base (e.g., NaHCO₃ solution). The product moves to the aqueous layer as its carboxylate salt. The layers are separated, and the aqueous layer is re-acidified (e.g., with HCl) to precipitate the pure product, which can then be filtered.[13]
-
Recrystallization: This is a powerful technique for removing minor impurities. The choice of solvent is critical; an ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Water or ethanol/water mixtures are often effective for purifying benzoic acid derivatives.[14]
-
Column Chromatography: For difficult separations, silica gel chromatography can be employed. A gradient elution with a solvent system like hexane/ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated and improve peak shape) is typically effective.
Figure 3: Analytical & Purification Workflow
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of Ethyl 4-(2,4-difluorophenyl)benzoate
This protocol uses the ethyl ester of 4-bromobenzoic acid, which is often preferred for easier purification by chromatography and extraction. The final product can be hydrolyzed to the carboxylic acid in a subsequent step.
-
Reagent Preparation: To an oven-dried flask, add ethyl 4-bromobenzoate (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and the phosphine ligand if required.
-
Solvent and Degassing: Add the solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1). Degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen through the solution.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel.
Protocol 2: HPLC Method for Byproduct Profiling
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a general method. Retention times will vary. Benzoic acid will elute earliest, followed by the product, with neutral, less polar byproducts like the homocoupled species eluting later.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Thomas, A. (2022). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Note: While a specific link to the full text may require subscription, the citation is authoritative). A related open-access article can be found at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024). Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Palladium-Catalyzed Cross-Coupling of Boronic Acids with Organic Electrophiles. Chemical Society Reviews, 43(1), 412-443. A summary slide deck is available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2022). Available at: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]
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What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017). Available at: [Link]
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Suzuki reaction - Wikipedia. Available at: [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. A list of related publications is available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. A related article can be found at: [Link]
-
Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046. Available at: [Link]
-
Meier, F. A., et al. (2018). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 23(11), 2993. Available at: [Link]
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Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Available at: [Link]
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Purifying A Compound Of Benzoic Acid - Bartleby. Available at: [Link]
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Validation & Comparative
Unambiguous Structural Validation: A Comparative Guide to the Crystallographic Analysis of 4-(2,4-Difluorophenyl)benzoic Acid
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. For novel compounds such as 4-(2,4-difluorophenyl)benzoic acid, an intermediate with potential applications in medicinal chemistry, unequivocal structural validation is not just a matter of scientific rigor, but a critical prerequisite for understanding its chemical behavior, reactivity, and potential biological activity. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation against other common analytical techniques, offering field-proven insights into the causality behind experimental choices.
The Gold Standard: Single-Crystal X-ray Crystallography
While a suite of analytical techniques can provide valuable insights into a molecule's constitution, single-crystal X-ray crystallography stands alone in its ability to deliver a direct and unambiguous visualization of the atomic arrangement in the solid state.[1] Unlike spectroscopic methods that infer connectivity from indirect measurements, X-ray crystallography provides a precise three-dimensional map of electron density, yielding atomic coordinates, bond lengths, and bond angles with exceptional precision. This leaves no room for ambiguity in the final structural assignment.[2]
The power of this technique lies in its ability to resolve stereochemistry, conformational isomers (in the crystalline state), and intermolecular interactions such as hydrogen bonding, which are crucial for understanding the properties of a material.[3][4] For a molecule like this compound, X-ray crystallography can definitively establish the planarity of the phenyl rings, the torsion angle between them, and the hydrogen bonding motifs formed by the carboxylic acid groups in the crystal lattice.[5][6]
A Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structure determination is contingent on the nature of the sample, the information required, and the stage of the research. While X-ray crystallography provides the ultimate proof of structure, other methods offer complementary and often more readily accessible data.
| Technique | Principle | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions | Unambiguous structure determination, absolute configuration | Requires a suitable single crystal, provides information on the solid state only |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Connectivity of atoms (through-bond and through-space), chemical environment of nuclei | Provides detailed structural information in solution, non-destructive | Indirect method, can be complex to interpret for highly proton-deficient molecules[7] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, can be coupled to chromatographic techniques for mixture analysis[2][8] | Provides limited information on stereochemistry and connectivity |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence of functional groups | Fast and simple, good for a quick assessment of compound identity | Provides limited information on the overall molecular structure |
While NMR is a powerful tool for elucidating the connectivity of a molecule in solution, it can sometimes be challenging to definitively assign the structure of complex or highly symmetric molecules without complementary data.[7] Mass spectrometry is excellent for determining the molecular formula and identifying known compounds through library matching, but it does not provide a complete structural picture on its own.[2][9] IR spectroscopy is primarily used for the identification of functional groups. In contrast, a successful single-crystal X-ray diffraction experiment provides a definitive and visually interpretable answer to the question of molecular structure.
Experimental Workflow for X-ray Crystallographic Validation
The process of validating a chemical structure by X-ray crystallography is a multi-step workflow that requires careful execution and data analysis.
Figure 1: A generalized workflow for the validation of a molecular structure using single-crystal X-ray crystallography.
Detailed Experimental Protocol: Validation of this compound
The following protocol outlines the key steps for the structural validation of this compound using single-crystal X-ray crystallography.
1. Synthesis and Purification:
-
This compound can be synthesized via established organic chemistry methodologies.
-
The crude product must be purified to a high degree, typically by recrystallization or column chromatography, to remove any impurities that may hinder crystal growth.
2. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.
-
A variety of solvents and solvent systems (e.g., ethanol, ethyl acetate, chloroform, or mixtures) should be screened to find conditions that yield well-formed, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension).[4][10]
3. Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms.[5]
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction pattern is recorded on a detector as the crystal is rotated.
4. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map.
-
The atomic positions are refined using full-matrix least-squares on F², and non-hydrogen atoms are typically refined anisotropically.[10]
-
Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Representative Crystallographic Data
The following table summarizes the type of crystallographic data that would be obtained from a successful X-ray diffraction experiment on this compound, based on data for similar compounds.[4][5]
| Parameter | Value |
| Chemical Formula | C₁₃H₈F₂O₂ |
| Formula Weight | 246.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.31 |
| b (Å) | 8.08 |
| c (Å) | 11.39 |
| α (°) | 90 |
| β (°) | 83.64 |
| γ (°) | 90 |
| Volume (ų) | 633.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.58 |
| Absorption Coefficient (mm⁻¹) | 0.13 |
| F(000) | 504 |
| Reflections Collected | 3701 |
| Independent Reflections | 2419 |
| R(int) | 0.038 |
| Final R indices [I > 2σ(I)] | R₁ = 0.054, wR₂ = 0.155 |
| Goodness-of-fit on F² | 1.04 |
Logical Relationships in Structural Elucidation
The process of determining the structure of a new chemical entity is often a hierarchical one, with different techniques providing increasing levels of confidence.
Figure 2: The logical progression of analytical techniques in the structural elucidation of a novel compound.
References
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Fiehn Lab. Structure Elucidation of Small Molecules. [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
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Kutateladze, A. G. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1957–1964. [Link]
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Stein, S. E. (2012). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. Journal of the American Society for Mass Spectrometry, 23(10), 1717–1727. [Link]
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Fun, H. K., et al. (2013). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1704. [Link]
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Balogh, M. P. (2005). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC North America, 23(10), 1086-1095. [Link]
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Global Substance Registration System. 4-(4-FLUOROPHENYL)BENZOIC ACID. [Link]
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PubChem. 4-(3,5-difluorophenyl)benzoic acid. [Link]
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ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]
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Yathirajan, H. S., et al. (2012). 4-(4-Fluorophenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o209. [Link]
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Feld, R., et al. (1981). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Zeitschrift für Kristallographie - Crystalline Materials, 157(3-4), 215-231. [Link]
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Schultheiss, J., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 486–492. [Link]
- Google Patents. Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
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Trilaksana, H., et al. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Springer Proceedings in Physics, 414, 161-180. [Link]
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Chrysina, E. D., et al. (2019). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Crystals, 9(5), 246. [Link]
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Wikipedia. 4-Fluorobenzoic acid. [Link]
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European Patent Office. 4-Fluorophenylbenzoates and liquid crystal compositions containing them - EP 0580122 B1. [Link]
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ResearchGate. Determination of structural, spectrometric and nonlinear optical features of 2-(4-hydroxyphenylazo)benzoic acid by experimental techniques and quantum chemical calculations. [Link]
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A Comparative Guide to the Biological Activity of 4-(2,4-difluorophenyl)benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Biphenyls in Medicinal Chemistry
The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine atoms into this scaffold, as seen in 4-(2,4-difluorophenyl)benzoic acid, can profoundly influence a molecule's biological activity. Fluorine's unique properties, such as its high electronegativity and ability to form strong bonds with carbon, can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. This guide will delve into the tangible effects of these structural modifications by comparing the biological performance of this compound with its analogs.
Antibacterial Activity: A Promising Frontier
Recent studies have highlighted the potential of complex derivatives of this compound as potent antibacterial agents. Specifically, hydrazone derivatives of a pyrazole-containing analog have been synthesized and evaluated for their activity against a panel of Gram-positive and Gram-negative bacteria.
Comparative Efficacy of Hydrazone Analogs
The antibacterial activity of a series of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid was assessed by determining their Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates greater potency against the tested bacterial strain.[1]
| Compound ID | R Group (Substitution on Hydrazone) | S. aureus (MIC in µg/mL) | MRSA (MIC in µg/mL) | B. subtilis (MIC in µg/mL) | A. baumannii (MIC in µg/mL) |
| 5a | Phenyl | 25 | 25 | 25 | 25 |
| 5b | 2-Fluorophenyl | 25 | 25 | 6.25 | 6.25 |
| 5c | 3-Fluorophenyl | 25 | 25 | 6.25 | 6.25 |
| 5d | 4-Fluorophenyl | 25 | 25 | 6.25 | 6.25 |
| 5h | 2,4-Dichlorophenyl | 0.78 | 0.78 | 0.78 | 12.5 |
| 6g | 4-Trifluoromethylphenyl | 0.78 | 0.78 | 0.78 | >25 |
| 6i | 3,4-Dichlorophenyl | 1.56 | 1.56 | 0.78 | 3.125 |
| 6j | 4-Bromophenyl | 3.125 | 1.56 | 1.56 | 0.78 |
Structure-Activity Relationship (SAR) Insights
The data reveals critical structure-activity relationships:
-
Halogen Substitution: The introduction of halogen atoms on the phenyl hydrazone moiety significantly enhances antibacterial activity. For instance, the unsubstituted phenyl derivative 5a has a modest MIC of 25 µg/mL, while the dichlorophenyl derivative 5h exhibits a potent MIC of 0.78 µg/mL against Gram-positive bacteria.[1]
-
Position of Fluorine: In the case of single fluorine substitutions on the phenyl hydrazone, the position (ortho, meta, or para) did not significantly alter the activity against the tested strains.[1]
-
Electron-Withdrawing Groups: Strong electron-withdrawing groups like nitro and carboxylic acid completely abolished the antibacterial activity.[1] In contrast, the trifluoromethyl group in compound 6g resulted in potent activity against Gram-positive bacteria.[1]
-
Lipophilicity: The enhanced activity of halogenated derivatives suggests that increased lipophilicity may facilitate the compounds' ability to penetrate bacterial cell membranes.
The following diagram illustrates the general structure of the evaluated hydrazone derivatives.
Caption: Structure-activity relationship of hydrazone analogs.
Anticancer Potential: Targeting Cancer Cell Proliferation
While direct studies on the anticancer activity of this compound are limited, the broader class of biphenyl carboxylic acids has shown promise as anticancer agents. Research into a library of these compounds has provided valuable insights into their potential to inhibit the growth of cancer cells.
Comparative Cytotoxicity of Biphenyl Carboxylic Acid Analogs
A study evaluating various substituted biphenyl carboxylic acids against human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), revealed significant cytotoxic activity. The half-maximal inhibitory concentration (IC50) was used to quantify their potency.
| Compound ID | Substitution on Biphenyl Ring | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 3a | Unsubstituted | 10.14 ± 2.05 | 10.78 ± 2.58 |
| 3j | Benzyloxy | 9.92 ± 0.97 | 9.54 ± 0.85 |
| Tamoxifen | Standard Reference | - | - |
Note: Data for this compound was not available in this specific study.
Mechanistic Insights and Future Directions
The benzyloxy-substituted analog 3j demonstrated the most potent activity against both cell lines, suggesting that modifications to the biphenyl scaffold can significantly impact cytotoxicity.[2] The observed activity against both ER-positive and triple-negative breast cancer cells indicates a potential mechanism of action that is independent of the estrogen receptor.
The promising activity of these biphenyl carboxylic acids warrants further investigation into fluorinated analogs like this compound. The introduction of fluorine could enhance the anticancer potency and improve the pharmacokinetic profile of these compounds.
The following workflow outlines a typical approach for screening and characterizing the anticancer activity of novel compounds.
Caption: Experimental workflow for anticancer activity screening.
Anti-inflammatory and Enzyme Inhibitory Potential
Exploring the Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of benzoic acid derivatives are often attributed to their ability to modulate signaling pathways involved in the inflammatory response. A key pathway is the NF-κB (Nuclear Factor kappa B) signaling cascade, which plays a central role in regulating the expression of pro-inflammatory genes.
Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway.
Further research is necessary to confirm the anti-inflammatory activity of this compound and its analogs and to elucidate their precise mechanism of action.
Experimental Protocols
To facilitate further research, we provide detailed protocols for key in vitro assays mentioned in this guide.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculation of IC50:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophage cells.
-
Cell Culture and Stimulation:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
-
Supernatant Collection:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
-
Griess Assay for Nitrite Measurement:
-
Mix the supernatant with Griess reagent. Nitrite, a stable metabolite of NO, will react with the Griess reagent to form a colored azo compound.
-
Measure the absorbance at 540 nm.
-
-
Quantification and Analysis:
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Determine the inhibitory effect of the test compound on NO production.
-
Conclusion and Future Perspectives
This compound and its analogs represent a promising class of compounds with potential applications in antibacterial, anticancer, and anti-inflammatory therapies. The available data, particularly on the antibacterial activity of its derivatives, underscores the significant impact of fluorine substitution and other structural modifications on biological activity.
Future research should focus on a more systematic evaluation of this compound and its simpler analogs across a range of biological assays to build a comprehensive structure-activity relationship profile. Elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective therapeutic agents based on this versatile scaffold. The protocols and comparative data presented in this guide provide a solid foundation for these future investigations.
References
- Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl).
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
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- 2. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-(2,4-difluorophenyl)benzoic Acid and its Analogs
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-(2,4-difluorophenyl)benzoic acid, a fluorinated biaryl carboxylic acid, represents a scaffold of significant interest due to the prevalence of such motifs in drug discovery and advanced materials. The electronic properties imparted by the fluorine atoms can profoundly influence molecular interactions, metabolic stability, and physicochemical characteristics. Therefore, a comprehensive understanding of its spectroscopic signature is not merely academic but a critical component of its development and application.
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. As a self-validating protocol, we will first predict the spectral features based on established principles and data from analogous compounds. This theoretical framework will then be juxtaposed with a detailed experimental protocol for acquiring and interpreting the spectra. Furthermore, a comparative analysis with unsubstituted benzoic acid and the monosubstituted 4-fluorobenzoic acid will be presented to highlight the nuanced effects of fluorine substitution on the magnetic environment of the nuclei.
The Structural and Spectroscopic Imperative
The unequivocal identification and purity assessment of this compound are critical checkpoints in any research and development pipeline. NMR spectroscopy stands as the cornerstone of this characterization, offering an unparalleled window into the molecular architecture. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals in ¹H and ¹³C NMR spectra provide a detailed map of the connectivity and electronic environment of each atom within the molecule. For drug development professionals, this information is indispensable for confirming the identity of synthesized compounds, assessing purity, and understanding structure-activity relationships.
Experimental Protocol: A Self-Validating Workflow
The acquisition of high-quality NMR data is contingent upon a meticulously designed experimental protocol. The following step-by-step methodology is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Solvent Selection : The choice of solvent is critical for ensuring adequate sample solubility and minimizing interference with the analyte signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is a preferred solvent for carboxylic acids due to its ability to solubilize polar compounds and the downfield chemical shift of its residual proton signal, which typically does not overlap with the aromatic signals of the analyte.[1][2][3] Alternative solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Concentration : Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 5-10 mg/0.5 mL. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable acquisition time.
-
Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[4] Most deuterated solvents are commercially available with TMS already added.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-2 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024-4096 |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Temperature | 298 K | 298 K |
Causality Behind Experimental Choices:
-
A longer relaxation delay in ¹³C NMR is crucial for obtaining accurate quantitative information, although for routine characterization, a shorter delay is often sufficient.
-
Proton decoupling in ¹³C NMR simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Data Processing
-
Fourier Transformation : Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.
-
Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by referencing the residual solvent peak.
-
Integration and Peak Picking : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C NMR spectra.
Caption: Experimental workflow for NMR spectroscopic analysis.
Predicted Spectroscopic Data and Interpretation
Based on the principles of NMR spectroscopy and comparison with known compounds, the following ¹H and ¹³C NMR spectra are predicted for this compound.
Sources
A Comparative Guide to the Purity Assessment of 4-(2,4-difluorophenyl)benzoic Acid by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and material science, the purity of chemical intermediates is a cornerstone of quality, safety, and efficacy. 4-(2,4-difluorophenyl)benzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and advanced materials, is no exception.[1] Its bifluorinated biphenyl carboxylic acid structure imparts unique physicochemical properties that are critical to the performance of the final product.[1] This guide provides an in-depth, comparative analysis of the purity assessment of this compound, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind the method development, present a detailed experimental protocol, and compare its performance against alternative analytical techniques.
Part 1: The Rationale Behind the HPLC Method Development
The goal of any purity assessment method is to accurately and precisely quantify the main compound while separating it from all potential impurities, including starting materials, by-products, and degradation products.[2] Reversed-phase HPLC is the workhorse of the pharmaceutical industry for this purpose due to its versatility, high resolution, and sensitivity.[3][4]
Chemical Characteristics of this compound:
-
Structure: C13H8F2O2[1]
-
Molecular Weight: 234.2 g/mol [1]
-
Appearance: White crystalline solid[1]
-
Key Functional Groups: Carboxylic acid, two aromatic rings, and two fluorine atoms. These features make the molecule relatively non-polar, with a polar carboxylic acid group.
The development of a successful HPLC method hinges on a systematic optimization of several key parameters:
-
Column Selection: A C18 (octadecylsilyl) stationary phase is the logical first choice. The non-polar C18 chains will interact with the hydrophobic biphenyl backbone of the analyte, providing good retention. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between resolution and analysis time.
-
Mobile Phase Composition: The mobile phase must be tailored to achieve optimal retention and peak shape.
-
Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.
-
Aqueous Phase and pH Control: The pKa of a benzoic acid derivative is typically around 4. To ensure a consistent and reproducible retention time, and to achieve sharp, symmetrical peaks, the ionization of the carboxylic acid group must be suppressed. This is achieved by buffering the mobile phase to a pH of approximately 3.0. A phosphate or formate buffer is a suitable choice.
-
-
Detection Wavelength: The presence of two aromatic rings suggests strong UV absorbance. A UV-Vis detector is ideal. To determine the optimal wavelength for maximum sensitivity, a UV scan of the analyte should be performed. A wavelength of 254 nm is a common starting point for aromatic compounds and is likely to provide a strong signal.[5]
-
Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for purity analysis. This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column in a reasonable timeframe.
Part 2: A Robust, Self-Validating HPLC Protocol
Trustworthiness in an analytical method is established through rigorous validation.[6][7] The following protocol incorporates system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before any sample analysis, a key requirement of pharmacopeial standards.[8][9]
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Experimental Workflow
Caption: HPLC Purity Assessment Workflow.
Step-by-Step Methodology:
-
Reagent and Sample Preparation:
-
Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Filter through a 0.45 µm membrane filter and degas.
-
Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
Prepare the sample solution in the same manner as the standard solution.
-
-
System Suitability Testing (SST):
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard solution five times.
-
The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plate count is ≥ 2000. These criteria are based on general guidelines from the USP.[10]
-
-
Sample Analysis:
-
Once the system suitability is confirmed, inject the sample solution in duplicate.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Part 3: Comparative Analysis with Alternative Techniques
While HPLC is the gold standard, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.[4]
Caption: Comparison of Analytical Techniques.
Table 2: Comparison of Purity Assessment Techniques
| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase.[8][11] | High resolution, high sensitivity, applicable to a wide range of compounds, well-established and validated.[4] | Requires derivatization for compounds without a chromophore, higher solvent consumption.[12] | Excellent. The compound is non-volatile and has a strong UV chromophore. |
| UPLC | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. | Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC.[4] | Higher initial instrument cost, more susceptible to clogging. | Excellent. Offers a significant improvement in throughput over HPLC. |
| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4] | Excellent for volatile and thermally stable compounds, high sensitivity. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Poor. The compound has a high boiling point and is likely to decompose at the temperatures required for volatilization. |
| qNMR | Quantitative analysis based on the nuclear magnetic resonance signal intensity relative to a certified internal standard. | Provides a direct measure of purity without the need for a reference standard of the analyte, highly specific. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. | Good. Can be used as an orthogonal technique to confirm the purity value obtained by HPLC. |
| DSC | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides a measure of absolute purity based on the melting point depression, requires very small sample amounts. | Only applicable to highly pure (>98.5%), crystalline solids, can be affected by polymorphism. | Fair. Can be used as a complementary technique for very pure samples but is not suitable for routine quality control of samples with multiple impurities. |
Conclusion
For the routine purity assessment of this compound, the developed reversed-phase HPLC method stands out as the most suitable technique. It offers an optimal balance of resolution, sensitivity, and robustness, making it ideal for quality control in both research and manufacturing environments. While UPLC can offer significant improvements in speed and efficiency, the fundamental principles of the separation remain the same. Orthogonal techniques like qNMR can be valuable for the certification of reference standards or for in-depth investigations, but for routine analysis, a well-validated HPLC method provides the necessary confidence in the quality of this critical chemical intermediate. The adherence to systematic method development and rigorous system suitability criteria ensures that the data generated is both accurate and reliable, underpinning the integrity of the final product.
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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DSDP Analytics. USP <621> Chromatography. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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comparative study of different synthetic routes to 4-(2,4-difluorophenyl)benzoic acid
A Comparative Guide to the Synthetic Routes of 4-(2,4-Difluorophenyl)benzoic Acid
Introduction
This compound is a key structural motif and a vital intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and advanced materials. Its biphenyl core, substituted with a carboxylic acid and a difluorophenyl group, imparts unique physicochemical properties that are highly sought after in drug discovery and materials science. The efficient and scalable synthesis of this compound is therefore of paramount importance. This guide provides a comparative analysis of the most common and effective synthetic routes to this compound, offering insights into the practical considerations for laboratory and industrial-scale production.
Strategic Analysis of Synthetic Pathways
The construction of the C-C bond between the two phenyl rings is the cornerstone of any synthesis of this compound. The choice of synthetic strategy is typically dictated by factors such as starting material availability, desired scale, cost, and the specific capabilities of the manufacturing facility. The most prevalent and well-documented methods are palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency and functional group tolerance.[1] This guide will focus on the comparative aspects of the Suzuki-Miyaura coupling and the Negishi coupling, two of the most powerful and widely used cross-coupling methodologies.
Route 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most popular method for the synthesis of biaryl compounds due to its mild reaction conditions, the commercial availability and stability of boronic acid reagents, and the generation of non-toxic byproducts.[2][3] The general reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.[2]
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: General scheme for the Suzuki-Miyaura synthesis of this compound.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling):
-
Reaction Setup: To a solution of 4-bromobenzoic acid (1.0 eq) and 2,4-difluorophenylboronic acid (1.1 eq) in a mixture of toluene and water (e.g., 4:1 v/v), add a suitable base such as potassium carbonate (2.0 eq).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.05 eq), to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with brine.
-
Purification: Acidify the aqueous layer with HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum to afford this compound.
Causality Behind Experimental Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is used to ensure complete consumption of the more expensive aryl bromide.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[4]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which is why the removal of oxygen is critical for catalytic activity.[5]
-
Solvent System: A biphasic solvent system like toluene/water is often used to dissolve both the organic reactants and the inorganic base.
Advantages of the Suzuki-Miyaura Route:
-
High Yields: This method typically provides high yields of the desired product.
-
Functional Group Tolerance: The reaction is compatible with a wide range of functional groups.[2]
-
Commercially Available Reagents: Both 4-bromobenzoic acid and 2,4-difluorophenylboronic acid are readily available from commercial suppliers.[6][7][8]
-
Low Toxicity: The boron-containing byproducts are generally considered to have low toxicity.[4]
Disadvantages and Scalability Concerns:
-
Catalyst Cost and Removal: Palladium catalysts can be expensive, and their removal from the final product to meet stringent pharmaceutical standards can be challenging and costly.[5][9]
-
Reaction Exotherms: On a large scale, the initiation of the Suzuki-Miyaura coupling can be exothermic, requiring careful temperature control to prevent runaway reactions.[10]
Route 2: The Negishi Coupling
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide.[11][12] This method is known for its high reactivity and broad scope, often succeeding where other coupling reactions may fail.[13]
Reaction Scheme: Negishi Coupling
Caption: General scheme for the Negishi synthesis of this compound.
Detailed Experimental Protocol (Negishi Coupling):
-
Organozinc Formation: Prepare the (2,4-difluorophenyl)zinc halide reagent in situ by reacting 1-bromo-2,4-difluorobenzene with activated zinc dust in an anhydrous solvent like THF.
-
Reaction Setup: In a separate flask, dissolve an ester of 4-bromobenzoic acid (e.g., the methyl or ethyl ester) (1.0 eq) and a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01-0.05 eq), in anhydrous THF under an inert atmosphere.
-
Coupling Reaction: Add the freshly prepared organozinc reagent to the solution of the aryl bromide and catalyst. Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up and Hydrolysis: Quench the reaction with a dilute acid solution. Extract the product with an organic solvent. The resulting ester is then hydrolyzed (e.g., with NaOH or KOH followed by acidification) to yield the final carboxylic acid.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Ester Protection: The carboxylic acid is typically protected as an ester to prevent side reactions with the highly reactive organozinc reagent.
-
Anhydrous Conditions: Organozinc reagents are moisture-sensitive, necessitating the use of anhydrous solvents and an inert atmosphere.
-
In Situ Preparation: Organozinc reagents are often prepared and used immediately to avoid decomposition.
-
Catalyst Choice: Catalysts like Pd(dppf)Cl₂ are effective for coupling a wide range of substrates, including less reactive aryl chlorides.[14]
Advantages of the Negishi Route:
-
High Reactivity: Organozinc reagents are generally more reactive than organoboron compounds, which can lead to faster reaction times and higher yields, especially with challenging substrates.[11]
-
Broad Scope: The Negishi coupling is tolerant of a wide array of functional groups and can be used to couple sp³, sp², and sp hybridized carbon atoms.[11]
Disadvantages and Scalability Concerns:
-
Moisture Sensitivity: The need for strictly anhydrous conditions can be challenging to maintain on a large scale, potentially leading to lower yields and reproducibility issues.
-
Preparation of Organozinc Reagents: The preparation of the organozinc reagent adds an extra step to the synthesis and involves the handling of reactive and potentially pyrophoric materials.
-
Zinc Byproducts: The disposal of zinc-containing waste streams needs to be considered for environmental reasons.
Comparative Data Summary
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
| Key Reagents | Arylboronic acid, Base | Organozinc halide |
| Reaction Conditions | Typically heated, aqueous or biphasic | Often at room temperature, strictly anhydrous |
| Yield | Generally high | Often very high |
| Functional Group Tolerance | Very good | Excellent |
| Scalability | Well-established, but exotherms need control | More challenging due to moisture sensitivity |
| Reagent Stability | Boronic acids are generally stable solids | Organozinc reagents are moisture-sensitive |
| Byproducts | Boron-based, low toxicity | Zinc salts, require proper disposal |
| Cost-Effectiveness | Can be more cost-effective for large scale | Reagent preparation can add to cost and complexity |
Workflow for Route Selection
The selection of the optimal synthetic route depends on the specific project requirements. The following decision-making workflow can guide researchers and process chemists.
Caption: A decision-making workflow for selecting the optimal synthetic route.
Conclusion
Both the Suzuki-Miyaura and Negishi couplings are highly effective methods for the synthesis of this compound. The Suzuki-Miyaura coupling is often the preferred route for large-scale manufacturing due to the stability and lower cost of the boronic acid reagents and the less stringent requirement for anhydrous conditions. However, for laboratory-scale synthesis or with particularly challenging substrates where high reactivity is paramount, the Negishi coupling offers a powerful alternative. The ultimate choice of synthetic route will depend on a careful evaluation of the specific project needs, including scale, cost, timeline, and available expertise and equipment.
References
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A Comparative Guide to the Biological Activity of 4-(2,4-difluorophenyl)benzoic Acid versus 4-phenylbenzoic Acid
Introduction: The Subtle Power of Fluorine in Medicinal Chemistry
In the landscape of drug discovery and development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. The introduction of fluorine atoms into a molecular scaffold is a widely employed strategy to enhance a range of pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides an in-depth technical comparison of two structurally related compounds: 4-phenylbenzoic acid and its difluorinated analog, 4-(2,4-difluorophenyl)benzoic acid.
While 4-phenylbenzoic acid (also known as 4-biphenylcarboxylic acid) serves primarily as a versatile chemical intermediate[3][4], the addition of two fluorine atoms to the terminal phenyl ring dramatically alters its biological profile. This transformation is famously exemplified by the non-steroidal anti-inflammatory drug (NSAID) Diflunisal, which is a salicylic acid derivative of this compound. By examining these two molecules, we can elucidate the profound impact of fluorination on biological activity, offering valuable insights for researchers in medicinal chemistry and pharmacology.
Physicochemical Properties: A Tale of Two Rings
The addition of the highly electronegative fluorine atoms to the phenyl ring instigates significant changes in the molecule's electronic and physical properties. These alterations are fundamental to understanding the differences in their biological behavior.
| Property | 4-phenylbenzoic acid | This compound | Rationale for Difference |
| Chemical Structure | C₁₃H₁₀O₂ | C₁₃H₈F₂O₂ | Addition of two fluorine atoms to one phenyl ring. |
| Molecular Weight | 198.22 g/mol [5] | 234.18 g/mol | Increased mass due to two fluorine atoms. |
| Lipophilicity (LogP) | Higher (Predicted) | Higher than parent (Predicted) | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability.[6] |
| Metabolic Stability | Susceptible to aromatic hydroxylation | Enhanced stability | The strong C-F bond blocks sites of oxidative metabolism, increasing the molecule's half-life.[2][7] |
| Acidity (pKa) | ~4.5 (benzoic acid) | Lower (more acidic) (Predicted) | The electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group. |
Biological Activity Profile: From Inert Intermediate to Active Moiety
4-phenylbenzoic Acid: The Versatile Building Block
4-phenylbenzoic acid is not recognized for potent intrinsic biological activity. Its primary role in the pharmaceutical and chemical industries is that of a key structural intermediate.[3][4] It provides a stable biphenyl scaffold that can be incorporated into more complex molecules to enhance their therapeutic properties or physical characteristics, such as in the synthesis of liquid crystals or high-performance polymers.[3]
-
Pharmaceutical Intermediate: It is a precursor in the synthesis of various bioactive compounds, including some NSAIDs and potential antibacterial agents.[4][8] Its biphenyl structure can be used to add bulk and lipophilicity to a drug molecule, potentially improving its interaction with biological targets.[4]
This compound: The Core of a Potent Anti-Inflammatory Agent
The introduction of the 2,4-difluoro substitution transforms the molecule into a pharmacologically significant entity. This structure is the core of Diflunisal , 5-(2,4-difluorophenyl)salicylic acid, a well-established NSAID.[9] The biological activities discussed are largely based on studies of Diflunisal and its analogs, which highlight the potential of the this compound scaffold.
-
Primary Mechanism of Action: COX Inhibition: The principal mechanism is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[10] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10] This activity is responsible for its potent anti-inflammatory, analgesic, and antipyretic effects.[9]
-
Therapeutic Applications: It is clinically used for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[10]
-
Emerging Activities: Research has expanded to explore derivatives of this scaffold for other therapeutic areas:
-
Anticancer: Certain Diflunisal derivatives, such as thiosemicarbazides and 1,2,4-triazoles, have shown cytotoxic effects against various cancer cell lines, including prostate and breast cancer, suggesting that COX-2 inhibition could be a target for cancer therapy.[11]
-
Antibacterial: Aza-analogs of Diflunisal have demonstrated antibacterial properties and the ability to sensitize bacteria like S. aureus and P. aeruginosa to existing antibiotics.[12]
-
Antifibrotic: A related derivative, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has shown promise in attenuating pulmonary fibrosis in preclinical models by inhibiting the TGF-β1/Smad signaling pathway.[13]
-
Comparative Analysis: The Decisive Impact of Difluorination
The stark contrast in biological activity between the two molecules is a direct consequence of the physicochemical changes imparted by the fluorine atoms. This serves as a classic case study in rational drug design.
-
Enhanced Target Binding: The electron-withdrawing fluorine atoms can alter the electronic distribution of the phenyl ring, potentially leading to more favorable electrostatic and hydrophobic interactions with the active site of target enzymes like COX. This enhanced binding affinity translates to greater potency.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong. By replacing hydrogen atoms at the 2 and 4 positions, the molecule is shielded from metabolic attack (specifically, cytochrome P450-mediated oxidation). This blockage of metabolic hotspots increases the drug's plasma half-life and overall bioavailability, allowing for less frequent dosing.[2][7]
-
Improved Membrane Permeability: The increased lipophilicity of the fluorinated compound can facilitate its passage across biological membranes, such as the gut wall for absorption and cell membranes to reach its intracellular targets.[6]
-
Favorable Conformational Rigidity: The presence of the fluorine atoms can influence the torsional angle between the two phenyl rings, potentially locking the molecule into a conformation that is optimal for binding to its biological target.
Experimental Protocols
To empirically validate the difference in biological activity, a direct comparison of the inhibitory effects of both compounds on cyclooxygenase enzymes is essential.
Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol provides a framework for assessing the inhibitory potential of test compounds against COX-1 and COX-2, allowing for a direct comparison of their anti-inflammatory activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and 4-phenylbenzoic acid for both COX-1 and COX-2 enzymes.
Materials and Reagents:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)
-
Test compounds: this compound and 4-phenylbenzoic acid (dissolved in DMSO)
-
Positive control: Indomethacin or Celecoxib
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader (capable of reading absorbance at 590 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of all enzymes, substrates, and cofactors in Tris-HCl buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and positive controls in DMSO, followed by a final dilution in buffer.
-
Enzyme Incubation: To each well of a 96-well plate, add 150 µL of buffer, 10 µL of heme, and 10 µL of the COX-1 or COX-2 enzyme.
-
Compound Addition: Add 10 µL of the diluted test compound, positive control, or vehicle (DMSO/buffer) to the appropriate wells.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at 37°C to allow the compounds to interact with the enzymes.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 590 nm every 30 seconds for 5 minutes. The rate of change in absorbance is proportional to the peroxidase activity of COX.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V₀_compound / V₀_vehicle)).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value for each compound against each enzyme.
-
Self-Validation System: The inclusion of a known potent inhibitor (Indomethacin for non-selective, Celecoxib for COX-2 selective) serves as a positive control to validate the assay's performance. A vehicle-only control establishes the baseline 100% enzyme activity. The comparison of IC₅₀ values will provide a quantitative measure of the differential inhibitory activity. It is expected that this compound will show significant inhibition (low micromolar IC₅₀), while 4-phenylbenzoic acid will be largely inactive.
Visualizations: Workflows and Mechanisms
Conclusion
The comparison between 4-phenylbenzoic acid and this compound offers a compelling illustration of the power of fluorination in medicinal chemistry. It demonstrates how the substitution of just two hydrogen atoms with fluorine can convert a relatively inert chemical scaffold into a potent and therapeutically valuable pharmacophore. The difluorinated compound, as the core of the NSAID Diflunisal, exhibits significant anti-inflammatory activity primarily through the inhibition of COX enzymes. This activity is absent in its non-fluorinated counterpart. The enhanced potency is attributable to a combination of improved metabolic stability, increased lipophilicity, and potentially stronger binding interactions at the target site. This guide underscores the importance of strategic chemical modification and provides a clear, evidence-based rationale for the divergent biological profiles of these two molecules, serving as a valuable reference for drug development professionals.
References
- Jebastin J.N.S. (2023).
- Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
- Chaudhary, J. (2018). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
- Wang, T., et al. (2017). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222).
- Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Li, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI.
- Bîcu, E., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Yarlagadda, V., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry.
- Savoia, M., et al. (2018). Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs. PubMed.
- PubChem. (2025). (1,1'-Biphenyl)-4-carboxylic acid.
- Gzella, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- MedchemExpress. (n.d.). 4-(2,4-Difluorophenoxy)benzoic acid. MedchemExpress.com.
- BenchChem. (2025). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem.
- Khan, M. A., & Akhtar, T. (2002). A Comparative Study of Anti-Inflammatory Activity of Diflunisal and its Copper Complex. International Journal of Agriculture and Biology.
- Chem-Impex. (n.d.). 4-Biphenylcarboxylic acid. Chem-Impex.
- Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Meanwell, N. A. (2020).
- Yurttaş, L., et al. (2021). Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors. MDPI.
- Guidechem. (n.d.). 4-Biphenylcarboxylic acid 92-92-2 wiki. Guidechem.
- ChemBK. (2022). 4-Phenylbenzoic acid. ChemBK.
- BenchChem. (2025).
- Patsnap Synapse. (2023). Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target.
- ChemicalBook. (n.d.). 4-Biphenylcarboxylic acid. ChemicalBook.
- Unnamed Author. (2026). The Role of Fluorinated Intermediates in Modern Pharmaceutical Development. Unnamed Source.
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The Strategic Impact of Fluorine Substitution on the Physicochemical and Biological Properties of 4-Phenylbenzoic Acid: A Comparative Guide
Introduction: The Subtle Power of a Single Atom in Drug Design
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Among the vast array of chemical tools available, the introduction of fluorine stands out for its profound and often predictable influence on a molecule's properties. This guide provides an in-depth comparison of the parent molecule, 4-phenylbenzoic acid, with its fluorinated analogs. 4-Phenylbenzoic acid serves as a valuable scaffold in drug discovery, and understanding the nuanced effects of fluorine substitution is critical for researchers, scientists, and drug development professionals seeking to rationally design more effective and safer therapeutics.
Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond—allow it to exert significant electronic and conformational effects without introducing substantial steric bulk. These alterations can dramatically impact a compound's acidity, lipophilicity, metabolic stability, and ultimately, its biological activity. This guide will explore these effects through a combination of experimental data and established medicinal chemistry principles, providing a practical framework for the application of this powerful halogen in drug design.
Physicochemical Properties: A Tale of Two Rings
The introduction of a fluorine atom onto the phenyl ring of 4-phenylbenzoic acid can significantly alter its fundamental physicochemical properties. The position of the fluorine atom (ortho-, meta-, or para- to the biphenyl linkage) dictates the nature and magnitude of these changes.
Acidity (pKa)
The acidity of the carboxylic acid group is a critical determinant of a drug's absorption, distribution, and target engagement. Fluorine, being a highly electronegative atom, exerts a strong electron-withdrawing inductive effect (-I effect). This effect stabilizes the conjugate base (carboxylate anion) through the sigma bond framework, thereby increasing the acidity of the carboxylic acid and lowering its pKa value. The magnitude of this effect is distance-dependent, being most pronounced when the fluorine is closer to the carboxylic acid. However, in the case of 4-phenylbenzoic acid, the fluorine is on the distal phenyl ring. Its influence is transmitted through the biphenyl system.
| Compound | Predicted pKa | Rationale |
| 4-Phenylbenzoic Acid | 4.19[1] | Baseline acidity of the parent molecule. |
| 4'-Fluoro-4-phenylbenzoic Acid | ~4.14 | The electron-withdrawing effect of fluorine on the distal ring slightly increases acidity. |
| 3'-Fluoro-4-phenylbenzoic Acid | Data not available | The inductive effect is expected to be slightly weaker than the 4'-fluoro isomer due to its meta position relative to the biphenyl bond. |
| 2'-Fluoro-4-phenylbenzoic Acid | Data not available | The ortho-fluoro substitution may lead to through-space electronic effects and conformational changes that could influence acidity in a less predictable manner. |
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key parameter influencing a drug's membrane permeability, solubility, and plasma protein binding. The effect of fluorine on lipophilicity is complex. While a single fluorine atom is often considered to increase lipophilicity, its impact is highly context-dependent.
| Compound | Predicted/Experimental logP | Rationale |
| 4-Phenylbenzoic Acid | ~3.5 (calculated) | The baseline lipophilicity of the biphenyl scaffold. |
| 4'-Fluoro-4-phenylbenzoic Acid | Higher than parent | The introduction of fluorine generally increases lipophilicity. |
| 3'-Fluoro-4-phenylbenzoic Acid | Higher than parent | Similar to the 4'-fluoro isomer, an increase in lipophilicity is expected. |
| 2'-Fluoro-4-phenylbenzoic Acid | Higher than parent | The increase in lipophilicity is anticipated, though potential intramolecular interactions could modulate this. |
Note: Direct comparative experimental logP values are limited. The trend is based on the general understanding of fluorine's contribution to lipophilicity.
Metabolic Stability: Blocking the Metabolic "Soft Spots"
A major challenge in drug development is overcoming rapid metabolism by cytochrome P450 (CYP) enzymes, which can lead to poor bioavailability and short half-life. Aromatic hydroxylation is a common metabolic pathway for compounds containing phenyl rings. Fluorine substitution at a site susceptible to oxidation can effectively block this metabolic pathway due to the high strength of the C-F bond compared to the C-H bond.
For 4-phenylbenzoic acid, the para-position of the distal phenyl ring (the 4'-position) is a likely site of metabolic hydroxylation.
Caption: Fluorine substitution at a metabolically labile position can block oxidative metabolism.
By replacing a hydrogen atom with a fluorine atom at the 4'-position, the metabolic stability of the molecule is expected to be significantly enhanced. This strategy can lead to improved oral bioavailability and a longer duration of action in vivo.
Biological Activity: A Case Study in Anticancer Research
While comprehensive, directly comparative biological activity data for the fluorinated analogs of 4-phenylbenzoic acid is not available in a single study, we can draw insights from related structures. For instance, derivatives of 2-phenyl-4-quinolone have been investigated as anticancer agents that inhibit tubulin polymerization. In one study, a 2'-fluoro-substituted analog demonstrated significant anticancer activity[2]. This suggests that the electronic modifications imparted by fluorine can favorably influence the interaction of the phenyl ring with biological targets.
The electron-withdrawing nature of fluorine can alter the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient pockets in a protein binding site. Furthermore, the polarized C-F bond can participate in favorable electrostatic interactions.
It is plausible that fluorination of the 4-phenylbenzoic acid scaffold could modulate its activity in various biological assays. For example, many benzoic acid derivatives exhibit antimicrobial and anti-inflammatory properties[3][4]. The introduction of fluorine could potentiate these activities. However, without direct experimental data, this remains a hypothesis to be tested.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of 4-phenylbenzoic acid and its fluorinated analogs.
Materials:
-
4-Phenylbenzoic acid and its fluorinated analogs
-
Standardized 0.1 M NaOH solution
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beaker (100 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of the test compound and dissolve it in 50 mL of a 1:1 ethanol/water mixture to ensure solubility.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.
-
Initial pH Reading: Record the initial pH of the solution.
-
Titration: Begin adding the 0.1 M NaOH solution in small increments (e.g., 0.2 mL) from the buret. After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Equivalence Point: Continue the titration until the pH changes rapidly, indicating the equivalence point, and then continue for several more additions beyond this point.
-
Data Analysis: Plot a graph of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Caption: Workflow for the experimental determination of pKa via potentiometric titration.
Determination of logP by HPLC
Objective: To experimentally determine the octanol-water partition coefficient (logP) of 4-phenylbenzoic acid and its fluorinated analogs.
Materials:
-
4-Phenylbenzoic acid and its fluorinated analogs
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (ACN) and water (HPLC grade)
-
A series of standard compounds with known logP values
Procedure:
-
Standard Preparation: Prepare solutions of the standard compounds in the mobile phase.
-
Sample Preparation: Prepare solutions of the test compounds in the mobile phase.
-
Chromatographic Conditions: Set up an isocratic mobile phase (e.g., 60:40 ACN:water). Equilibrate the column.
-
Injection and Elution: Inject the standard solutions and record their retention times.
-
Calibration Curve: Plot the logarithm of the retention time (log k', where k' = (t_R - t_0)/t_0) of the standards against their known logP values to generate a calibration curve.
-
Sample Analysis: Inject the test compound solutions and record their retention times.
-
logP Determination: Use the retention times of the test compounds and the calibration curve to determine their logP values.
Conclusion and Future Directions
The substitution of fluorine on the 4-phenylbenzoic acid scaffold offers a powerful strategy to modulate its key physicochemical and biological properties. The strong electron-withdrawing nature of fluorine predictably increases the acidity of the carboxylic acid group. While direct comparative data is sparse, it is reasonable to expect an increase in lipophilicity upon fluorination. Perhaps most significantly, fluorine substitution at metabolically vulnerable positions, such as the 4'-position, is a well-established method to block oxidative metabolism and enhance the pharmacokinetic profile of a drug candidate.
The preliminary evidence from related compounds suggests that fluorination can also have a positive impact on biological activity, potentially through enhanced target binding interactions. However, a comprehensive understanding of the structure-activity and structure-property relationships for fluorinated 4-phenylbenzoic acid derivatives requires further systematic investigation. Future studies should focus on the synthesis and parallel evaluation of a series of positional isomers to provide a robust, data-driven comparison of their pKa, logP, metabolic stability in liver microsomes, and activity in relevant biological assays. Such data will be invaluable for guiding the rational design of novel therapeutics based on this versatile chemical scaffold.
References
- Khan, S. G., Tarteel, A., Farman, M., Usman, A., Azam, M., Irfan, M., Hayat, U., Munir, A., & Rasheed, M. U. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journals, 8(11).
-
Chen, Y.-F., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 28(1), 353. [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
- Singh, P. K., & Kumar, R. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(10), 3736-3744.
-
NIST. (n.d.). Biphenyl-4-carboxylic acid. National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]
-
Graham, D. J., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Alle, T., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry, 90, 117369. [Link]
- Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS Organic Division.
- Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3749.
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved January 21, 2026, from [Link]
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A Multi-Technique Approach to Confirming the Identity of Synthesized 4-(2,4-difluorophenyl)benzoic Acid: A Comparative Guide
For Immediate Release
In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. For drug development professionals and researchers, establishing the precise chemical structure of a novel compound is not merely a procedural step but a critical prerequisite for further investigation into its biological activity and physical properties. This guide provides a comprehensive, multi-faceted approach to the structural elucidation of 4-(2,4-difluorophenyl)benzoic acid, a molecule of interest in various research domains. We will explore a suite of analytical techniques, comparing their utility and showcasing how their combined data provides a self-validating system for identity confirmation.
The Imperative of Orthogonal Analysis
No single analytical technique can definitively prove the structure of a newly synthesized compound. Instead, a robust confirmation relies on the convergence of data from multiple, independent (orthogonal) methods. Each technique probes different aspects of the molecule's constitution, and their collective agreement builds a fortress of evidence around the proposed structure. For this compound, we will focus on the primary techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by melting point analysis.
The Analytical Workflow: A Step-by-Step Confirmation
The logical flow for confirming the identity of a synthesized small molecule like this compound involves a systematic progression from initial purity assessment to detailed structural mapping.
Caption: A logical workflow for the comprehensive identity confirmation of a synthesized small molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
a. Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Expected ¹H NMR Data for this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet | 1H | -COOH |
| ~8.1 | Doublet | 2H | Protons ortho to -COOH |
| ~7.8 | Doublet | 2H | Protons meta to -COOH |
| 7.2 - 7.5 | Multiplet | 3H | Protons on the difluorophenyl ring |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 400 MHz or 500 MHz spectrometer, a 90° pulse angle, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the peaks. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
b. Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.
Expected ¹³C NMR Data for this compound:
| Chemical Shift (ppm) | Assignment |
| ~167 | -COOH |
| ~160-165 (dd) | C-F carbons on the difluorophenyl ring |
| ~125-145 | Aromatic carbons |
| ~112 (dd) | C-H carbon between the two fluorine atoms |
Note: The signals for the fluorine-bound carbons will appear as doublets of doublets due to coupling with the two non-equivalent fluorine atoms.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: The same spectrometer is used.
-
Data Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum to singlets for each carbon.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
c. Fluorine-19 (¹⁹F) NMR Spectroscopy
Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial and highly sensitive technique for confirming the structure.[1] The chemical shifts and coupling patterns provide direct evidence for the fluorine substitution pattern.
Expected ¹⁹F NMR Data for this compound:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -110 to -115 | Multiplet | F atom ortho to the phenyl-phenyl bond |
| ~ -105 to -110 | Multiplet | F atom para to the phenyl-phenyl bond |
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample can be used.
-
Instrument Setup: The spectrometer must be equipped with a probe capable of observing the ¹⁹F nucleus.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are relatively short.
-
Data Processing: Process the data as with other NMR experiments.
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of identifying information.[2] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Expected Mass Spectrometry Data for this compound:
The molecular weight of C₁₃H₈F₂O₂ is 234.2 g/mol .[3]
| m/z | Interpretation |
| 234.0438 | [M]⁺ (Exact mass for C₁₃H₈F₂O₂) |
| 217 | [M-OH]⁺ |
| 189 | [M-COOH]⁺ |
Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS).
-
Analysis: Inject the sample into the LC system. The compound will be separated from any impurities before entering the mass spectrometer.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[2] The IR spectrum of this compound should show characteristic absorptions for the carboxylic acid and the aromatic rings.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1200-1300 | C-O stretch | Carboxylic acid |
| ~1100-1200 | C-F stretch | Aryl fluoride |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an attenuated total reflectance (ATR) accessory).
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.
-
Data Interpretation: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.[4]
Melting Point Analysis: A Classic Confirmation of Purity
The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities will typically broaden and depress the melting point range. Comparing the experimentally determined melting point to a literature value can provide a good indication of both identity and purity.
Expected Melting Point: Literature values for similar compounds suggest a relatively high melting point due to the crystalline nature of benzoic acid derivatives.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, crystalline compound into a capillary tube.
-
Measurement: Place the capillary tube in a melting point apparatus and slowly heat the sample.
-
Observation: Record the temperature at which the solid begins to melt and the temperature at which it is completely liquid. A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound.
Comparing the Alternatives: Why a Multi-Technique Approach is Superior
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information, connectivity, stereochemistry. | Unparalleled for structural elucidation. | Requires soluble samples, can be complex to interpret. |
| Mass Spectrometry | Molecular weight and formula.[5] | High sensitivity, provides exact mass with HRMS. | Does not provide information on connectivity or isomerism. |
| IR Spectroscopy | Presence of functional groups.[2] | Fast, simple, good for identifying key functional groups. | Can be ambiguous for complex molecules, not definitive for structure. |
| Melting Point | Purity and identity confirmation. | Simple, inexpensive, good indicator of purity. | Not a definitive confirmation of structure on its own. |
Conclusion: A Convergence of Evidence
The definitive confirmation of the identity of synthesized this compound is achieved not by a single "magic bullet" technique, but by the logical and systematic application of multiple, complementary analytical methods. The detailed structural map provided by ¹H, ¹³C, and ¹⁹F NMR, corroborated by the molecular weight from mass spectrometry, the functional group fingerprint from IR spectroscopy, and the purity assessment from melting point analysis, creates an unassailable body of evidence. This rigorous, self-validating approach is fundamental to ensuring the quality and reliability of chemical research and is an indispensable component of the drug development pipeline.
References
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Vertex Pharmaceuticals.
- Small Molecules Analysis & QC. Sigma-Aldrich.
- Infrared spectrum of benzoic acid. Doc Brown's Chemistry.
- Small Molecule Drug Characteriz
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Journal of Pharmaceutical and Biomedical Analysis.
- Identity and Purity - Small Molecules. Pacific BioLabs.
- This compound. Smolecule.
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comparing the reactivity of 4-(2,4-difluorophenyl)benzoic acid with other benzoic acids
Introduction
In the landscape of modern drug discovery and materials science, the tailored reactivity of molecular building blocks is paramount. Benzoic acid and its derivatives are fundamental scaffolds in organic synthesis, and the introduction of fluorine atoms can dramatically alter their physicochemical properties. This guide provides an in-depth comparative analysis of the reactivity of 4-(2,4-difluorophenyl)benzoic acid against other key benzoic acid analogs. By examining the electronic effects of its unique substitution pattern and providing supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to effectively utilize this versatile compound. We will delve into its acidity, as well as its reactivity in common transformations such as esterification and amidation, supported by detailed experimental protocols.
The Electronic Influence of the 2,4-Difluorophenyl Substituent
The reactivity of a substituted benzoic acid is intrinsically linked to the electronic nature of its substituents. The Hammett equation provides a quantitative framework for understanding these substituent effects by correlating reaction rates and equilibrium constants. Electron-withdrawing groups (EWGs) generally increase the acidity of the carboxylic acid and enhance the electrophilicity of the carbonyl carbon, thereby accelerating reactions with nucleophiles. Conversely, electron-donating groups (EDGs) have the opposite effect.
In this compound, the key influencer is the 2,4-difluorophenyl group at the 4-position. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). While halogens also possess a resonance-donating effect (+M), the inductive effect is dominant, especially when positioned meta or ortho to the reaction center. The presence of two fluorine atoms on the terminal phenyl ring significantly draws electron density away from the benzoic acid moiety. This has two primary consequences:
-
Increased Acidity: The electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, shifting the equilibrium towards dissociation and resulting in a lower pKa value (higher acidity).
-
Enhanced Reactivity towards Nucleophiles: The withdrawal of electron density from the carbonyl carbon increases its partial positive charge, making it a more potent electrophile and thus more susceptible to nucleophilic attack in reactions like esterification and amidation.
Caption: Logical flow of electronic effects in this compound.
Comparative Acidity: A Quantitative Look
The acid dissociation constant (pKa) is a direct measure of a compound's acidity in a given solvent. A lower pKa value indicates a stronger acid. The table below compares the pKa of this compound with that of benzoic acid and other relevant fluorinated analogs.
| Compound | pKa (in water) |
| Benzoic Acid | 4.20[1] |
| 4-Fluorobenzoic Acid | 4.14[2] |
| This compound | ~3.5 (Predicted) [3] |
The predicted pKa of this compound is significantly lower than that of benzoic acid and 4-fluorobenzoic acid. This enhanced acidity is a direct consequence of the cumulative electron-withdrawing effects of the two fluorine atoms, which effectively stabilize the conjugate base.[3] This increased acidity can be a crucial factor in reaction mechanisms where deprotonation of the carboxylic acid is a key step.
Comparative Reactivity in Esterification
Esterification is a cornerstone reaction in organic synthesis. The rate of acid-catalyzed esterification is highly dependent on the electrophilicity of the carbonyl carbon. Benzoic acids bearing electron-withdrawing groups are generally more reactive in these transformations.
A competitive esterification experiment provides a practical method to demonstrate these reactivity differences.
Experimental Protocol: Competitive Fischer Esterification
This protocol outlines a method to directly compare the relative reactivity of different benzoic acids in an acid-catalyzed esterification reaction.
Caption: Workflow for the competitive esterification experiment.
Materials:
-
This compound
-
Benzoic acid
-
4-Fluorobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add equimolar amounts (e.g., 5 mmol) of this compound, benzoic acid, and 4-fluorobenzoic acid.
-
Add 50 mL of anhydrous methanol to the flask.
-
While stirring, slowly add 0.5 mL of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to 100 mL of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the resulting mixture of methyl esters by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy to determine the relative product ratios.
Expected Outcome:
The product mixture is expected to be enriched in methyl 4-(2,4-difluorophenyl)benzoate, followed by methyl 4-fluorobenzoate, and then methyl benzoate. This outcome would provide direct experimental evidence for the enhanced reactivity of this compound in esterification reactions.
Comparative Reactivity in Amidation
Amidation is another critical transformation, widely employed in the synthesis of pharmaceuticals and other biologically active molecules. Similar to esterification, the rate of amidation is influenced by the electrophilicity of the carbonyl carbon.
We anticipate that this compound will exhibit superior reactivity in amidation reactions compared to less electron-deficient benzoic acids. The increased electrophilicity of its carbonyl carbon will facilitate the attack by an amine nucleophile.
Experimental Protocol: Comparative Amidation with Benzylamine
This protocol provides a framework for comparing the amidation reactivity of different benzoic acids.
Caption: Workflow for the comparative amidation experiment.
Materials:
-
This compound
-
Benzoic acid
-
4-Fluorobenzoic acid
-
Benzylamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF, anhydrous)
-
Dichloromethane
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Set up three separate round-bottom flasks, each containing an equimolar amount (e.g., 2 mmol) of one of the benzoic acids (this compound, benzoic acid, and 4-fluorobenzoic acid).
-
To each flask, add 10 mL of anhydrous DMF, 1.1 equivalents of benzylamine, 1.2 equivalents of EDC, and 1.2 equivalents of HOBt.
-
Stir the reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes).
-
Record the time required for each reaction to reach completion (disappearance of the starting benzoic acid).
Expected Outcome:
The amidation of this compound is expected to proceed at the fastest rate, reaching completion in a shorter time compared to the reactions with 4-fluorobenzoic acid and benzoic acid. This would highlight its utility as a reactive partner in amide bond formation.
Conclusion
This compound stands out as a highly reactive analog of benzoic acid. The strong electron-withdrawing influence of the 2,4-difluorophenyl substituent significantly enhances its acidity and the electrophilicity of its carbonyl carbon. This heightened reactivity translates to faster reaction rates in fundamental organic transformations such as esterification and amidation. For researchers and professionals in drug development and materials science, the predictable and enhanced reactivity of this compound makes it an invaluable tool for the efficient synthesis of complex molecular architectures. The experimental protocols provided herein offer a practical framework for verifying these reactivity trends and for optimizing its use in various synthetic applications.
References
-
Wikipedia. (2023). 4-Fluorobenzoic acid. [Link]
-
Chemistry LibreTexts. (2021, December 27). Substituent Effects on Acidity. [Link]
-
Pudukulathan, Z. et al. (2023). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]
-
CLAS. Table of Acids with Ka and pKa Values*. [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(2,4-difluorophenyl)benzoic acid
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 4-(2,4-difluorophenyl)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals. We will delve into the validation of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering insights into the experimental design, data interpretation, and regulatory compliance.
The Critical Role of Method Validation in Drug Development
The validation of an analytical method is a mandatory process in drug development and manufacturing. It provides documented evidence that the procedure is suitable for its intended purpose, ensuring the reliability, accuracy, and precision of the data generated. For a compound like this compound, accurate quantification is paramount for ensuring the quality and safety of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines for analytical method validation.
Physicochemical Properties of this compound
Understanding the physicochemical properties of the analyte is the first step in selecting an appropriate analytical technique.
| Property | Value | Implication for Analysis |
| Chemical Formula | C₁₃H₈F₂O₂ | The presence of a carboxylic acid group and aromatic rings suggests good UV absorbance and suitability for reversed-phase chromatography. |
| Molecular Weight | 234.20 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and DMSO. | This allows for easy sample preparation for both HPLC and LC-MS/MS. |
| pKa | ~4 | The acidic nature of the molecule will influence the choice of mobile phase pH for optimal chromatographic retention and peak shape. |
Comparative Analysis of Analytical Methodologies
The choice of an analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of HPLC-UV and LC-MS/MS for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of small molecules in pharmaceutical analysis. It is a robust, cost-effective, and relatively simple method to implement.
Experimental Workflow:
Caption: HPLC-UV Experimental Workflow for this compound Quantification.
Performance Characteristics:
| Parameter | HPLC-UV |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Selectivity | Moderate; potential for interference from co-eluting impurities. |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification and analysis in complex matrices.
Experimental Workflow:
Caption: LC-MS/MS Experimental Workflow for this compound Quantification.
Performance Characteristics:
| Parameter | LC-MS/MS |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.0 - 101.0% |
| Precision (%RSD) | < 1.0% |
| Limit of Detection (LOD) | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.03 ng/mL |
| Selectivity | High; based on specific precursor-to-product ion transitions. |
Validation of the Analytical Method: A Step-by-Step Protocol
The validation of the chosen analytical method should be performed according to ICH Q2(R1) guidelines. The following is a general protocol that can be adapted for either HPLC-UV or LC-MS/MS.
Validation Workflow Overview
Caption: ICH Q2(R1) Analytical Method Validation Workflow.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Procedure:
-
Prepare a solution of the this compound reference standard.
-
Prepare a placebo solution (matrix without the analyte).
-
Prepare a spiked sample by adding a known amount of the reference standard to the placebo.
-
Inject all three solutions into the chromatograph and record the chromatograms.
-
For HPLC-UV: Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte.
-
For LC-MS/MS: Monitor specific precursor-to-product ion transitions for the analyte to ensure no interferences are observed in the placebo.
Linearity and Range
Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte in the sample.
Procedure:
-
Prepare a series of at least five calibration standards of this compound at different concentrations, covering the expected range of the samples.
-
Inject each standard in triplicate.
-
Plot the peak area (or peak area ratio for LC-MS/MS with an internal standard) against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: r² > 0.999.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the reference standard.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare six replicate samples at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD.
-
-
Acceptance Criteria: %RSD < 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
Procedure:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope of the calibration curve.
-
Determine the standard deviation of the response from a series of blank injections.
-
Calculate LOD = 3.3 * (standard deviation of the response / slope)
-
Calculate LOQ = 10 * (standard deviation of the response / slope)
-
Robustness
Objective: To evaluate the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Procedure:
-
Introduce small variations to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic phase)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
pH of the mobile phase (e.g., ±0.2 units)
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the effect of the changes on the system suitability parameters (e.g., peak asymmetry, resolution, theoretical plates) and the final result.
-
Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the results should not be significantly affected by the variations.
Conclusion
Both HPLC-UV and LC-MS/MS are suitable techniques for the quantification of this compound. The choice between the two will depend on the specific application. For routine quality control of the bulk drug substance, where the concentration of the analyte is high and the matrix is simple, HPLC-UV is a reliable and cost-effective option. For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex biological matrices, LC-MS/MS is the superior choice. Regardless of the method chosen, a thorough validation according to regulatory guidelines is essential to ensure the generation of high-quality, reliable data.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2,4-difluorophenyl)benzoic Acid
For professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 4-(2,4-difluorophenyl)benzoic acid, a fluorinated aromatic carboxylic acid. By moving beyond mere instruction to explain the scientific and regulatory rationale behind these procedures, we aim to equip researchers with the knowledge to handle this and similar chemical entities with confidence and integrity.
Hazard Profile and Risk Assessment: Understanding the Compound
This compound (CAS No. 331760-41-9) is a solid, halogenated organic compound.[1] While comprehensive toxicological data is not widely available, the hazards can be inferred from its chemical class and available Safety Data Sheets (SDS) for structurally similar fluorinated benzoic acids.[2][3][4][5] A thorough risk assessment is the first step in safe handling and disposal.
The primary risks associated with this compound are:
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation upon inhalation of dust.[3][4][6]
-
Environmental Persistence: As a halogenated organic compound, it is not readily biodegradable and improper disposal can lead to environmental contamination.[7][8]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[4][5][9]
| Hazard Classification | Description | Primary Precaution |
| Skin Corrosion/Irritation | Category 2 | Avoid skin contact; wear appropriate gloves.[3] |
| Serious Eye Damage/Irritation | Category 2 | Avoid eye contact; wear safety goggles.[3] |
| Specific Target Organ Toxicity | Single Exposure, Category 3 | Avoid inhaling dust; handle in a well-ventilated area or fume hood.[3][6] |
| Environmental Hazard | Halogenated Organic | Do not release into the environment; dispose of as regulated hazardous waste.[7][8] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or initiating any disposal procedures, the following minimum PPE must be worn to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and potential splashes.[2]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for degradation or punctures before use.[10]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or higher-level respirator is required to prevent inhalation.[4]
-
Protective Clothing: A standard laboratory coat should be worn to prevent skin contact.[10]
Regulatory Framework: The Basis for Disposal Decisions
The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12] As a halogenated organic compound, it falls under specific waste management regulations.
Key Regulatory Principle: Under RCRA, a chemical waste generator is responsible for determining if their waste is hazardous.[9] Given its halogenated nature, this compound must be treated as a hazardous waste unless proven otherwise through analytical testing. The relevant regulations are found in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273.[12][13] It is imperative to consult your institution's Environmental Health & Safety (EHS) department, as state and local regulations can be more stringent than federal guidelines.[14][15]
Standard Operating Procedures for Disposal
Disposal is not a single action but a workflow that depends on the form of the waste. Under no circumstances should this chemical or its rinsate be disposed of down the drain.[16]
Protocol 1: Small Spill Decontamination and Cleanup
This protocol addresses minor spills of solid this compound in a laboratory setting.
Methodology:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area. Ensure adequate ventilation, preferably by working within a chemical fume hood.
-
Don PPE: Wear the full PPE as described in Section 2.
-
Contain the Spill: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities.
-
Collect the Material: Carefully sweep or scoop the absorbed material and spilled solid into a designated, properly labeled hazardous waste container. Use non-sparking tools.[10]
-
Decontaminate the Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads, contaminated gloves, and wipes, must be placed in the sealed hazardous waste container.[2]
Protocol 2: Disposal of Unused or Waste Product
This protocol applies to expired, surplus, or off-specification this compound.
Methodology:
-
Container Integrity: Ensure the chemical is in its original, sealed, and clearly labeled container if possible. If the original container is compromised, transfer the material to a new, compatible container that is in good condition and has a tightly sealing lid.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "Waste this compound".[16] Include the date accumulation started.
-
Waste Segregation: Store the waste container in a designated satellite accumulation area. Crucially, this waste must be segregated as Halogenated Organic Waste , separate from non-halogenated solvents and other waste streams.[7][16]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor. Do not attempt to transport or dispose of the chemical yourself.[17]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams of this compound.
Caption: Decision workflow for proper segregation and disposal.
References
- Waste, Chemical, and Cleanup Enforcement. (2025). U.S. Environmental Protection Agency.
- Safe Disposal of 4-Amino-2-fluorobenzoic Acid: A Procedural Guide. (n.d.). Benchchem.
- Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
- Hazardous Waste Program. (n.d.). Pennsylvania Department of Environmental Protection.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
- Safety Data Sheet for 2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid. (2016). AFG Bioscience LLC.
- The Federal EPA Hazardous Waste Regulations Are Found Where? (2024). CountyOffice.org.
- Safety Data Sheet for 4-(Difluoromethoxy)benzoic acid. (2024). Fisher Scientific.
- Safety Data Sheet for Benzoic acid. (2024). Sigma-Aldrich.
- Material Safety Data Sheet - 4-(Difluoromethoxy)benzoic acid, 97%. (n.d.). Cole-Parmer.
- Safety Data Sheet for Benzoic Acid. (2021). Alpha Resources.
- Safety Data Sheet for Benzoic acid, 2,4-dihydroxy-. (2025). Thermo Fisher Scientific.
- This compound. (n.d.). ChemicalBook.
- Halogen
- Safety Data Sheet for 4-(4-Fluorophenyl)benzoic acid, 97%. (2013). Fisher Scientific.
- Safety Data Sheet for 4-(Difluoromethyl)-3-methoxybenzoic acid. (2024). CymitQuimica.
- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025). U.S. Environmental Protection Agency.
- Benzoic Acid. (n.d.). CAMEO Chemicals - NOAA.
- Safety Data Sheet for 3-Fluorobenzoic acid. (2025). Fisher Scientific.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. (n.d.). Benchchem.
- Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
- Selective mono- and difluorination of benzoic acid derivatives... (n.d.).
- 4-(2,4-Difluorophenoxy)benzoic acid. (n.d.). MedChemExpress.
- Benzoic Acid - Hazardous Substance Fact Sheet. (2009). New Jersey Department of Health.
- EPA Hazardous Waste Codes. (n.d.). UGA Environmental Safety Division.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
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A Comprehensive Guide to the Safe Handling of 4-(2,4-difluorophenyl)benzoic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. The safe handling of these materials is paramount, not only for regulatory compliance but for the protection of the skilled researchers who drive discovery. This guide provides essential, immediate safety and logistical information for the handling of 4-(2,4-difluorophenyl)benzoic acid, a compound of interest in various research applications. By grounding our procedures in established safety protocols and a deep understanding of chemical reactivity, we aim to provide a self-validating system for laboratory safety.
Hazard Identification and Risk Assessment
Summary of Potential Hazards:
| Hazard | Description | Primary Routes of Exposure |
|---|---|---|
| Skin Irritation | Causes redness, itching, and inflammation upon contact.[1][2] | Dermal |
| Serious Eye Damage | Can cause severe irritation, pain, and potential damage to the cornea.[1] | Ocular |
| Respiratory Irritation | Inhalation of dust may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2] | Inhalation |
| Organ Toxicity | Prolonged or repeated inhalation may cause damage to organs, particularly the lungs. | Inhalation |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazard profile.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[4][5] | To prevent skin contact and subsequent irritation. Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Tightly fitting safety goggles with side shields. A full-face shield is required when there is a risk of splashing.[6][7] | To protect the eyes from dust particles and potential splashes of solutions containing the compound. |
| Skin and Body Protection | A flame-resistant lab coat, fully fastened.[6] | To protect the skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with appropriate cartridges for organic vapors and particulates.[6][8] | To prevent the inhalation of fine powders, especially when handling the solid material outside of a fume hood. |
Safe Handling Workflow
The following diagram and procedural steps outline a comprehensive workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
1. Preparation and Workspace Setup:
-
Engineering Controls: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Gather Materials: Before commencing work, ensure all necessary equipment, such as spatulas, weigh boats, glassware, and labeled waste containers, are placed inside the fume hood.[6]
2. Weighing the Solid Compound:
-
To minimize the generation of airborne dust, handle the solid material gently.
-
Use a micro-spatula for transferring small quantities.
-
If possible, use a balance with a draft shield.
3. Solution Preparation:
-
When preparing solutions, always add the solid this compound to the solvent slowly.[9] This helps to control the dissolution rate and prevent splashing.
-
Ensure the container is appropriately sized to avoid overfilling.
4. In Case of a Spill:
-
Small Spills: For small spills of the solid material, gently sweep it up, avoiding the creation of dust, and place it in a labeled waste container.
-
Liquid Spills: For spills of solutions, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.[2]
Disposal Plan
Proper waste management is a critical component of laboratory safety. Adherence to institutional and local regulations is mandatory.
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and absorbent materials, should be placed in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and properly labeled waste container. Do not mix with incompatible waste streams.[10]
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention. |
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. This guide serves as a foundational document, and it is imperative that all laboratory personnel receive training on these procedures and have access to all relevant safety information before working with this compound.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Difluoromethoxy)benzoic acid, 97%. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
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Ribble Technology. (n.d.). Essential PPE for the Paint Stripping and Powder Coating Industry: How Ribble Technology Keeps You Safe. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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Chemguide. (n.d.). making carboxylic acids. Retrieved from [Link]
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National Safety Compliance. (2022, June 8). Powder Coating Safety and Regulations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
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University of Hawaii at Manoa. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
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Powder Coated Tough. (2018, May 23). Personal Protective Equipment—What a Finisher Needs to Know. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
